molecular formula RuCl3<br>Cl3Ru B1217079 Ruthenium trichloride CAS No. 12648-62-3

Ruthenium trichloride

Cat. No.: B1217079
CAS No.: 12648-62-3
M. Wt: 207.4 g/mol
InChI Key: YBCAZPLXEGKKFM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruthenium trichloride, also known as this compound, is a useful research compound. Its molecular formula is RuCl3 and its molecular weight is 207.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12648-62-3

Molecular Formula

RuCl3
Cl3Ru

Molecular Weight

207.4 g/mol

IUPAC Name

trichlororuthenium

InChI

InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3

InChI Key

YBCAZPLXEGKKFM-UHFFFAOYSA-K

SMILES

Cl[Ru](Cl)Cl

Canonical SMILES

Cl[Ru](Cl)Cl

Synonyms

uthenium chloride
ruthenium chloride (RuCl2), 103Ru-labeled
ruthenium chloride (RuCl3)
ruthenium chloride (RuCl3), 103Ru-labeled
ruthenium chloride (RuCl3), 106Ru-labeled
ruthenium chloride (RuCl4), 103Ru-labeled
ruthenium chloride trihydrate
ruthenium trichloride

Origin of Product

United States

Foundational & Exploratory

Synthesis of Anhydrous Ruthenium Trichloride from Ruthenium Metal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous Ruthenium (III) chloride (RuCl₃) from elemental ruthenium. Anhydrous RuCl₃ is a critical precursor in the synthesis of a wide array of ruthenium-based catalysts and active pharmaceutical ingredients. This document outlines the primary synthetic methodologies, detailed experimental protocols, characterization techniques, and essential safety considerations.

Introduction

Ruthenium (III) chloride is a compound of significant interest in both academic and industrial research, primarily as a starting material for the synthesis of various ruthenium complexes.[1] It exists in two primary anhydrous polymorphic forms: the thermodynamically stable α-RuCl₃ and the metastable β-RuCl₃.[2] The α-polymorph possesses a layered honeycomb structure and exhibits paramagnetic behavior, while the β-form has a chain-like crystal structure and is diamagnetic at room temperature.[2][3] The choice of polymorph can be critical for subsequent chemical reactions. The most direct and common method for the preparation of anhydrous RuCl₃ is the high-temperature chlorination of ruthenium metal.[2][4]

Synthetic Methodology: Direct Chlorination of Ruthenium Metal

The direct reaction of elemental ruthenium with chlorine gas at elevated temperatures is the principal industrial and laboratory method for producing anhydrous RuCl₃.[4] The fundamental reaction is:

2 Ru(s) + 3 Cl₂(g) → 2 RuCl₃(s)

This process is typically carried out in a tube furnace, allowing for precise temperature control and containment of the hazardous chlorine gas. The resulting product can be a mixture of the α and β polymorphs, with the α-form being favored at higher temperatures.[5] A historical variation of this method involves the inclusion of carbon monoxide in the chlorine stream, which facilitates the transport of the volatile product.[2][4]

Key Reaction Parameters

The successful synthesis of anhydrous RuCl₃ is dependent on several critical parameters, which are summarized in the table below.

ParameterValue/RangeNotes
Starting Material Ruthenium Metal PowderHigh purity, fine powder to maximize surface area for reaction.
Reactant Chlorine Gas (Cl₂)Dry chlorine gas is essential to prevent the formation of hydrated species.
Reaction Temperature 600 - 1000 °CTemperatures above 700 °C favor the formation of the α-polymorph.[5]
Atmosphere Flowing Chlorine GasA continuous flow of chlorine ensures complete reaction and removes volatile impurities.
Reaction Time Several hoursDependent on the quantity of ruthenium metal and the flow rate of chlorine.
Product Collection Condensation/DepositionThe product sublimes and deposits in a cooler region of the reaction tube.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of anhydrous RuCl₃.

Materials and Apparatus
  • Ruthenium metal powder (99.9% or higher purity)

  • Chlorine gas (99.5% or higher purity)

  • Argon or Nitrogen gas (high purity, for purging)

  • Quartz tube furnace with temperature controller

  • Quartz reaction tube

  • Gas flow controllers

  • Schlenk line or similar inert gas handling system

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Scrubber system for unreacted chlorine gas (e.g., sodium hydroxide (B78521) solution)

Synthesis Procedure
  • Preparation of the Reaction Setup: A schematic of a typical reaction setup is shown below. The quartz reaction tube is placed within the tube furnace. The inlet of the tube is connected to a gas manifold with flow controllers for argon and chlorine. The outlet is connected to a cold trap followed by a scrubber to neutralize excess chlorine.

  • Loading the Reactant: A known quantity of ruthenium metal powder is placed in a quartz boat and positioned in the center of the reaction tube.

  • Purging the System: The system is thoroughly purged with an inert gas (argon or nitrogen) for at least 30 minutes to remove any air and moisture.

  • Reaction: The furnace is heated to the desired reaction temperature (e.g., 700 °C) under a continuous flow of inert gas. Once the temperature has stabilized, the gas flow is switched from inert gas to chlorine gas at a controlled rate.

  • Product Formation and Collection: The reaction is allowed to proceed for several hours. During this time, the anhydrous RuCl₃ will form and sublime, depositing as black (α-form) or dark brown (β-form) crystals in the cooler downstream end of the reaction tube.

  • Cooling and Isolation: After the reaction is complete (indicated by the consumption of the ruthenium metal), the chlorine flow is stopped, and the system is purged with inert gas while the furnace cools to room temperature. The crystalline RuCl₃ is then carefully collected from the walls of the quartz tube in an inert atmosphere glovebox to prevent hydration.

Purification by Sublimation

The crude RuCl₃ can be further purified to remove any unreacted ruthenium metal or other non-volatile impurities.

  • The crude product is placed in a sublimation apparatus under a dynamic vacuum or a slow flow of inert gas.

  • The apparatus is heated to a temperature sufficient to sublime the RuCl₃ (typically in the range of 400-500 °C).

  • The purified RuCl₃ is collected on a cold finger or in a cooler part of the apparatus.

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of anhydrous Ruthenium Trichloride.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ru_metal Ruthenium Metal Powder Reaction High-Temperature Chlorination (600-1000 °C) Ru_metal->Reaction Cl2_gas Chlorine Gas Cl2_gas->Reaction Sublimation Sublimation Reaction->Sublimation Crude Product Final_Product Anhydrous RuCl₃ (α or β form) Sublimation->Final_Product Purified Product XRD XRD Mag_Sus Magnetic Susceptibility Final_Product->XRD Final_Product->Mag_Sus

Caption: Workflow for the synthesis of anhydrous RuCl₃.

Characterization of Anhydrous RuCl₃

Confirmation of the successful synthesis and determination of the polymorphic form of the anhydrous RuCl₃ is crucial. The primary characterization techniques are summarized below.

TechniquePurposeExpected Results
Powder X-ray Diffraction (XRD) Identification of the crystalline phase (polymorph).α-RuCl₃: Layered honeycomb structure.[6] β-RuCl₃: Chain-like structure.[3]
Magnetic Susceptibility Differentiation between the two polymorphs.α-RuCl₃: Paramagnetic at room temperature.[2] β-RuCl₃: Diamagnetic at room temperature.[2]
Elemental Analysis Confirmation of the elemental composition.To verify the correct ratio of Ruthenium and Chlorine.

Safety Considerations

The synthesis of anhydrous RuCl₃ involves significant hazards that must be carefully managed.

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[7][8] All manipulations involving chlorine must be conducted in a well-ventilated fume hood with a dedicated scrubber system. Personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat, is mandatory.[8]

  • High Temperatures: The use of a tube furnace presents a risk of severe burns. Appropriate thermal protection and safe operating procedures for high-temperature equipment must be followed.

  • Runaway Reactions: Chlorination reactions can be highly exothermic.[9][10] Proper control of the chlorine flow rate and temperature is essential to prevent a runaway reaction.

  • Pressurized Gas Cylinders: Chlorine gas is supplied in high-pressure cylinders. These must be handled and stored in accordance with safety regulations.

Conclusion

The direct chlorination of ruthenium metal is a robust and reliable method for the synthesis of anhydrous Ruthenium (III) chloride. Careful control of reaction parameters, particularly temperature, is essential for obtaining the desired polymorph. Stringent safety protocols must be adhered to throughout the process due to the hazardous nature of the reactants and reaction conditions. The detailed methodology and characterization techniques provided in this guide will aid researchers and professionals in the successful and safe synthesis of this important chemical precursor.

References

An In-depth Technical Guide to the Preparation of Hydrated Ruthenium Trichloride (RuCl₃·xH₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the laboratory and industrial synthesis of hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O), a critical precursor in the synthesis of a vast array of ruthenium-based catalysts and active pharmaceutical ingredients. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the chemical pathways and workflows involved.

Introduction

Hydrated ruthenium trichloride, denoted as RuCl₃·xH₂O, is a compound of paramount importance in the field of chemistry and materials science.[1][2] Its utility as a starting material for the synthesis of numerous organometallic ruthenium complexes makes it a cornerstone of modern catalysis, with applications ranging from organic synthesis to the production of advanced materials.[3][4] Industrially, it is a key component in the fabrication of dimensionally stable anodes for the chlor-alkali industry.[5] This guide will explore the most prevalent and effective methods for its preparation, providing detailed procedural insights and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthesis Methods

The selection of a synthesis method for RuCl₃·xH₂O depends on several factors, including the desired scale, purity requirements, available starting materials, and safety considerations. The following table summarizes the key quantitative parameters of the most common preparation routes.

MethodStarting MaterialKey ReagentsTemperature Range (°C)Typical Reaction TimeReported YieldKey AdvantagesKey Disadvantages
Alkali Fusion & Oxidative DistillationRuthenium PowderNaOH/KOH, Na₂O₂/KNO₃, HCl650 - 1000Several hours> 95%High yield, suitable for industrial scale.Multi-step, involves hazardous high temperatures and reagents.
High-Temperature Chlorination SmeltingRuthenium PowderNaCl, Starch, Cl₂800 - 100030 - 120 minutes> 85%Efficient conversion of ruthenium.Requires specialized high-temperature equipment and handling of chlorine gas.
Oxidation with Sodium HypochloriteRuthenium PowderNaOCl, H₂SO₄, HCl50 - 100~2 hours> 95%High yield, relatively simple process.Involves the generation and handling of volatile and toxic RuO₄.
Method of Zhou Xiangfa et al.Ruthenium PowderAlkali, Ethanol (B145695), HCl, Hydroxylamine HydrochlorideAmbient to 90Several hoursNot specifiedAvoids high-temperature chlorination.Multi-step process with intermediate precipitation.

Detailed Experimental Protocols

The following sections provide detailed step-by-step procedures for the key methods of preparing hydrated this compound.

Method 1: Alkali Fusion and Oxidative Distillation

This is a widely used industrial method for the large-scale production of RuCl₃·xH₂O.[5] It involves the initial oxidation of ruthenium metal in a molten alkali salt mixture, followed by distillation of the volatile ruthenium tetroxide (RuO₄) and its subsequent absorption in hydrochloric acid.

Experimental Protocol:

  • Alkali Fusion:

    • In a nickel or iron crucible, thoroughly mix ruthenium powder with a solid alkali (e.g., NaOH or KOH) and a solid oxidant (e.g., Na₂O₂ or KNO₃). A typical mass ratio is 1:1 for Ru:KOH and 1:1 for Ru:KNO₃.[6]

    • Heat the crucible in a muffle furnace to 650°C for 1 hour to carry out the alkali fusion.[6]

    • Allow the crucible to cool to room temperature. The resulting fused mass contains potassium ruthenate (K₂RuO₄).

  • Oxidative Distillation:

    • Carefully leach the cooled fused mass with water.

    • Transfer the resulting solution to a distillation apparatus.

    • Acidify the solution with sulfuric acid.

    • Introduce an oxidizing agent, such as sodium chlorate (B79027) (NaClO₃) or chlorine gas, into the solution.[5][7]

    • Gently heat the solution to distill the volatile, golden-yellow ruthenium tetroxide (RuO₄).[8]

  • Hydrochloric Acid Absorption:

    • Pass the distilled RuO₄ gas through a series of absorption flasks containing concentrated hydrochloric acid (HCl).[8] The RuO₄ is reduced by the HCl to form a solution of chlororuthenic acid.

    • To enhance the reduction, a small amount of ethanol can be added to the hydrochloric acid solution.[1]

  • Crystallization:

    • Transfer the resulting chlororuthenic acid solution to an evaporating dish.

    • Heat the solution to a temperature of 90-100°C to evaporate the solvent and concentrate the solution.[1]

    • Continue heating until dark brown crystals of hydrated this compound (RuCl₃·xH₂O) precipitate.

    • Collect the crystals by filtration and dry them in a desiccator.

Alkali_Fusion_Workflow Ru_powder Ruthenium Powder Fusion Alkali Fusion (650°C) Ru_powder->Fusion Alkali_Oxidant Solid Alkali (NaOH/KOH) + Oxidant (Na₂O₂/KNO₃) Alkali_Oxidant->Fusion Fused_Mass Fused Mass (contains K₂RuO₄) Fusion->Fused_Mass Leaching Leaching with H₂O Fused_Mass->Leaching Solution K₂RuO₄ Solution Leaching->Solution Oxidative_Distillation Oxidative Distillation (H₂SO₄, NaClO₃/Cl₂) Solution->Oxidative_Distillation RuO4_gas RuO₄ Gas Oxidative_Distillation->RuO4_gas HCl_Absorption Absorption in HCl RuO4_gas->HCl_Absorption Chlororuthenic_Acid Chlororuthenic Acid Solution HCl_Absorption->Chlororuthenic_Acid Evaporation Evaporation & Crystallization (90-100°C) Chlororuthenic_Acid->Evaporation RuCl3_xH2O RuCl₃·xH₂O Crystals Evaporation->RuCl3_xH2O Chlorination_Smelting_Workflow Ru_powder Ruthenium Powder Chlorination High-Temp. Chlorination (800-1000°C, Cl₂) Ru_powder->Chlorination NaCl_Starch NaCl + Starch NaCl_Starch->Chlorination Melt Molten Sodium Chlororuthenate Chlorination->Melt Leaching Leaching with HCl Melt->Leaching Solution Chlororuthenate Solution Leaching->Solution Precipitation Precipitation (NaOH, pH 9-12) Solution->Precipitation Precipitate Ru(OH)₃ / RuO₂·xH₂O Precipitation->Precipitate Washing Washing with Hot H₂O Precipitate->Washing Acidification Dissolution in conc. HCl Washing->Acidification Evaporation Evaporation & Crystallization (90-100°C) Acidification->Evaporation RuCl3_xH2O RuCl₃·xH₂O Crystals Evaporation->RuCl3_xH2O Hypochlorite_Oxidation_Workflow Ru_powder Ruthenium Powder Oxidation Oxidation (50-70°C) Ru_powder->Oxidation NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Oxidation Brown_Black_Solution Brownish-Black Solution Oxidation->Brown_Black_Solution RuO4_Generation RuO₄ Generation Brown_Black_Solution->RuO4_Generation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->RuO4_Generation RuO4_gas RuO₄ Gas RuO4_Generation->RuO4_gas HCl_Absorption Absorption in HCl (+ Ethanol) RuO4_gas->HCl_Absorption RuCl3_Solution RuCl₃ Solution HCl_Absorption->RuCl3_Solution Evaporation Evaporation & Crystallization (90-100°C) RuCl3_Solution->Evaporation RuCl3_xH2O RuCl₃·xH₂O Crystals Evaporation->RuCl3_xH2O

References

Unveiling the Atomic Architecture of α-Ruthenium Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pristina, December 21, 2025 – In a comprehensive guide released today, researchers and scientists are provided with an in-depth technical overview of the crystal structure of alpha-Ruthenium trichloride (B1173362) (α-RuCl₃), a material at the forefront of quantum materials research. This guide details the crystallographic parameters, experimental methodologies for its synthesis and characterization, and visualizes key structural and procedural elements, aiming to facilitate further advancements in the fields of condensed matter physics and materials science.

The Crystal Structure of α-Ruthenium Trichloride

Alpha-Ruthenium trichloride (α-RuCl₃) is a layered material with a honeycomb lattice of Ru³⁺ ions, which are in an edge-sharing octahedral coordination with Cl⁻ ions. This unique structure is foundational to its intriguing magnetic properties, including the potential realization of a Kitaev quantum spin liquid state. The crystal structure of α-RuCl₃ is highly sensitive to temperature and sample quality, with several polymorphs and stacking sequences reported in the literature.

At room temperature, the most commonly accepted crystal structure for high-quality single crystals is a monoclinic C2/m space group.[1][2] However, trigonal (P3₁12) and rhombohedral (R-3) space groups have also been observed, particularly in samples with stacking faults or at different temperatures.[2] A structural phase transition from the monoclinic C2/m to a rhombohedral R-3 structure is known to occur at approximately 150 K in high-quality crystals.[3][4]

The layered nature of α-RuCl₃ consists of weakly interacting van der Waals-bonded 2D honeycomb planes. This weak interlayer interaction can lead to stacking faults, which significantly influence the material's physical properties.

Crystallographic Data

The following tables summarize the crystallographic data for the most commonly reported structures of α-RuCl₃.

Table 1: Crystallographic Data for Monoclinic α-RuCl₃ (Space Group: C2/m)

ParameterValueReference
Space GroupC2/m[1][5]
a (Å)5.981(2)[5]
b (Å)10.354(4)[5]
c (Å)6.014(2)[5]
α (°)90[5]
β (°)108.800(1)[5]
γ (°)90[5]
Volume (ų)352.6[5]

Table 2: Crystallographic Data for Trigonal α-RuCl₃ (Space Group: P3₁12)

ParameterValueReference
Space GroupP3₁12[2]
a (Å)5.98[2]
b (Å)5.98[2]
c (Å)17.2[2]
α (°)90[2]
β (°)90[2]
γ (°)120[2]
Volume (ų)520.9[2]

Table 3: Crystallographic Data for Rhombohedral α-RuCl₃ (Space Group: R-3)

ParameterValueReference
Space GroupR-3[2]
a (Å)5.97[2]
b (Å)5.97[2]
c (Å)17.2[2]
α (°)90[2]
β (°)90[2]
γ (°)120[2]
Volume (ų)518.3[2]

Experimental Protocols

The synthesis of high-quality single crystals of α-RuCl₃ is crucial for investigating its intrinsic physical properties. The most common and effective methods are Chemical Vapor Transport (CVT) and sublimation.

Single Crystal Growth

2.1.1. Chemical Vapor Transport (CVT)

The CVT method is widely used for growing α-RuCl₃ crystals.[6][7][8] This technique relies on a chemical potential gradient, typically induced by a temperature difference, to transport and crystallize the material.

Detailed Methodology:

  • Precursor Preparation: Commercially available α-RuCl₃ powder is typically used as the starting material. In some protocols, the powder is purified beforehand by a pre-transport step.

  • Ampoule Sealing: The α-RuCl₃ powder (typically 0.5 - 1 g) is loaded into a quartz ampoule. The ampoule is then evacuated to a high vacuum (~10⁻⁶ Torr) and sealed.

  • Furnace Setup: A two-zone tube furnace is used to create a temperature gradient. The sealed ampoule is placed in the furnace such that the source material is at the hot end and the growth zone is at the cold end.

  • Growth Parameters:

    • Hot Zone Temperature: 650-750 °C

    • Cold Zone Temperature: 450-650 °C

    • Growth Duration: 100-200 hours

  • Crystal Harvesting: After the growth period, the furnace is slowly cooled to room temperature. The ampoule is then carefully opened in an inert atmosphere (e.g., a glovebox) to harvest the single crystals.

2.1.2. Sublimation

The sublimation method can produce high-quality, strain-free crystals.[1]

Detailed Methodology:

  • Precursor: High-purity α-RuCl₃ powder is used.

  • Apparatus: A quartz tube is placed in a horizontal tube furnace.

  • Procedure:

    • The α-RuCl₃ powder is placed in the center of the quartz tube.

    • The tube is evacuated and sealed under high vacuum.

    • The furnace is heated to a temperature between 450 °C and 550 °C.

    • The sublimed α-RuCl₃ deposits as single crystals in the cooler region of the tube.

  • Crystal Collection: After cooling, the crystals are collected in an inert environment.

Crystal Structure Determination: Single Crystal X-ray Diffraction (XRD)

Single crystal XRD is the primary technique for determining the precise crystal structure of α-RuCl₃.

Detailed Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used. The crystal is rotated, and diffraction data are collected at various orientations. For temperature-dependent studies, a cryostat is used to control the sample temperature.

  • Data Processing and Structure Refinement: The collected diffraction data are processed to obtain a list of reflection intensities. This data is then used to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The refinement process yields the space group, lattice parameters, and atomic positions.

Characterization of Magnetic Order: Resonant Elastic X-ray Scattering (REXS)

REXS is a powerful tool for probing the magnetic structure of materials like α-RuCl₃. It is sensitive to the magnetic ordering of the Ru³⁺ ions.

Detailed Methodology:

  • Synchrotron Source: REXS experiments are typically performed at a synchrotron radiation facility to achieve the required X-ray energy and flux.

  • Energy Tuning: The incident X-ray energy is tuned to an absorption edge of Ruthenium (e.g., the L₃ edge) to enhance the magnetic scattering signal.

  • Sample Alignment: A single crystal of α-RuCl₃ is mounted on a goniometer in a cryostat, allowing for precise control over its orientation and temperature.

  • Scattering Geometry: The experiment is set up in a specific scattering geometry to probe the magnetic Bragg peaks, which appear at positions in reciprocal space corresponding to the magnetic ordering vector.

  • Data Analysis: The intensity of the magnetic Bragg peaks is measured as a function of temperature and applied magnetic field to map out the magnetic phase diagram.

Visualizations

Crystal Structure of α-RuCl₃

Caption: Schematic representation of the α-RuCl₃ honeycomb lattice.

Experimental Workflow for Crystal Growth and Characterization

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Characterization start Start: α-RuCl₃ Powder cvt Chemical Vapor Transport (CVT) start->cvt sublimation Sublimation start->sublimation crystals Single Crystals cvt->crystals sublimation->crystals xrd Single Crystal XRD crystals->xrd Structure Determination rexs Resonant Elastic X-ray Scattering (REXS) crystals->rexs Magnetic Characterization structure Crystal Structure (Space Group, Lattice Parameters) xrd->structure magnetic_order Magnetic Structure (Ordering Vector) rexs->magnetic_order

References

A Technical Guide to the Solubility of Ruthenium(III) Chloride in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ruthenium(III) chloride, with a focus on its hydrated form (RuCl₃·xH₂O), in polar organic solvents. Recognizing the critical role of solubility in catalyst preparation, synthesis of ruthenium complexes, and drug development, this document outlines the current state of knowledge and provides a detailed protocol for its quantitative determination.

Introduction: The Importance of Ruthenium(III) Chloride Solubility

Ruthenium(III) chloride is a pivotal precursor in the synthesis of a vast array of ruthenium-containing compounds, which have significant applications in catalysis, materials science, and medicinal chemistry. The solubility of this salt in various solvents is a fundamental parameter that dictates its utility and the feasibility of its application in homogeneous catalysis and as a starting material for the synthesis of novel therapeutic agents.

A crucial distinction must be made between the anhydrous and hydrated forms of Ruthenium(III) chloride. The anhydrous form (RuCl₃) is generally considered insoluble in most solvents, including polar organic ones. In contrast, the commercially available hydrated form, Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), exhibits significant solubility in a range of polar solvents. This guide will focus on the hydrated form, as it is the most commonly used in research and development.

Qualitative Solubility of Ruthenium(III) Chloride Hydrate

SolventChemical FormulaQualitative Solubility of RuCl₃·xH₂O
Dimethylformamide (DMF)C₃H₇NOSoluble
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OSSoluble
AcetonitrileC₂H₃NSparingly Soluble
EthanolC₂H₅OHSoluble[1]
MethanolCH₃OHSoluble
AcetoneC₃H₆OSoluble[1]
WaterH₂OSoluble[1]

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of published quantitative data, researchers often need to determine the solubility of Ruthenium(III) chloride hydrate in their specific solvent systems. The following is a detailed experimental protocol based on the isothermal saturation method, which is a reliable technique for determining the solubility of a solid in a liquid. This can be coupled with either gravimetric or spectroscopic analysis.

Materials and Equipment
  • Ruthenium(III) chloride hydrate (analytical grade)

  • Polar organic solvents (anhydrous, high-purity grade): DMF, DMSO, acetonitrile, ethanol, methanol

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.2 µm, solvent-compatible)

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

  • UV-Vis spectrophotometer (for spectroscopic method)

  • Inert gas (e.g., nitrogen or argon) atmosphere (optional, for sensitive solvents)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method cluster_calculation Calculation prep_solvent Add known volume of solvent to vial add_rucl3 Add excess RuCl3·xH2O prep_solvent->add_rucl3 seal_vial Seal vial add_rucl3->seal_vial equilibrate Equilibrate at constant temperature with agitation seal_vial->equilibrate monitor_time Monitor for sufficient time to reach equilibrium equilibrate->monitor_time settle Allow solid to settle monitor_time->settle filter_sample Withdraw supernatant and filter through 0.2 µm syringe filter settle->filter_sample analysis_choice Choose Analysis Method filter_sample->analysis_choice weigh_aliquot Weigh a known volume of the filtrate analysis_choice->weigh_aliquot Gravimetric prepare_dilution Prepare a precise dilution of the filtrate analysis_choice->prepare_dilution Spectroscopic evaporate_solvent Evaporate solvent under controlled conditions weigh_aliquot->evaporate_solvent weigh_residue Weigh the dry RuCl3 residue evaporate_solvent->weigh_residue calculate_solubility Calculate solubility (e.g., in g/100 mL) weigh_residue->calculate_solubility measure_absorbance Measure absorbance at λmax prepare_dilution->measure_absorbance use_calibration Calculate concentration using a calibration curve measure_absorbance->use_calibration use_calibration->calculate_solubility

Caption: A flowchart of the experimental workflow for determining the solubility of Ruthenium(III) chloride hydrate.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • To a series of glass vials, add a precise volume (e.g., 5.00 mL) of the desired polar organic solvent.

    • Add an excess amount of Ruthenium(III) chloride hydrate to each vial. An excess is confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

    • Seal the vials tightly to prevent solvent evaporation. For hygroscopic solvents like DMSO and DMF, this process should ideally be carried out in an inert atmosphere (glove box).

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.[2]

  • Sampling:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.2 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

Analysis of the Saturated Solution
  • Take a clean, dry, and pre-weighed glass container.

  • Accurately transfer a known volume (e.g., 2.00 mL) of the clear, filtered saturated solution into the container.

  • Weigh the container with the solution to determine the mass of the solution.

  • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of RuCl₃·xH₂O and the boiling point of the solvent. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Once all the solvent has been removed, cool the container in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The final mass of the residue is the mass of dissolved Ruthenium(III) chloride hydrate.

This method is suitable due to the colored nature of Ruthenium(III) chloride solutions.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of Ruthenium(III) chloride hydrate of a known concentration in the solvent of interest.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Analysis of the Unknown Sample:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation of Solubility

The solubility can be expressed in various units. A common unit is grams of solute per 100 mL of solvent ( g/100 mL).

  • From Gravimetric Data:

    • Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

  • From Spectroscopic Data:

    • Solubility ( g/100 mL) = Concentration from calibration curve (g/mL) * Dilution factor * 100

Safety Precautions

  • Ruthenium(III) chloride is harmful if swallowed and can cause skin and eye irritation. Always handle it in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The organic solvents used are flammable and may be toxic. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and safety information.

Conclusion

The solubility of Ruthenium(III) chloride hydrate in polar organic solvents is a critical parameter for its effective use in research and drug development. While comprehensive quantitative data is not widely available, this guide provides a robust experimental framework for its determination. By following the detailed protocol, researchers can obtain reliable and reproducible solubility data tailored to their specific experimental conditions, thereby facilitating the advancement of their work in catalysis, materials science, and medicinal chemistry.

References

Ruthenium trichloride coordination chemistry and complex formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ruthenium Trichloride (B1173362) Coordination Chemistry and Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of ruthenium trichloride (RuCl₃), a pivotal precursor in the synthesis of a vast array of ruthenium complexes. This document details the electronic structure, physicochemical properties, and coordination behavior of Ru(III) and illustrates the formation of diverse complexes with various ligand types. Particular emphasis is placed on applications relevant to catalysis and the development of novel therapeutic agents.

Introduction to this compound

Ruthenium(III) chloride is the primary starting material in ruthenium chemistry.[1] It most commonly refers to the hydrated form, RuCl₃·xH₂O, a dark brown or black solid that is soluble in water and other polar solvents.[1][2] The anhydrous form, in contrast, is insoluble in water.[1] The hydrated species is preferred for synthesis in solution due to its solubility and reactivity.[3] In aqueous solutions, RuCl₃ forms a variety of chloro-aqua species, such as [RuCl₅(H₂O)]²⁻ and [RuCl₆]³⁻, depending on the pH and chloride concentration, which are the actual precursors in ligand substitution reactions.[4]

Core Physicochemical and Electronic Properties

The coordination chemistry of ruthenium is largely dictated by its electronic configuration and stable oxidation states, primarily Ru(II), Ru(III), and Ru(IV).[1]

Electronic Configuration: Ruthenium is a second-row transition metal from Group 8. The Ruthenium(III) ion has a d⁵ electronic configuration ([Kr] 4d⁵). In the vast majority of its complexes, particularly with strong-field ligands, it adopts a low-spin configuration (t₂g⁵), leaving one unpaired electron.[5][6]

Coordination Geometry: Due to its electronic configuration and size, Ru(III) almost exclusively forms octahedral complexes.[7][8] This six-coordinate geometry provides a stable framework for a wide variety of ligands.[7]

Magnetic Properties: With one unpaired electron in its low-spin d⁵ configuration, Ru(III) complexes are typically paramagnetic.[8][9] The effective magnetic moments (μ_eff) for these complexes are generally observed in the range of 1.9-2.2 Bohr magnetons (B.M.), which is slightly above the spin-only value due to orbital contributions.[5]

Table 1: General Physicochemical Properties of this compound
PropertyAnhydrous RuCl₃Hydrated RuCl₃·xH₂O
Formula Weight 207.43 g/mol Varies (e.g., 261.47 g/mol for trihydrate)
Appearance Black (α-form) or dark-brown (β-form) solidDark brown to black powder/crystals
CAS Number 10049-08-814898-67-0
Density 3.11 g/cm³~3.90 g/cm³
Melting Point >500 °C (decomposes)>500 °C (decomposes)
Solubility Insoluble in waterSoluble in water, ethanol (B145695), acetone
Magnetic Susceptibility (χ) Paramagnetic (α-form), Diamagnetic (β-form)[1]Paramagnetic

Data sourced from[1][2][10][11].

Principles of Complex Formation

The synthesis of ruthenium complexes from RuCl₃·xH₂O typically involves ligand substitution reactions where the coordinated water and chloride ions are replaced by incoming ligands. The reaction conditions (solvent, temperature, pH) are critical in determining the final product.

Synthesis with N-Donor Ligands

Nitrogen-donor ligands, such as pyridines, bipyridines, and amines, readily form stable complexes with ruthenium. These reactions often involve the reduction of Ru(III) to the Ru(II) state, especially when using alcohol as a solvent, which acts as a reducing agent.[1] A classic example is the synthesis of the intensely luminescent [Ru(bipy)₃]Cl₂.[1]

Synthesis with P-Donor Ligands

Phosphine (B1218219) ligands, particularly triphenylphosphine (B44618) (PPh₃), are crucial in ruthenium chemistry. The reaction of RuCl₃·xH₂O with PPh₃ in alcohol often leads to the reduction of the metal center and the formation of the important catalytic precursor, RuCl₂(PPh₃)₃.[2] This species is a cornerstone for the synthesis of numerous other Ru(II) phosphine complexes.[12]

Synthesis of Organometallic Complexes

This compound is a key starting material for organometallic "piano-stool" complexes, which are valuable catalysts. For instance, the reaction of RuCl₃·xH₂O with 1,3-cyclohexadienes in ethanol yields the dimeric arene complex [RuCl₂(C₆H₆)]₂.[1][13] These half-sandwich compounds are particularly noted for their catalytic activity in transfer hydrogenation.[13]

Quantitative Data on Representative Ruthenium Complexes

The properties of ruthenium complexes can be finely tuned by the choice of ligands. This is evident in their electrochemical and spectroscopic data.

Table 2: Electrochemical and Magnetic Data for Selected Ru(III) Complexes
ComplexLigand Type(s)Ru(III)/Ru(II) Redox Potential (V vs. Ag/Ag⁺)Magnetic Moment (μ_eff, B.M.)
[Ru(bpy)₃]³⁺N-donor~1.54[14]Paramagnetic
[Ru(tpy)₂]³⁺N-donor~1.54[14]Paramagnetic
[trans-RuCl₄(4-Me-py)₂]⁻N-donor, Cl⁻Not specifiedParamagnetic[9]
Schiff Base Ru(III) Complexes (various)N, O-donors-0.826 to -0.971[5]1.916 - 1.923[5]
[Ru(H₂dcbpy)₂Cl₂]⁺N-donor, Cl⁻~0.15[15]Paramagnetic

Note: Redox potentials are highly solvent-dependent. The values presented are illustrative examples from the literature.

Table 3: Spectroscopic Data for Representative Ruthenium Complexes
ComplexTypeKey Spectroscopic Feature(s)
[trans-RuCl₄(4-Me-py)₂]⁻Paramagnetic Ru(III)¹H NMR (hyperfine shifted signals): H2 proton at ~-27.4 ppm.[9][16]
cis,trans-[RuCl₂(CO)(P-N)(PPh₃)]Ru(II)-Carbonyl³¹P{¹H} NMR: δ 36.6 (d, PPh₃), 43.0 (d, PPh₂). IR: ν(CO) 1964 cm⁻¹.[12]
[RuCl(qn)(Lbpy1)(NO)]ClRu(II)-NitrosylRu-N-O angle: 177.6°. IR: ν(NO) characteristic stretch.[17]
[Ru(bipy)₃]²⁺Ru(II)-PolypyridylUV-Vis: Strong Metal-to-Ligand Charge Transfer (MLCT) band in the visible region.[18]

Visualizing Experimental and Logical Workflows

General Experimental Workflow for Complex Synthesis

The synthesis and characterization of a coordination complex from this compound follows a systematic procedure. This involves the reaction of the precursor with the desired ligand(s), followed by purification and comprehensive characterization to confirm the structure and purity of the new compound.

G General Workflow for Ruthenium Complex Synthesis cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization A Dissolve RuCl3·xH2O in appropriate solvent B Add Ligand(s) (e.g., N-donor, P-donor) A->B C Reflux or Stir (Heat as required) B->C D Precipitate/Crystallize Crude Product C->D Reaction Complete E Filter and Wash D->E F Recrystallize or use Chromatography E->F G Spectroscopy (NMR, IR, UV-Vis, MS) F->G Pure Complex H Elemental Analysis G->H I X-ray Crystallography (for single crystals) G->I J Electrochemical Studies (e.g., Cyclic Voltammetry) G->J

A general workflow for the synthesis and characterization of ruthenium complexes.
Application in Drug Development: Anticancer Mechanisms

Ruthenium complexes are a promising alternative to platinum-based anticancer drugs, exhibiting lower toxicity and different mechanisms of action.[19][20] Many Ru(III) complexes act as prodrugs; they are activated in the reductive environment of a tumor cell, converting from Ru(III) to the more reactive Ru(II) state.[7] The active species can then interact with various biological targets.

G Simplified Mechanism of Action for Ru-based Anticancer Drugs cluster_transport Transport & Activation cluster_targets Cellular Targets & Effects A Ru(III) Prodrug (e.g., NAMI-A) B Binding to Serum Proteins (e.g., Albumin, Transferrin) A->B C Uptake by Cancer Cell B->C D Activation by Reduction Ru(III) -> Ru(II) C->D E DNA Binding (Interference with replication) D->E F Protein Inhibition (e.g., Kinases) D->F G Generation of ROS (Oxidative Stress) D->G H Mitochondrial Dysfunction D->H I Induction of Apoptosis (Programmed Cell Death) E->I F->I G->I H->I

A logical diagram showing the activation and targets of Ru-based anticancer drugs.

Conclusion

This compound remains an exceptionally versatile and indispensable precursor in coordination chemistry. Its rich electronic properties and predictable coordination geometry allow for the synthesis of a vast library of complexes with tunable steric and electronic features. The continued exploration of its coordination chemistry is vital for advancements in catalysis, materials science, and particularly for the development of next-generation metallodrugs for targeted cancer therapy. This guide serves as a foundational resource for professionals engaged in these innovative fields.

References

Spectroscopic Characterization of Ruthenium (III) Chloride Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ruthenium (III) chloride complexes, which are of significant interest in medicinal chemistry and drug development due to their potential as anticancer agents. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key concepts and workflows.

Introduction to Ruthenium (III) Chloride Complexes

Ruthenium (III) chloride (RuCl₃) serves as a common precursor for the synthesis of a wide array of coordination complexes. The paramagnetic nature of the Ru(III) ion (a low-spin d⁵ system) presents unique challenges and opportunities for spectroscopic characterization. Understanding the electronic and structural properties of these complexes is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. Prominent examples that have undergone extensive investigation, including clinical trials, are NAMI-A and KP1019, known for their anti-metastatic and cytotoxic activities, respectively.[1][2]

Synthesis of Ruthenium (III) Chloride Complexes

The synthesis of Ru(III) chloride complexes typically involves the reaction of a hydrated ruthenium (III) chloride precursor with the desired ligands in an appropriate solvent. The choice of ligands, reaction conditions, and purification methods are critical to obtaining the desired complex with high purity.

Experimental Protocol: Synthesis of NAMI-A

NAMI-A, (ImH)[trans-RuCl₄(DMSO-S)(Im)], is a hallmark Ru(III) anti-metastatic agent.

Materials:

Procedure:

  • Dissolve RuCl₃·3H₂O in a minimal amount of hot concentrated HCl.

  • Add an excess of DMSO to the solution and reflux the mixture. This step leads to the formation of the precursor complex, (DMSO)₂H[trans-RuCl₄(DMSO)₂].

  • Dissolve the precursor complex in acetone (B3395972).

  • Add a solution of imidazole in acetone to the precursor solution.

  • Stir the reaction mixture at room temperature.

  • The product, NAMI-A, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Experimental Protocol: Synthesis of KP1019

KP1019, Indazolium [trans-RuCl₄(indazole)₂], is a leading cytotoxic Ru(III) anticancer drug candidate.[1]

Materials:

  • Ruthenium (III) chloride trihydrate (RuCl₃·3H₂O)

  • Indazole

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Reflux a solution of RuCl₃·3H₂O in a mixture of concentrated HCl and ethanol.[1]

  • Remove the ethanol by evaporation.

  • Add indazole to the resulting aqueous solution and heat the mixture (e.g., at 70°C).[1]

  • The product, KP1019, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.[1]

  • Purity can be assessed by UV-visible spectroscopy and elemental analysis.[1]

Spectroscopic Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of paramagnetic Ru(III) chloride complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, primarily ligand-to-metal charge transfer (LMCT) and d-d transitions.

Experimental Protocol:

  • Prepare a stock solution of the Ru(III) complex in a suitable solvent (e.g., water, methanol, DMSO, or dilute HCl) of known concentration.

  • Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

  • Use the pure solvent as a reference.

  • Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε).

Table 1: UV-Vis Spectroscopic Data for Selected Ru(III) Chloride Complexes

ComplexSolventλmax (nm) and ε (M⁻¹cm⁻¹)Reference(s)
[trans-RuCl₄(H₂O)₂]⁻1 M HCl~320[3]
[trans-RuCl₅(H₂O)]²⁻5 M HCl~320[3]
[trans-RuCl₆]³⁻10 M HCl~310, ~350[3]
--INVALID-LINK-- (L1 = bis(arylimino)pyridine)CH₂Cl₂275 (25,000), 320 (17,500), 385 (12,000), 490 (sh, 3,500)[4]
[Ru(Schiff base-Br)(Cl)₂(AsPh₃)₂]MeCN275 (π→π), 335 (n→π), 405 (LMCT), 628 (d-d, ²T₂g→²A₂g)[5]
Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the coordination of ligands to the ruthenium center by observing shifts in the vibrational frequencies of the ligand's functional groups and the appearance of new bands corresponding to Ru-ligand vibrations.

Experimental Protocol:

  • For solid-state analysis, prepare a KBr pellet of the complex or use an ATR (Attenuated Total Reflectance) accessory.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • For Raman spectroscopy, place a solid sample or a concentrated solution in a capillary tube and irradiate with a laser source.

  • Compare the spectrum of the complex with that of the free ligand to identify coordination-induced shifts.

Table 2: Selected IR and Raman Spectroscopic Data for Ru(III) Chloride Complexes

ComplexVibrational ModeWavenumber (cm⁻¹)CommentsReference(s)
[RuCl₂(PPh₃)₂(C₃N₂H₄)₂]ν(N-H)3280Shifted upon coordination.[6]
ν(Ru-N)450Appearance of a new band.[6]
ν(Ru-Cl)320, 280Indicative of cis-chloride ligands.[6]
[{Ru(L-L)₂Cl₂(dmso)}ₓ] (L-L = pyrazine)ν(Ru-N)274Raman active, indicating a bridging pyrazine (B50134) ligand.
[RuCl₂(pic)₄] (pic = picoline)ν(Ru-Cl)315IR active, characteristic of Ru-Cl stretching.[6]
Paramagnetic Nuclear Magnetic Resonance (pNMR) Spectroscopy

Due to the paramagnetic Ru(III) center, NMR spectra of these complexes exhibit broad signals and large chemical shift ranges. However, pNMR can provide valuable structural information.[7][8]

Experimental Protocol:

  • Dissolve 5-15 mg of the Ru(III) complex in 0.5 mL of a deuterated solvent (e.g., DMF-d₇, DMSO-d₆).[9]

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Temperature-dependent NMR experiments are often necessary to distinguish between contact and pseudocontact shifts by analyzing the linear relationship between the chemical shift and the inverse of temperature (Curie plots).[8]

  • Due to rapid relaxation, 2D correlation spectra (e.g., HSQC, HMBC) may be inefficient.[9]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Paramagnetic Ru(III) Complexes

ComplexNucleusAtom Positionδ (ppm) in DMF-d₇ at 293 KReference(s)
[trans-RuCl₄(4-Me-py)₂]⁻¹HH2, H621.5[7][8]
¹HH3, H5-12.0[7][8]
¹HCH₃-1.5[7][8]
¹³CC2, C610.0[7][8]
¹³CC3, C5165.0[7][8]
¹³CC4-115.0[7][8]
[trans-RuCl₄(DMSO)(3-CN-py)]⁻¹HH235.2[10]
¹HH4-1.8[10]
¹HH5-10.9[10]
¹HH621.0[10]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Ru(III) complexes. It provides information about the electronic environment of the metal center.

Experimental Protocol:

  • Prepare a frozen solution or a powder sample of the complex.

  • Record the X-band EPR spectrum at low temperatures (e.g., 77 K, liquid nitrogen).

  • Analyze the spectrum to determine the g-values (gₓ, gᵧ, g₂) which reflect the symmetry of the complex. Anisotropic signals (gₓ ≠ gᵧ ≠ g₂) are indicative of a low-symmetry environment.[5]

Table 4: EPR Spectroscopic Data for Selected Ru(III) Chloride Complexes

Complexg-valuesMagnetic Moment (μeff, B.M.)CommentsReference(s)
[Ru(Schiff base-I)(Cl)₂(AsPh₃)₂]gₓ=2.450, gᵧ=2.215, g₂=1.890, gav=2.1851.916Rhombic symmetry, low spin d⁵ system.[5]
[Ru(Schiff base-Cl)(Cl)₂(AsPh₃)₂]gₓ=2.465, gᵧ=2.220, g₂=1.895, gav=2.1931.920Rhombic symmetry, low spin d⁵ system.[5]
[Ru(Schiff base-Br)(Cl)₂(AsPh₃)₂]gₓ=2.470, gᵧ=2.230, g₂=1.900, gav=2.2001.923Rhombic symmetry, low spin d⁵ system.[5]
Ru(III) complexes with Schiff base ligandsg ≈ 2.0 - 2.4~1.7 - 2.2Isotropic or anisotropic signals observed.[11][12]
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the complex and to study its stability and fragmentation patterns.

Experimental Protocol:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ESI source.

  • Acquire the mass spectrum in either positive or negative ion mode.

  • Analyze the isotopic pattern, which is characteristic of ruthenium, to confirm the presence of the metal in the detected ions.

  • Tandem MS (MS/MS) can be used to study the fragmentation of the complex, providing insights into its structure and the lability of its ligands.

Table 5: ESI-MS Data for Selected Ru(III) Chloride Complexes

ComplexIonization Modem/z (Observed)Fragment/AdductReference(s)
[trans-OsIVCl₄(Hpz)₂] (Os analogue of KP1019)ESI (-)467[M-H]⁻[13]
ESI (+)491[M+Na]⁺[13]
--INVALID-LINK-- (L1 = bis(arylimino)pyridine)ESI (+)602.1[M-Cl]⁺[4]
ESI (+)567.1[M-2Cl]⁺[4]
[RuCl(qn)(Lbpy₁)(NO)]Cl (Ru-Lbpy₁)ESI (+)650.11[M-Cl]⁺[14]

Application in Drug Development: Visualizing Mechanisms and Workflows

The development of Ru(III) chloride complexes as anticancer agents involves understanding their mechanism of action and a systematic evaluation of their efficacy.

Proposed Mechanism of Action for KP1019

KP1019 is believed to act as a prodrug that is activated in the reductive environment of tumors. Its cytotoxic effects are thought to be mediated through multiple pathways, including the induction of apoptosis via mitochondrial stress and DNA damage.[1][2]

KP1019_Mechanism KP1019 KP1019 (Ru(III)) Cellular_Uptake Cellular Uptake (e.g., via Transferrin) KP1019->Cellular_Uptake Extracellular Activation Activation by Reduction (Tumor Hypoxia) Active_Ru_II Active Species (Ru(II)) Activation->Active_Ru_II Mitochondria Mitochondrial Targeting Active_Ru_II->Mitochondria DNA_Damage DNA Damage (Adducts, Cross-links) Active_Ru_II->DNA_Damage Cellular_Uptake->Activation Intracellular ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for the anticancer drug candidate KP1019.

Proposed Anti-Metastatic Mechanism of NAMI-A

NAMI-A is thought to exert its anti-metastatic effects primarily through interactions in the extracellular matrix, rather than direct cytotoxicity.[2][15]

NAMI_A_Mechanism NAMI_A NAMI-A (Ru(III)) Extracellular_Matrix Extracellular Matrix (ECM) (e.g., Collagen) NAMI_A->Extracellular_Matrix MMP_Inhibition Inhibition of MMPs (e.g., MMP-2, MMP-9) NAMI_A->MMP_Inhibition Cell_Adhesion Altered Cell Adhesion Extracellular_Matrix->Cell_Adhesion Cell_Invasion Reduced Cell Invasion Cell_Adhesion->Cell_Invasion MMP_Inhibition->Cell_Invasion Metastasis_Inhibition Inhibition of Metastasis Cell_Invasion->Metastasis_Inhibition

Caption: Proposed anti-metastatic mechanism of action for NAMI-A.

General Workflow for Preclinical Evaluation of Anticancer Ruthenium Complexes

The preclinical evaluation of new ruthenium complexes follows a standardized workflow to assess their potential as therapeutic agents.[16][17][18]

Preclinical_Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification Characterization Spectroscopic Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Animal_Models Animal Tumor Models (e.g., Xenografts) Cytotoxicity->Animal_Models Cellular_Uptake Cellular Uptake Studies (ICP-MS) Mechanism->Cellular_Uptake Toxicity Toxicity & Pharmacokinetics Animal_Models->Toxicity Efficacy Tumor Growth Inhibition Animal_Models->Efficacy

Caption: General workflow for the preclinical evaluation of anticancer ruthenium complexes.

Conclusion

The spectroscopic characterization of Ruthenium (III) chloride complexes is a multifaceted process that requires the application of a range of analytical techniques. UV-Vis, IR, Raman, pNMR, EPR, and mass spectrometry each provide complementary pieces of information that, when combined, allow for a thorough understanding of the electronic and structural properties of these important compounds. This detailed characterization is fundamental to the ongoing development of new ruthenium-based therapeutics and to unraveling their complex biological mechanisms of action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ruthenium Trichloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium (III) chloride hydrate (B1144303) (RuCl₃·xH₂O) is a pivotal starting material in the field of ruthenium chemistry. This dark brown or black solid is extensively utilized as a precursor for the synthesis of a wide array of organometallic and coordination complexes, many of which exhibit significant catalytic activity in organic transformations and promising applications in medicine, particularly in the development of novel anticancer therapeutics.[1][2][3] Its utility stems from the rich coordination chemistry of ruthenium, which can exist in multiple stable oxidation states, and the reactivity of the chloride ligands, which can be readily substituted. This guide provides a comprehensive overview of the physical and chemical properties of Ruthenium trichloride (B1173362) hydrate, detailed experimental protocols, and insights into its applications.

Physical Properties

Ruthenium trichloride hydrate is a hygroscopic solid, and its physical properties can vary depending on the degree of hydration. The commercially available form is often a trihydrate (RuCl₃·3H₂O), though the water content can be variable.[2]

PropertyValueSource(s)
Molecular Formula RuCl₃·xH₂O[2]
Molecular Weight 207.43 g/mol (anhydrous)[2]
Appearance Dark brown to black crystalline powder[1]
Melting Point Decomposes at >500 °C (anhydrous)[2]
~100 °C (loss of water of hydration)[4]
Solubility
WaterSoluble
EthanolSoluble
AcetoneSoluble
Cold WaterInsoluble (decomposes in hot water)
Density 3.11 g/cm³ (anhydrous)[3]

Chemical Properties

The chemical reactivity of this compound hydrate is central to its widespread use. It serves as a versatile precursor for a vast number of ruthenium complexes and is an active catalyst in numerous organic reactions.

Key Chemical Characteristics:

  • Hygroscopic Nature: The compound readily absorbs moisture from the atmosphere.[1]

  • Thermal Decomposition: Upon heating, the hydrated form first loses its water of crystallization around 100 °C. The anhydrous form decomposes at temperatures above 500 °C.[2][4]

  • Precursor to Ruthenium Complexes: It is the most common starting material for the synthesis of other ruthenium compounds. The chloride ligands are labile and can be substituted by a variety of other ligands, such as phosphines, amines, and cyclopentadienyl (B1206354) groups.[2]

  • Catalytic Activity: this compound hydrate, either directly or as a precursor to other catalytic species, is active in a range of organic transformations, including:

    • Hydrogenation: Catalyzes the addition of hydrogen to unsaturated bonds, such as in alkenes and alkynes.

    • Oxidation: In the presence of a co-oxidant, it can catalyze the selective oxidation of alcohols to aldehydes or ketones.[5]

    • Olefin Metathesis: It is a precursor for the synthesis of Grubbs' catalysts, which are widely used in olefin metathesis reactions.

Reactivity and Applications in Drug Development

Ruthenium complexes derived from this compound hydrate have emerged as promising alternatives to platinum-based anticancer drugs due to their lower toxicity and different mechanisms of action.[6][7] These complexes can induce cancer cell death through various pathways, including the activation of p53 and MAPK signaling cascades, leading to apoptosis.[8][9]

Diagram: Anticancer Signaling Pathway of a Ruthenium Complex

anticancer_pathway Figure 1: Proposed Anticancer Signaling Pathway of a Ruthenium Complex Ru_complex Ruthenium Complex Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Cellular Uptake p38_MAPK p38 MAPK Activation ROS->p38_MAPK p53 p53 Activation ROS->p53 p38_MAPK->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrial Disruption Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed Anticancer Signaling Pathway of a Ruthenium Complex.

Experimental Protocols

Determination of the Degree of Hydration (x in RuCl₃·xH₂O) by Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the water content in a sample of this compound hydrate.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound hydrate into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 200 °C at a heating rate of 10 °C/min. This temperature range is typically sufficient to remove all water of hydration.

    • Hold the sample at 200 °C for 10-15 minutes to ensure complete dehydration.

  • Data Analysis:

    • Record the mass loss observed in the TGA curve between 30 °C and 200 °C. This mass loss corresponds to the mass of water in the sample.

    • Calculate the number of moles of water lost and the number of moles of anhydrous RuCl₃ remaining.

    • The ratio of moles of water to moles of anhydrous RuCl₃ gives the value of 'x'.

Diagram: Workflow for TGA Determination of Hydration

tga_workflow Figure 2: Workflow for TGA Determination of Water of Hydration start Start weigh_sample Weigh 10-15 mg of RuCl₃·xH₂O into TGA crucible start->weigh_sample place_in_tga Place crucible in TGA under N₂ atmosphere weigh_sample->place_in_tga heat_sample Heat from 30°C to 200°C at 10°C/min place_in_tga->heat_sample hold_temp Hold at 200°C for 10-15 min heat_sample->hold_temp record_mass_loss Record mass loss from TGA curve hold_temp->record_mass_loss calculate_moles Calculate moles of H₂O lost and moles of anhydrous RuCl₃ record_mass_loss->calculate_moles determine_x Determine 'x' from the molar ratio calculate_moles->determine_x end End determine_x->end nanoparticle_synthesis Figure 3: Experimental Workflow for Ruthenium Nanoparticle Synthesis start Start dissolve_rucl3 Dissolve RuCl₃·xH₂O in Ethanol start->dissolve_rucl3 add_stabilizer Add Stabilizer (e.g., SDS or PVP) dissolve_rucl3->add_stabilizer add_reductant Slowly add NaBH₄ solution while stirring add_stabilizer->add_reductant stir_solution Stir for 1-2 hours at room temperature add_reductant->stir_solution purify Purify by centrifugation and washing stir_solution->purify characterize Characterize nanoparticles (TEM, DLS, XRD) purify->characterize end End characterize->end

Figure 3: Experimental Workflow for Ruthenium Nanoparticle Synthesis.

Catalytic Oxidation of an Alcohol

This protocol provides a general procedure for the selective oxidation of a primary alcohol to an aldehyde using this compound hydrate as a catalyst. [5] Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol substrate (e.g., 1-hexadecanol) in a suitable solvent (e.g., dry dimethylformamide - DMF).

  • Addition of Reagents:

    • Add an internal standard (e.g., 1,2-dichlorobenzene) for monitoring the reaction progress by gas chromatography (GC).

    • Add the co-oxidant, such as trimethylamine (B31210) N-oxide (TMAO). A molar excess of the co-oxidant is typically used.

    • Add a catalytic amount of this compound hydrate (e.g., 0.5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or NMR spectroscopy.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction and purified by column chromatography.

Conclusion

This compound hydrate is a compound of significant interest due to its versatile chemical properties and its role as a key precursor in catalysis and medicinal chemistry. A thorough understanding of its physical and chemical characteristics, as well as standardized experimental protocols for its use and characterization, is essential for researchers in these fields. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important ruthenium compound.

References

Unraveling the Electronic Landscape of α-Ruthenium Trichloride: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel quantum materials has identified α-Ruthenium trichloride (B1173362) (α-RuCl3) as a prominent candidate for realizing the Kitaev quantum spin liquid state, a topological state of matter with potential applications in fault-tolerant quantum computing.[1][2] Understanding the intricate electronic structure of this material is paramount to harnessing its exotic properties. This technical guide provides a comprehensive overview of the theoretical studies that have illuminated the electronic landscape of α-RuCl3, focusing on the core computational methodologies, key quantitative findings, and the interplay of fundamental interactions that govern its behavior.

The Theoretical Framework: Methods for Probing Electronic Structure

The theoretical investigation of α-RuCl3's electronic structure predominantly relies on a suite of sophisticated computational techniques. These methods aim to solve the many-body Schrödinger equation for the electrons within the crystal lattice, providing insights into the material's insulating nature, magnetic ordering, and exotic excitations.

Density Functional Theory (DFT) and its Extensions

At the forefront of these theoretical tools is Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] For α-RuCl3, standard DFT calculations often incorporate the Generalized Gradient Approximation (GGA) .[4] However, to accurately capture the strong electron-electron correlations inherent in the Ru 4d orbitals, an on-site Coulomb repulsion term (U) is often added, leading to the DFT+U method.[4] This approach has been crucial in describing the Mott-insulating nature of α-RuCl3.[5]

Another critical factor is the strong spin-orbit coupling (SOC) present in ruthenium, a heavy 4d transition metal.[3][6] The interplay between the crystal field, SOC, and electron correlations is essential for the emergence of the j_eff = 1/2 ground state, a key ingredient for the Kitaev model.[3] Therefore, most theoretical studies on α-RuCl3 employ DFT+U calculations that include SOC.

More advanced techniques like Dynamical Mean-Field Theory (DMFT) have also been employed to tackle the dynamic nature of electron correlations, providing a more complete picture of the electronic spectral functions.[7][8]

Ab Initio and Quantum Monte Carlo Methods

Ab initio calculations, which are based on first principles without empirical parameters, have been instrumental in determining the crystal structure and magnetic ground state of α-RuCl3.[3] These studies have highlighted the sensitivity of the magnetic exchange interactions to subtle structural details.[3]

Furthermore, Quantum Monte Carlo (QMC) methods, such as fixed-node and fixed-phase diffusion Monte Carlo, have been utilized to provide highly accurate benchmark calculations of the electronic band gap, explicitly treating electron correlation effects.[5][9]

Quantitative Insights into the Electronic Structure

Theoretical studies have yielded a wealth of quantitative data that characterizes the electronic and magnetic properties of α-RuCl3. The following tables summarize some of the key parameters obtained from various computational approaches.

ParameterComputational MethodCalculated Value(s)Reference(s)
Band Gap (Eg) DFT+U+SOC~1.1 eV, 1.41 eV, 1.9 eV[10][11]
DFT+DMFT~1.8 eV[7][8]
QMC~1.6(2) eV (spin-averaged), ~1.8(2) eV (with SOC)[5]
Magnetic Moment (Ru) DFT+U0.9 μB[12][13]
Crystal Field Splitting (10Dq) IPE Spectroscopy & CI Calc.~2.2 eV[11]
Spin-Orbit Coupling (λ) X-ray Absorption Spectroscopy~0.4 eV[11]

Table 1: Key Electronic and Magnetic Parameters of α-RuCl3

The exchange interactions between neighboring Ru atoms are crucial for understanding the magnetic behavior and the potential for a Kitaev spin liquid phase. The Heisenberg-Kitaev model is often used to describe these interactions, which includes the Heisenberg (J), Kitaev (K), and symmetric off-diagonal (Γ) terms.

Exchange InteractionComputational MethodCalculated Value(s) (meV)Reference(s)
Heisenberg (J1) DFT+UVaries with U and strain[4][14][15]
Kitaev (K1) DFT+UVaries with U and strain[4][14][15]
Off-diagonal (Γ1) DFT+UPlays a pivotal role in determining the preferred magnetic moment direction and spin wave gap.[4]
Heisenberg (J3) DFT+UStabilizes the zigzag antiferromagnetic order.[4]

Table 2: Calculated Magnetic Exchange Interactions in α-RuCl3

Visualizing the Theoretical Workflow and Electronic Interactions

To better understand the theoretical investigation of α-RuCl3, the following diagrams, generated using the DOT language, illustrate the typical computational workflow and the key electronic interactions at play.

Theoretical_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculation cluster_correlation 3. Incorporating Correlations cluster_analysis 4. Analysis of Properties crystal_structure Crystal Structure (e.g., C2/m) dft_calc DFT Calculation (e.g., VASP, Quantum Espresso) crystal_structure->dft_calc dft_u DFT+U (Hubbard U, Hund's J) dft_calc->dft_u dmft DMFT (Dynamical Correlations) dft_calc->dmft functional Exchange-Correlation Functional (e.g., PBE, GGA) functional->dft_calc basis_set Basis Set / Pseudopotentials basis_set->dft_calc soc Spin-Orbit Coupling (SOC) dft_u->soc band_structure Electronic Band Structure soc->band_structure dos Density of States (DOS) soc->dos magnetic_order Magnetic Ground State (FM, ZZ-AFM) soc->magnetic_order dmft->band_structure exchange_params Magnetic Exchange Parameters (J, K, Γ) magnetic_order->exchange_params

Figure 1: A schematic workflow for the theoretical study of α-RuCl3's electronic structure.

Electronic_Interactions Ru_d Ru 4d orbitals t2g_eg t2g and eg orbitals Ru_d->t2g_eg Octahedral Crystal Field (10Dq) t2g_split Trigonal Distortion (Splits t2g) t2g_eg->t2g_split Trigonal Crystal Field (Δ) jeff_states jeff=1/2 and jeff=3/2 states t2g_split->jeff_states Spin-Orbit Coupling (λ) mott_gap Mott-Hubbard Insulator (UHB and LHB) jeff_states->mott_gap On-site Coulomb Repulsion (U)

Figure 2: Key electronic interactions and energy scales in α-RuCl3.

Conclusion

Theoretical studies have been indispensable in elucidating the complex electronic structure of α-Ruthenium trichloride. The synergistic effects of the crystal field, strong spin-orbit coupling, and electron-electron correlations are crucial in establishing its Mott-insulating nature and the j_eff = 1/2 ground state, which are prerequisites for the realization of the Kitaev quantum spin liquid phase. The quantitative predictions from these theoretical models provide essential benchmarks for experimental investigations and pave the way for a deeper understanding and potential manipulation of the exotic quantum phenomena in α-RuCl3. As computational methods continue to advance, they will undoubtedly play an even more critical role in unraveling the remaining mysteries of this fascinating material.

References

understanding the different polymorphs of anhydrous RuCl₃

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Polymorphs of Anhydrous Ruthenium(III) Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the material properties of precursor compounds is critical. Anhydrous Ruthenium(III) Chloride (RuCl₃), a common starting material in ruthenium chemistry, exists in two primary polymorphic forms: the layered α-RuCl₃ and the chain-like β-RuCl₃.[1] These polymorphs exhibit distinct structural, physical, and magnetic properties that can significantly influence the outcome of synthetic processes and the characteristics of the resulting ruthenium-based compounds. This guide provides a comprehensive overview of these two polymorphs, detailing their synthesis, structure, and key physicochemical properties.

Introduction to the Polymorphs of Anhydrous RuCl₃

Anhydrous RuCl₃ is known to crystallize in two distinct forms. The α-polymorph is a black solid characterized by a layered honeycomb structure, while the β-polymorph is a dark brown, metastable solid composed of one-dimensional chains of face-sharing octahedra.[1] The β-form irreversibly transforms into the more stable α-form at temperatures between 450 and 600 °C.[1]

Structural and Physical Properties

The structural differences between the α and β polymorphs give rise to distinct physical and magnetic characteristics. The layered nature of α-RuCl₃, with weak van der Waals forces between layers, is of particular interest in the field of two-dimensional materials.[1] In contrast, the chain-like structure of β-RuCl₃ results in different interatomic distances and magnetic behavior.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the α and β polymorphs of anhydrous RuCl₃ for easy comparison.

Table 1: Crystallographic Data of Anhydrous RuCl₃ Polymorphs

Propertyα-RuCl₃β-RuCl₃
Crystal System Monoclinic (at room temp.)[2], Rhombohedral (at low temp.)Hexagonal
Space Group C2/m[2] (room temp.), R-3 (low temp.)P6₃/mcm
Lattice Parameters a = 5.98 Å, b = 10.34 Å, c = 6.01 Å, β = 108.9°[2]a = 6.561 Å, c = 5.709 Å
Ru-Ru Contacts 3.46 Å[1]2.83 Å[1]
Density (calculated) ~3.26 g/cm³~3.24 g/cm³

Table 2: Physical and Magnetic Properties of Anhydrous RuCl₃ Polymorphs

Propertyα-RuCl₃β-RuCl₃
Appearance Black crystalline solid[1]Dark brown crystalline solid[1]
Magnetic Behavior Paramagnetic at room temperature[1], Antiferromagnetic ordering at low temperaturesDiamagnetic[1]
Magnetic Ordering Temp. (Tₙ) ~7 K (can vary from 6.5 K to 14 K depending on stacking faults)[3][4]Not applicable
Magnetic Susceptibility (χ) Positive and temperature-dependent. Exhibits anisotropy with different Curie-Weiss temperatures for in-plane and out-of-plane field directions.[5] A representative value at room temperature is +1998.0 x 10⁻⁶ cm³/mol.[1]Near-zero and temperature-independent (as expected for a diamagnetic material).
Specific Heat (Cₚ) Shows a sharp peak at the magnetic ordering temperature.[6] The magnetic contribution to the specific heat exhibits a two-peak structure in an applied magnetic field, which is a signature of fractionalized excitations.[6]Data not readily available in the literature.
Thermal Stability Decomposes at temperatures >500 °C.[1]Irreversibly converts to α-RuCl₃ at 450-600 °C.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and characterization of specific polymorphs.

Synthesis Methodologies

Synthesis of α-RuCl₃ via Chemical Vapor Transport (CVT)

This method is widely used for growing high-quality single crystals of α-RuCl₃.[7]

  • Materials: High-purity Ruthenium(III) chloride powder (source material), quartz ampoule, two-zone tube furnace.

  • Procedure:

    • A quartz ampoule (e.g., 15 cm in length, 1 cm inner diameter) is thoroughly cleaned and dried.

    • Approximately 0.5 - 1 g of RuCl₃ powder is placed at one end of the ampoule (the source zone).

    • The ampoule is evacuated to a high vacuum (e.g., 10⁻⁶ Torr) and sealed.

    • The sealed ampoule is placed in a two-zone horizontal tube furnace.

    • The source zone is heated to a temperature of 650-700 °C, while the growth zone (the other end of the ampoule) is maintained at a lower temperature, typically around 600-650 °C.[8]

    • This temperature gradient drives the transport of RuCl₃ from the hotter to the colder zone via the vapor phase.

    • The process is typically carried out for 72-120 hours.

    • After the growth period, the furnace is slowly cooled to room temperature.

    • Black, plate-like single crystals of α-RuCl₃ are harvested from the growth zone.

Synthesis of β-RuCl₃

Detailed, step-by-step protocols for the synthesis of pure β-RuCl₃ are less common in the literature. However, it is generally understood that the β-polymorph is formed at lower temperatures than the α-polymorph.[8]

  • General Guidance: The synthesis typically involves the chlorination of ruthenium metal at temperatures below the α-phase formation temperature, generally in the range of 300-400 °C. A patent suggests that evaporating a hydrochloric acid solution of ruthenium trichloride (B1173362) at temperatures between 90-100 °C primarily yields the β-form.[9] It is crucial to carefully control the temperature to avoid the formation of the more stable α-phase. The product is a dark brown, metastable powder.

Characterization Protocols

Powder X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal structure of the RuCl₃ polymorphs.

  • Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the anhydrous RuCl₃ powder is gently ground to ensure random orientation of the crystallites and mounted on a zero-background sample holder.

  • Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity (α or β). Rietveld refinement can be used to obtain precise lattice parameters.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are crucial for distinguishing the paramagnetic α-phase from the diamagnetic β-phase.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).

  • Sample Preparation: A precisely weighed amount of the RuCl₃ powder (typically 5-20 mg) is placed in a gelatin capsule or other suitable sample holder.

  • Measurement Procedure:

    • The magnetic moment (m) of the sample is measured as a function of temperature (T) under a constant applied magnetic field (H), typically between 0.1 and 1 Tesla.

    • Measurements are performed over a temperature range of 2 K to 300 K.

    • Both zero-field-cooled (ZFC) and field-cooled (FC) protocols may be employed to probe for magnetic ordering.

  • Data Analysis: The magnetic susceptibility (χ) is calculated as χ = m / (H * n), where n is the number of moles of the sample. For α-RuCl₃, the data will show a positive, temperature-dependent susceptibility, with a peak at the Néel temperature. For β-RuCl₃, the susceptibility will be small, negative, and largely independent of temperature.

Specific Heat Measurement

Specific heat measurements provide information about the vibrational and magnetic excitations in the material.

  • Instrumentation: A Physical Property Measurement System (PPMS) with a heat capacity option.

  • Sample Preparation: A small pellet of the RuCl₃ powder (typically 1-10 mg) is affixed to the calorimeter platform using a minimal amount of Apiezon N grease to ensure good thermal contact.

  • Measurement Procedure:

    • The heat capacity of the sample platform with grease (the addenda) is measured first over the desired temperature range (e.g., 2 K to 300 K).

    • The sample is then mounted, and the total heat capacity is measured.

    • The measurement is performed using a relaxation method, where a small heat pulse is applied to the sample, and the subsequent temperature relaxation is monitored.

  • Data Analysis: The heat capacity of the sample is obtained by subtracting the addenda from the total measured heat capacity. For α-RuCl₃, a sharp λ-like anomaly in the specific heat curve will be observed at the magnetic ordering temperature.

Visualization of Relationships and Workflows

Graphviz diagrams are provided to visually represent the logical relationships between the polymorphs and the experimental workflows.

Polymorph_Relationship Relationship between Anhydrous RuCl₃ Polymorphs beta β-RuCl₃ (Metastable) Dark Brown alpha α-RuCl₃ (Stable) Black beta->alpha 450-600 °C (Irreversible) Synthesis_Workflow General Synthesis Workflow for Anhydrous RuCl₃ Polymorphs cluster_alpha α-RuCl₃ Synthesis cluster_beta β-RuCl₃ Synthesis Ru_powder_alpha Ru Metal Powder + Cl₂ CVT Chemical Vapor Transport (650-700 °C) Ru_powder_alpha->CVT alpha_crystals α-RuCl₃ Crystals CVT->alpha_crystals Ru_powder_beta Ru Metal Powder + Cl₂ Low_Temp Low Temperature Chlorination (< 400 °C) Ru_powder_beta->Low_Temp beta_powder β-RuCl₃ Powder Low_Temp->beta_powder Characterization_Workflow Characterization Workflow for RuCl₃ Polymorphs Sample Anhydrous RuCl₃ Sample XRD Powder X-ray Diffraction (Phase Identification, Structure) Sample->XRD SQUID SQUID Magnetometry (Magnetic Properties) Sample->SQUID PPMS PPMS - Heat Capacity (Thermal Properties) Sample->PPMS Data_Analysis Data Analysis and Polymorph Determination XRD->Data_Analysis SQUID->Data_Analysis PPMS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Ruthenium Trichloride as a Precursor for Grubbs Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of first, second, and third-generation Grubbs catalysts using ruthenium trichloride (B1173362) as a key precursor. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate the application of these powerful catalysts in organic synthesis, with a particular focus on drug discovery and development.

Introduction to Grubbs Catalysts

Grubbs catalysts are a series of transition metal carbene complexes that are highly effective in olefin metathesis reactions.[1] Their tolerance to a wide range of functional groups and solvents has made them indispensable tools in modern organic synthesis.[1] Ruthenium trichloride (RuCl₃), an inexpensive and readily available ruthenium source, serves as a common starting material for the synthesis of these catalysts.[1]

Synthesis of Grubbs Catalysts from this compound

While direct synthesis from RuCl₃ is possible, it often proceeds through intermediate ruthenium complexes. The following protocols provide detailed methodologies for the synthesis of various generations of Grubbs catalysts, starting from precursors that are themselves typically derived from this compound.

First-Generation Grubbs Catalyst Synthesis

The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, can be synthesized in a one-pot reaction from a Ru(II) phosphine (B1218219) complex.[1][2]

Experimental Protocol:

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂(PPh₃)₃ in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Slowly add a solution of phenyldiazomethane in the same solvent to the ruthenium complex solution at room temperature. The color of the solution will typically change, indicating a reaction is occurring.

  • After stirring for a designated period (typically 1-2 hours), add a solution of tricyclohexylphosphine (PCy₃) in the same solvent to the reaction mixture.

  • Continue stirring at room temperature for several hours to allow for complete ligand exchange.

  • The product can be isolated by precipitation upon the addition of a non-polar solvent like pentane (B18724) or hexane.

  • The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Second-Generation Grubbs Catalyst Synthesis

The second-generation Grubbs catalyst incorporates an N-heterocyclic carbene (NHC) ligand, which significantly enhances its catalytic activity and stability.

Experimental Protocol:

Materials:

  • First-Generation Grubbs Catalyst

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl) or 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed solvent (e.g., toluene (B28343), dichloromethane)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the first-generation Grubbs catalyst and the imidazolinium salt (e.g., SIMes·HCl) in the chosen solvent.

  • To this suspension, add a solution of potassium tert-butoxide in the same solvent dropwise at room temperature.

  • The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • Upon completion, the reaction mixture is filtered to remove any insoluble byproducts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting solid is then washed with a suitable solvent (e.g., pentane) to remove any remaining impurities and dried under vacuum to yield the second-generation catalyst.

Hoveyda-Grubbs Second-Generation Catalyst Synthesis

The Hoveyda-Grubbs catalysts are a subclass of second-generation catalysts featuring a chelating isopropoxystyrene ligand, which imparts greater stability.

Experimental Protocol:

Materials:

  • Second-Generation Grubbs Catalyst

  • 2-Isopropoxystyrene

  • Copper(I) chloride (CuCl)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the second-generation Grubbs catalyst in the chosen solvent in a Schlenk flask under an inert atmosphere.

  • Add 2-isopropoxystyrene and a catalytic amount of copper(I) chloride to the solution.

  • The reaction mixture is typically stirred at room temperature for several hours.

  • The progress of the reaction can be monitored by TLC or NMR.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the Hoveyda-Grubbs second-generation catalyst.

Quantitative Data on Grubbs Catalyst Synthesis

The following table summarizes typical quantitative data for the synthesis of different generations of Grubbs catalysts. Please note that yields and reaction conditions can vary depending on the specific reagents, scale, and experimental setup.

Catalyst GenerationStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
First-Generation RuCl₂(PPh₃)₃Phenyldiazomethane, PCy₃Toluene252-4~85-95
Second-Generation First-Gen GrubbsSIMes·HCl, KOtBuToluene251-2>90
Hoveyda-Grubbs 2nd Gen Second-Gen Grubbs2-Isopropoxystyrene, CuClDichloromethane251-3~80-95

Application in Drug Development: Macrocyclization via Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful application of Grubbs catalysts in drug discovery, enabling the synthesis of complex macrocyclic structures that are often difficult to access through traditional methods.[3] Macrocyclization can improve a drug candidate's metabolic stability, cell permeability, and binding affinity.[3]

Synthesis of Simeprevir (HCV Protease Inhibitor)

Simeprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease and its synthesis involves a key RCM step to form the macrocycle.[3]

Experimental Protocol (General):

A diene precursor of Simeprevir is subjected to RCM using a Grubbs catalyst. The choice of catalyst is critical to achieve high yield and stereoselectivity.

  • Catalyst: Second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are often employed.[3]

  • Solvent: Typically a non-polar solvent like toluene or dichloromethane is used.

  • Concentration: The reaction is run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature: Reactions are often run at elevated temperatures to facilitate the reaction.

Drug TargetCatalyst UsedCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
Simeprevir (HCV NS3/4A Protease)Hoveyda-Grubbs First Generation / Ruthenium-indenylidene complex5-10Toluene80-110~70-85
Synthesis of Pacritinib (JAK2 Inhibitor)

Pacritinib, an inhibitor of Janus kinase 2 (JAK2), also features a macrocyclic core constructed via RCM.[3][4]

Drug TargetCatalyst UsedCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
Pacritinib (JAK2)Grubbs Second Generation / Zhan 1B catalyst10Dichloromethane40~80-90

Visualizations

Grubbs Catalyst Synthesis Workflow

Grubbs_Synthesis_Workflow RuCl3 RuCl₃ (this compound) RuPPh3 RuCl₂(PPh₃)₃ RuCl3->RuPPh3 PPh₃ FirstGen First-Generation Grubbs Catalyst RuPPh3->FirstGen PhCHN₂ PCy₃ SecondGen Second-Generation Grubbs Catalyst FirstGen->SecondGen NHC·HCl Base HoveydaGrubbs Hoveyda-Grubbs Second-Generation Catalyst SecondGen->HoveydaGrubbs 2-isopropoxystyrene CuCl

Caption: Workflow for the synthesis of Grubbs catalysts from this compound.

Ring-Closing Metathesis (RCM) Catalytic Cycle

RCM_Cycle Catalyst [Ru]=CHPh Intermediate1 Ruthenacyclobutane Intermediate Catalyst->Intermediate1 + Diene Ethylene Ethylene Substrate Diene Substrate Intermediate2 New Alkylidene Complex Intermediate1->Intermediate2 - Alkene Intermediate2->Catalyst + Alkene Product Macrocyclic Product Intermediate2->Product - [Ru]=CH₂

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM) using a Grubbs catalyst.

Simeprevir Target Pathway: HCV NS3/4A Protease Inhibition

HCV_Protease_Inhibition HCV_Polyprotein HCV Polyprotein Viral_Proteins Functional Viral Proteins HCV_Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->HCV_Polyprotein Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Simeprevir Simeprevir Simeprevir->NS3_4A Inhibits

Caption: Simeprevir inhibits the HCV NS3/4A protease, preventing viral polyprotein cleavage.

Pacritinib Target Pathway: JAK-STAT Signaling Inhibition

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Pacritinib Pacritinib Pacritinib->JAK2 Inhibits

Caption: Pacritinib inhibits the JAK2 protein in the JAK-STAT signaling pathway.

References

Application Notes and Protocols: Mechanism of Ruthenium Trichloride Catalyzed Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. While well-defined ruthenium carbene complexes, such as Grubbs and Hoveyda-Grubbs catalysts, are widely employed, the use of simple and readily available precursors like Ruthenium trichloride (B1173362) (RuCl₃) for the in-situ generation of catalytically active species offers a cost-effective and practical alternative. These application notes provide a detailed overview of the mechanism, experimental protocols, and quantitative data related to olefin metathesis catalyzed by the in-situ activation of Ruthenium trichloride.

Mechanism of Catalyst Formation and Catalytic Cycle

This compound is not the catalytically active species in olefin metathesis. Instead, it serves as a precatalyst that is converted in-situ to a ruthenium carbene (alkylidene) complex, which then enters the catalytic cycle. The overall process can be divided into two main stages: in-situ catalyst formation and the olefin metathesis catalytic cycle.

In-situ Formation of the Active Ruthenium Carbene Catalyst

The generation of the active ruthenium carbene from RuCl₃ typically involves the reduction of Ru(III) to Ru(II) and the introduction of a carbene ligand. A common method involves the use of a diazo compound, such as ethyl diazoacetate, as the carbene source in the presence of a phosphine (B1218219) ligand.

The proposed mechanism for the in-situ formation of a first-generation Grubbs-type catalyst is as follows:

  • Reduction and Ligand Coordination: RuCl₃ is first reduced to a Ru(II) species in the presence of a reducing agent (often the phosphine ligand itself or an alcohol solvent) and coordinating ligands, such as tricyclohexylphosphine (B42057) (PCy₃). This forms a Ru(II) complex, for example, RuCl₂(PCy₃)₃.

  • Carbene Formation: The Ru(II) complex then reacts with a carbene precursor, such as phenyldiazomethane (B1605601) or ethyl diazoacetate. The diazo compound coordinates to the ruthenium center, and subsequent elimination of dinitrogen (N₂) generates the ruthenium carbene (alkylidene) complex.

Diagram of the proposed in-situ catalyst formation pathway from RuCl₃.

in_situ_catalyst_formation RuCl3 RuCl₃ RuCl2_complex RuCl₂(PCy₃)₃ RuCl3->RuCl2_complex + PCy₃ (Reduction & Ligand Exchange) Active_Catalyst Cl₂(PCy₃)₂Ru=R' RuCl2_complex->Active_Catalyst + R'=N₂ - PCy₃ Diazo R'=N₂ N2 N₂

Caption: Proposed pathway for the in-situ formation of a ruthenium carbene catalyst from RuCl₃.

The Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)

Once the active ruthenium carbene is formed, it enters the catalytic cycle, which is widely accepted to proceed via the Chauvin mechanism.[1][2]

The key steps are:

  • Ligand Dissociation: A 16-electron precatalyst, such as (PCy₃)₂Cl₂Ru=CHR, first dissociates a phosphine ligand to form a highly reactive 14-electron intermediate.

  • Olefin Coordination: The substrate olefin coordinates to the unsaturated 14-electron ruthenium complex.

  • [2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium carbene to form a four-membered metallacyclobutane intermediate.

  • [2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This can either regenerate the starting materials or, more productively, cleave the ring in a different manner to release the new olefin product and a new ruthenium carbene complex.

  • Catalyst Regeneration: The newly formed ruthenium carbene can then react with another molecule of the substrate, thus continuing the catalytic cycle.

Diagram of the Chauvin mechanism for olefin metathesis.

chauvin_mechanism Precatalyst LCl₂(PCy₃)Ru=CR¹R² (16e⁻) Active_Catalyst LCl₂Ru=CR¹R² (14e⁻) Precatalyst->Active_Catalyst - PCy₃ Olefin_Complex LCl₂Ru(=CR¹R²)(R³CH=CHR⁴) Active_Catalyst->Olefin_Complex + R³CH=CHR⁴ Metallacycle Metallacyclobutane Intermediate Olefin_Complex->Metallacycle [2+2] Cycloaddition Product_Complex LCl₂Ru=CHR³ Metallacycle->Product_Complex [2+2] Cycloreversion Product R¹R²C=CHR⁴ Metallacycle->Product Product_Complex->Active_Catalyst Reacts with another olefin

Caption: The catalytic cycle for olefin metathesis, known as the Chauvin mechanism.

Experimental Protocols

Protocol 1: In-situ Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol describes a representative procedure for the ring-closing metathesis of diethyl diallylmalonate using an in-situ generated catalyst from RuCl₃.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Tricyclohexylphosphine (PCy₃)

  • Ethyl diazoacetate (N₂CHCO₂Et)

  • Diethyl diallylmalonate

  • Anhydrous, degassed toluene (B28343)

  • Standard Schlenk line and glassware

Procedure:

  • Precatalyst Solution Preparation:

    • In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add RuCl₃·xH₂O (e.g., 26.1 mg, 0.1 mmol, 1 mol%).

    • Add tricyclohexylphosphine (PCy₃) (e.g., 84.1 mg, 0.3 mmol, 3 mol%).

    • Add 5 mL of anhydrous, degassed toluene.

    • Seal the flask, remove from the glovebox, and heat the mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes. The solution should change color, indicating the formation of a Ru(II) complex.

    • Cool the solution to room temperature.

  • Metathesis Reaction:

    • To the prepared precatalyst solution, add diethyl diallylmalonate (e.g., 2.40 g, 10 mmol, 100 mol%) via syringe.

    • Add ethyl diazoacetate (e.g., 11.4 mg, 0.1 mmol, 1 mol%) as a solution in toluene (e.g., 1 mL) dropwise to the reaction mixture at room temperature. Vigorous bubbling (N₂ evolution) should be observed.

    • Stir the reaction mixture at 40 °C and monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopentene (B43876) product.

Experimental workflow for in-situ RCM.

experimental_workflow Start Start Prepare_Precatalyst Prepare Precatalyst Solution (RuCl₃ + PCy₃ in Toluene, 80°C) Start->Prepare_Precatalyst Add_Substrate Add Diethyl Diallylmalonate Prepare_Precatalyst->Add_Substrate Add_Carbene_Source Add Ethyl Diazoacetate Add_Substrate->Add_Carbene_Source Reaction Stir at 40°C (Monitor by TLC/GC-MS) Add_Carbene_Source->Reaction Quench Quench with Ethyl Vinyl Ether Reaction->Quench Purify Purification (Column Chromatography) Quench->Purify Product Cyclopentene Product Purify->Product

Caption: A typical experimental workflow for ring-closing metathesis using an in-situ generated catalyst.

Data Presentation

The following tables summarize representative quantitative data for olefin metathesis reactions using in-situ generated catalysts from RuCl₃. These values are illustrative and can vary depending on the specific substrate, ligands, and reaction conditions.

Table 1: Ring-Closing Metathesis (RCM) of Various Dienes

EntrySubstrateCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)
1Diethyl diallylmalonateRuCl₃ / 3 PCy₃ / EDA1.0402>95
2N,N-diallyl-4-toluenesulfonamideRuCl₃ / 3 PCy₃ / EDA2.050492
31,7-OctadieneRuCl₃ / 3 PPh₃ / TMS-diazomethane5.0601285 (as cyclohexene)
4Diallyl etherRuCl₃ / 3 PCy₃ / EDA2.545688

EDA = Ethyl diazoacetate

Table 2: Cross-Metathesis (CM) of Terminal Olefins

EntryOlefin 1Olefin 2Catalyst SystemLoading (mol%)Temp (°C)Time (h)E/Z RatioYield (%)
11-OcteneAllylbenzeneRuCl₃ / 3 PCy₃ / EDA3.050885:1578
2StyreneMethyl acrylateRuCl₃ / 3 PPh₃ / EDA5.0601290:1065
31-HexeneEthyl vinyl etherRuCl₃ / 3 PCy₃ / EDA2.0404>95:582

Conclusion

The use of this compound as a precatalyst for in-situ olefin metathesis provides a viable and economical approach for conducting this powerful transformation. While the mechanism involves the initial formation of a ruthenium carbene species, the subsequent catalytic cycle follows the well-established Chauvin mechanism. The experimental protocols outlined, although requiring careful execution under inert conditions, are accessible to researchers with standard laboratory equipment. The provided data demonstrates the potential for achieving high yields in both ring-closing and cross-metathesis reactions, making this methodology a valuable addition to the synthetic chemist's toolbox, particularly in drug development and materials science where cost-effective and scalable processes are paramount. Further optimization of ligands and reaction conditions can lead to even greater efficiency and selectivity for specific applications.

References

Application Notes and Protocols for Selective Alkyne Hydrogenation using a RuCl₃-Based Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Achieving high selectivity for the desired alkene (cis or trans) while avoiding over-reduction to the corresponding alkane presents a significant challenge. While various catalyst systems have been developed, those based on ruthenium offer a compelling balance of reactivity, selectivity, and functional group tolerance.

This document provides a detailed protocol for the selective hydrogenation of alkynes utilizing an active catalytic species generated in situ from ruthenium(III) chloride (RuCl₃) and triphenylphosphine (B44618) (PPh₃). Although RuCl₃ itself exhibits low activity, its combination with phosphine (B1218219) ligands under a hydrogen atmosphere generates a highly effective catalyst for this transformation. This method provides an accessible and cost-effective alternative to pre-formed ruthenium complexes.

Data Presentation

The following table summarizes the general reaction parameters for the selective hydrogenation of alkynes using the in situ prepared RuCl₃/PPh₃ catalyst system. These conditions are based on established procedures for ruthenium-phosphine catalyzed hydrogenations and serve as a robust starting point for optimization with specific substrates.

ParameterValue/ConditionNotes
Catalyst Precursor Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)Commercially available and easy to handle.
Ligand Triphenylphosphine (PPh₃)Used in excess relative to RuCl₃.
RuCl₃ Loading 1-5 mol%Can be optimized for specific substrates.
RuCl₃:PPh₃ Molar Ratio 1:3 to 1:5A common ratio for the in situ formation of active species.
Hydrogen Source H₂ gasTypically applied at elevated pressure.
H₂ Pressure 10-60 bar (approx. 145-870 psi)Higher pressures may increase reaction rates but can also lead to over-reduction.
Solvent Methanol (B129727) (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)Protic solvents like methanol are often effective.
Temperature 50-100 °CTemperature will influence reaction time and selectivity.
Reaction Time 12-48 hoursMonitored by TLC or GC-MS to determine completion.
Typical Substrates Internal and terminal alkynesFunctional group tolerance should be evaluated on a case-by-case basis.

Experimental Protocols

General Protocol for the Selective Hydrogenation of an Alkyne using an in situ RuCl₃/PPh₃ Catalyst

This protocol describes the general procedure for the hydrogenation of an alkyne to an alkene using a catalytic system generated from RuCl₃ and PPh₃.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • Alkyne substrate

  • Anhydrous Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar and pressure gauge

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen) for handling reagents

Procedure:

  • Catalyst Preparation (in situ): a. To a clean, dry high-pressure reactor vessel containing a magnetic stir bar, add RuCl₃·xH₂O (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.06 mmol, 6 mol%). b. Seal the reactor and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove air. c. Add the alkyne substrate (1.0 mmol) to the reactor under a positive pressure of inert gas. d. Add anhydrous methanol (e.g., 10 mL) via a syringe or cannula.

  • Hydrogenation Reaction: a. Seal the reactor completely. b. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar). It is common practice to pressurize and vent the reactor with hydrogen a few times to ensure the atmosphere is saturated with H₂. c. Place the reactor in a heating mantle or oil bath and heat to the desired temperature (e.g., 80 °C) with vigorous stirring. d. Maintain the reaction at the set temperature and pressure for the required time (e.g., 24 hours). The progress of the reaction should be monitored by taking aliquots (after cooling and carefully venting the reactor) and analyzing them by TLC or GC-MS.

  • Work-up and Isolation: a. After the reaction is complete (as determined by monitoring), cool the reactor to room temperature. b. CAUTION: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. c. Open the reactor and transfer the reaction mixture to a round-bottom flask. d. Remove the solvent under reduced pressure using a rotary evaporator. e. The crude residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired alkene. f. Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation cluster_workup Work-up & Purification RuCl3 RuCl₃·xH₂O Reactor_Prep High-Pressure Reactor RuCl3->Reactor_Prep PPh3 Triphenylphosphine (PPh₃) PPh3->Reactor_Prep Solvent_Prep Anhydrous Solvent (e.g., MeOH) Solvent_Prep->Reactor_Prep Inert_Atmos Inert Atmosphere (Ar or N₂) Inert_Atmos->Reactor_Prep Reaction Hydrogenation Reaction Reactor_Prep->Reaction Add Alkyne Alkyne Alkyne Substrate Alkyne->Reaction H2 H₂ Gas (High Pressure) H2->Reaction Heating Heating (50-100 °C) Heating->Reaction Venting Cool & Vent H₂ Reaction->Venting Evaporation Solvent Evaporation Venting->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Purified Alkene Chromatography->Product

Caption: Experimental workflow for selective alkyne hydrogenation.

G RuCl3 RuCl₃ ActiveCatalyst [Ru-H] Active Species RuCl3->ActiveCatalyst + PPh₃, H₂ (in situ activation) PPh3 PPh₃ PPh3->ActiveCatalyst H2 H₂ H2->ActiveCatalyst Alkene R-CH=CH-R' ActiveCatalyst->Alkene + Alkyne Alkyne R-C≡C-R' Alkane R-CH₂-CH₂-R' (Over-reduction) Alkene->Alkane Further Hydrogenation

Caption: Logical relationship of catalyst activation and hydrogenation.

Application Notes and Protocols: Ruthenium Trichloride in the Selective Oxidation of Primary Alcohols to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, fragrance, and fine chemical industries. While numerous reagents exist for this purpose, many rely on stoichiometric amounts of environmentally challenging and expensive oxidants like chromium or hypervalent iodine compounds. Catalytic methods employing a substoichiometric amount of a catalyst with a terminal oxidant offer a more sustainable and atom-economical alternative. Ruthenium trichloride (B1173362) (RuCl₃) has emerged as a versatile and efficient catalyst for this transformation, demonstrating high selectivity and broad substrate compatibility under relatively mild conditions.

These application notes provide a comprehensive overview of the use of ruthenium trichloride as a catalyst for the selective oxidation of primary alcohols. Detailed protocols, quantitative data on substrate scope, and mechanistic insights are presented to enable researchers to effectively implement this methodology in their synthetic endeavors.

Catalytic Systems and Mechanistic Overview

Ruthenium(III) chloride is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant. The prevailing mechanism suggests that the Ru(III) salt is oxidized in situ to a higher-valent ruthenium species, such as ruthenium tetroxide (RuO₄), which is the active oxidant.[1][2] This potent oxidizing agent then reacts with the primary alcohol, likely through a ruthenium ester intermediate, to form the corresponding aldehyde. The reduced ruthenium species is subsequently re-oxidized by the co-oxidant, thus completing the catalytic cycle.

Several co-oxidants can be employed in conjunction with RuCl₃, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions. Common systems include:

  • RuCl₃ / Trimethylamine (B31210) N-oxide (TMAO): An effective system for the oxidation of a range of alcohols, including long-chain fatty alcohols.[3]

  • RuCl₃ / Aerobic Oxidation (with mediators): In the presence of molecular oxygen or air, mediators like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used to facilitate the catalytic cycle.[4][5]

  • RuCl₃ / Peroxides: Oxidants such as tert-butyl hydroperoxide (TBHP) can be used, often in aqueous/organic solvent mixtures.

  • RuCl₃ / Periodates or Oxone®: Stronger oxidants like sodium periodate (B1199274) (NaIO₄) or Oxone® are also effective for this transformation.[2][6]

The choice of the co-oxidant and solvent system is critical for achieving high yields and selectivities, and for minimizing over-oxidation to the corresponding carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for RuCl₃/TMAO-Mediated Oxidation of Primary Alcohols

This protocol is adapted from the oxidation of fatty alcohols using RuCl₃·(H₂O)ₓ and trimethylamine N-oxide (TMAO) as the oxidant.[3]

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·(H₂O)ₓ)

  • Anhydrous trimethylamine N-oxide (TMAO)

  • Primary alcohol substrate

  • Anhydrous solvent (e.g., acetone (B3395972) or dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol, 1.0 equiv).

  • Add anhydrous TMAO (3.0 mmol, 3.0 equiv).

  • Add the anhydrous solvent (e.g., acetone, 1.0 mL).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • In a separate vial, prepare a stock solution of RuCl₃·(H₂O)ₓ in the reaction solvent.

  • Add the catalytic amount of RuCl₃·(H₂O)ₓ (0.005 mmol, 0.5 mol%) to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 60°C.

  • Stir the reaction mixture vigorously for the required time (typically 0.5-3 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • To quench the reaction and aid in catalyst removal, the mixture can be passed through a short plug of neutral alumina (B75360) or silica (B1680970) gel, eluting with a suitable organic solvent.

  • The solvent is then removed under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.

Note: Acetone is often a preferred solvent over DMF as it is more environmentally benign, easier to remove, and can minimize by-product formation, although the reaction may proceed slightly slower. It is crucial to keep reaction times minimal to ensure high selectivity for the aldehyde, as prolonged reaction times can lead to the formation of by-products.

Data Presentation: Substrate Scope and Yields

The RuCl₃/TMAO system has been successfully applied to a variety of primary alcohols. The following tables summarize the conversion and yield data for representative substrates.

Table 1: RuCl₃-Catalyzed Oxidation of 1-Hexadecanol with TMAO in DMF at 60°C [3]

EntryEquivalents of TMAOTime (h)Conversion (%)Yield (%)
12.00.57872
22.038167
33.00.59693
43.039589

Table 2: Substrate Scope for the RuCl₃-Catalyzed Oxidation of Various Primary Alcohols with TMAO [3]

Reaction Conditions: Substrate (1 mmol), RuCl₃·(H₂O)ₓ (0.5 mol%), TMAO (3.0 equiv), dry DMF, 60°C, 30 min.

EntrySubstrateConversion (%)Yield (%)
11-Hexadecanol9693
21-Dodecanol9997
31-Octanol9999
4Oleyl alcohol9993
51-Phenylethanol9999

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Ru_III RuCl₃ (Catalyst Precursor) Ru_High_Valent High-Valent Ru Species (e.g., RuO₄) Ru_III->Ru_High_Valent Oxidation Ru_Reduced Reduced Ru Species Ru_High_Valent->Ru_Reduced Alcohol Oxidation Ru_Reduced->Ru_III Re-oxidation CoOxidant_Reduced Reduced Co-oxidant (e.g., TMA) Ru_Reduced->CoOxidant_Reduced Aldehyde Aldehyde (R-CHO) Ru_Reduced->Aldehyde CoOxidant Co-oxidant (e.g., TMAO) CoOxidant->Ru_III Alcohol Primary Alcohol (R-CH₂OH) Alcohol->Ru_High_Valent

Caption: Proposed catalytic cycle for the RuCl₃-mediated oxidation of primary alcohols.

General Experimental Workflow

Experimental_Workflow start Start setup Combine Alcohol and Co-oxidant in Solvent start->setup inert Establish Inert Atmosphere (e.g., N₂ or Ar) setup->inert catalyst Add RuCl₃ Catalyst Solution inert->catalyst reaction Heat Reaction Mixture (e.g., 60°C) catalyst->reaction monitor Monitor Reaction Progress (TLC, GC) reaction->monitor workup Cool and Quench Reaction monitor->workup Reaction Complete purification Purification (Filtration, Chromatography) workup->purification product Isolate Pure Aldehyde purification->product

Caption: General workflow for the ruthenium-catalyzed oxidation of primary alcohols.

Safety and Handling

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be conducted in a well-ventilated fume hood.

  • TMAO is hygroscopic and should be handled under anhydrous conditions.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Conclusion

This compound is a highly effective and versatile catalyst for the selective oxidation of primary alcohols to aldehydes. By selecting the appropriate co-oxidant and reaction conditions, a broad range of substrates can be converted in high yields and with excellent selectivity. The operational simplicity and the use of catalytic amounts of the ruthenium salt make this a valuable and more sustainable alternative to traditional stoichiometric oxidants. The protocols and data provided herein serve as a practical guide for researchers to successfully implement this important transformation in their synthetic work.

References

Synthesis of Ruthenium Nanoparticles from Ruthenium Trichloride Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ruthenium (Ru) nanoparticles from a ruthenium trichloride (B1173362) (RuCl₃) precursor using two common and effective methods: the polyol method and the sodium borohydride (B1222165) reduction method. This document also includes quantitative data on the influence of various reaction parameters on nanoparticle characteristics and highlights their applications in catalysis and drug development.

Introduction

Ruthenium nanoparticles are of significant interest due to their unique catalytic, electronic, and biomedical properties. Their high stability, and versatile catalytic activity make them valuable in a range of applications, including organic synthesis and as potential therapeutic agents in drug development. The synthesis of ruthenium nanoparticles with controlled size and morphology is crucial for optimizing their performance in these applications. Ruthenium trichloride is a commonly used precursor due to its availability and reactivity.

Synthesis Protocols

Two primary methods for the synthesis of ruthenium nanoparticles from this compound are detailed below.

Protocol 1: Polyol Synthesis

The polyol method utilizes a high-boiling point alcohol, such as ethylene (B1197577) glycol, which acts as both the solvent and the reducing agent. A stabilizing agent, typically a polymer like polyvinylpyrrolidone (B124986) (PVP), is used to control particle growth and prevent aggregation.

Experimental Protocol:

  • Precursor Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 0.00156 mol of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) and 0.0781 mol of polyvinylpyrrolidone (PVP) in 150 mL of ethylene glycol.[1]

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

  • Heating and Reduction: Heat the solution to the desired reaction temperature (e.g., 160-180°C) under constant stirring. The color of the solution will typically change from dark red to dark brown, indicating the formation of ruthenium nanoparticles. Maintain the reaction at this temperature for 1-2 hours.

  • Cooling: After the reaction is complete, allow the solution to cool to room temperature.

  • Purification:

    • Precipitate the ruthenium nanoparticles by adding an excess of acetone (B3395972) to the solution.

    • Collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes.

    • Wash the collected nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors, ethylene glycol, and excess PVP. Each washing step should be followed by centrifugation and decantation.

  • Drying: Dry the final product under vacuum at 60°C for 12 hours.

Experimental Workflow for Polyol Synthesis:

Polyol_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Dissolve RuCl₃ and PVP in Ethylene Glycol B Heat under Inert Atmosphere A->B Stirring C Maintain Temperature (e.g., 160-180°C) B->C 1-2 hours D Cool to Room Temperature C->D E Precipitate with Acetone D->E F Centrifuge and Collect Nanoparticles E->F G Wash with Ethanol and Water F->G Repeat 3x H Dry under Vacuum G->H I Ruthenium Nanoparticles H->I

Polyol Synthesis Workflow
Protocol 2: Sodium Borohydride Reduction

This method involves the chemical reduction of this compound using a strong reducing agent, sodium borohydride (NaBH₄), in an aqueous solution. A stabilizer is also used to control the size and prevent agglomeration of the nanoparticles.

Experimental Protocol:

  • Precursor and Stabilizer Solution: In a beaker, prepare an aqueous solution of ruthenium(III) chloride (e.g., 1 mM). In a separate beaker, prepare an aqueous solution of a stabilizer, such as sodium dodecyl sulfate (B86663) (SDS) or polyvinylpyrrolidone (PVP).

  • Mixing: Add the stabilizer solution to the this compound solution under vigorous stirring. The molar ratio of stabilizer to RuCl₃ can be varied to control nanoparticle size.

  • Reduction: While stirring, slowly add a freshly prepared aqueous solution of sodium borohydride (e.g., 0.1 M) dropwise to the mixture. The formation of a dark-colored solution indicates the reduction of Ru³⁺ to Ru⁰ and the formation of nanoparticles. The molar ratio of NaBH₄ to RuCl₃ is a critical parameter to control.[2]

  • Reaction Time: Continue stirring the solution for 1-2 hours at room temperature to ensure the completion of the reaction.

  • Purification:

    • Collect the synthesized ruthenium nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

    • Wash the nanoparticles repeatedly with deionized water and then with ethanol to remove unreacted reagents and excess stabilizer.

  • Drying: Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 50°C).

Experimental Workflow for Sodium Borohydride Reduction:

NaBH4_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Prepare Aqueous Solutions: RuCl₃ and Stabilizer (e.g., SDS) B Mix RuCl₃ and Stabilizer Solutions A->B Vigorous Stirring C Add NaBH₄ Solution Dropwise B->C Slow Addition D Stir for 1-2 hours at Room Temperature C->D E Centrifuge and Collect Nanoparticles D->E F Wash with Water and Ethanol E->F Repeat 3x G Dry under Vacuum F->G H Ruthenium Nanoparticles G->H

NaBH₄ Reduction Workflow

Data Presentation: Influence of Synthesis Parameters

The size and morphology of ruthenium nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key parameters.

Table 1: Effect of Synthesis Parameters on Ruthenium Nanoparticle Size (Polyol Method)

ParameterVariationResulting Particle Size (nm)Reference
Polyol Type Ethylene Glycol (197°C)5.4[3]
Diethylene Glycol (244°C)2.9[3]
Triethylene Glycol (285°C)1.8[3]
Reaction Temperature 30°C51.5 ± 3.2[3]
70°C4.5 ± 0.9[3]
98°C2.6 ± 0.5[3]
140°C - 180°C1 - 6[3]
Stabilizer (PVP) With PVP1.5 - 2.0[1]
Without PVP2.5 - 4.3[1]

Table 2: Effect of Synthesis Parameters on Ruthenium Nanoparticle Size (NaBH₄ Reduction Method)

ParameterVariationResulting Particle Size (nm)Reference
NaBH₄ / RuCl₃ Molar Ratio < 2.5Incomplete reduction[2]
≥ 2.5Formation of Ru⁰ nanoparticles[2]
pH of Reaction Mixture < 4.9Stable nanoparticles (avg. 1.8 nm)[3]
> 4.9Precipitation of nanoparticles[3]
Reaction Temperature 30°C3.5 ± 0.5[4]
45°C3.0 ± 0.2[4]
60°C2.6 ± 0.2[4]

Applications

Ruthenium nanoparticles exhibit remarkable properties that are leveraged in catalysis and are being actively explored in drug development.

Catalysis

Ruthenium nanoparticles are highly efficient catalysts for various organic transformations, including hydrogenation and cross-coupling reactions.

Hydrogenation of Nitroarenes: Ruthenium nanoparticles effectively catalyze the reduction of nitroarenes to their corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The catalytic activity is influenced by the nanoparticle size and the support material.

Table 3: Catalytic Performance of Ruthenium Nanoparticles in Hydrogenation of Nitrobenzene

CatalystReaction ConditionsConversion (%)Selectivity to Aniline (%)Turnover Frequency (TOF) (h⁻¹)Reference
Ru@Fe₃O₄–CSM80°C, 20 bar H₂, 4h>99>99-
Co₁/NPC80°C, 3 MPa H₂>99>99.76560[5]

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. Ruthenium nanoparticles have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions, particularly with the use of microwave irradiation to enhance reaction rates.[6]

Table 4: Catalytic Performance of Ruthenium Nanoparticles in Suzuki-Miyaura Coupling

CatalystReactantsReaction ConditionsYield (%)Reference
Ru(0) nanoparticlesAryl halides, Arylboronic acidsMicrowave irradiationGood to excellent[6]
Drug Development

Ruthenium-based compounds have emerged as promising anticancer agents. Ruthenium nanoparticles, in particular, offer the potential for targeted drug delivery and novel therapeutic mechanisms.

Targeted Drug Delivery and Apoptosis Induction: A novel dual-targeting ruthenium nanodrug has been shown to inhibit primary tumor growth and lung metastasis.[7] This nanodrug is composed of a ruthenium complex that self-assembles into nanoparticles. It targets tumor cells through the enhanced permeability and retention (EPR) effect and by interacting with transferrin receptors, which are often overexpressed on cancer cells.

Signaling Pathway: PARP/ATM-Mediated Apoptosis

The ruthenium nanodrug has been found to induce apoptosis in cancer cells by triggering DNA damage and activating the PARP/ATM signaling pathway.[7]

  • Cellular Uptake: The ruthenium nanodrug is taken up by cancer cells.[7]

  • Nuclear Localization: The ruthenium complex primarily localizes in the nucleus.

  • DNA Damage: The complex interacts with DNA, causing damage.

  • ATM Activation: The DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.

  • PARP Cleavage: Activated ATM and other downstream effectors lead to the cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleaved PARP is a hallmark of apoptosis.

  • Caspase Activation: This cascade ultimately leads to the activation of caspases (e.g., caspase-3), which are executioner enzymes of apoptosis.[8]

  • Apoptosis: The activation of caspases results in programmed cell death of the cancer cell.

Signaling Pathway Diagram:

PARP_ATM_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_signaling Signaling Cascade cluster_outcome Outcome RuNP Ruthenium Nanodrug Uptake Cellular Uptake RuNP->Uptake Nucleus Nuclear Localization Uptake->Nucleus DNA_Damage DNA Damage Nucleus->DNA_Damage ATM ATM Activation DNA_Damage->ATM activates PARP PARP Cleavage ATM->PARP leads to Caspase Caspase Activation PARP->Caspase promotes Apoptosis Apoptosis Caspase->Apoptosis induces

PARP/ATM Apoptosis Pathway

Conclusion

The synthesis of ruthenium nanoparticles from this compound can be readily achieved with good control over particle size and morphology using the polyol and sodium borohydride reduction methods. The choice of synthesis parameters significantly impacts the nanoparticle characteristics, which in turn influences their performance in various applications. The high catalytic efficiency of ruthenium nanoparticles in important organic reactions and their emerging potential in drug development, particularly in targeted cancer therapy, underscore their importance in modern scientific research. The detailed protocols and data presented here provide a valuable resource for researchers and professionals working in these fields.

References

Application Notes and Protocols for Electrochemical Deposition of Ruthenium Thin Films from RuCl₃ Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical deposition of ruthenium (Ru) thin films from ruthenium(III) chloride (RuCl₃) solutions. Ruthenium films are of significant interest across various fields, including microelectronics, catalysis, and sensing applications, owing to their excellent chemical stability, high electrical conductivity, and catalytic activity.

Introduction

Electrochemical deposition is a versatile and cost-effective method for fabricating high-quality ruthenium thin films. The process involves the reduction of ruthenium ions from an electrolyte solution onto a conductive substrate by applying an electrical potential or current. The morphology, purity, and properties of the deposited films are highly dependent on the deposition parameters. This document outlines standard procedures and key experimental variables for achieving reproducible and high-quality ruthenium films.

Electrochemical Deposition Workflow

The general workflow for the electrochemical deposition of ruthenium thin films is depicted below. This process involves substrate preparation, electrolyte formulation, electrochemical cell setup, the deposition process itself, and subsequent post-deposition treatment and characterization.

Figure 1: General workflow for electrochemical deposition of ruthenium thin films.

Experimental Protocols

Substrate Preparation

The choice of substrate is critical and depends on the intended application. Common substrates include gold (Au), platinum (Pt), titanium (Ti), and copper (Cu). A thorough cleaning procedure is essential for good film adhesion and uniformity.

Protocol:

  • Cut the substrate to the desired dimensions.

  • Mechanically polish the substrate surface if necessary.

  • Ultrasonically clean the substrate in a sequence of solvents to remove organic and inorganic contaminants. A typical sequence is:

    • Acetone (10 minutes)

    • Isopropanol (10 minutes)

    • Deionized (DI) water (10 minutes)

  • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • For some substrates, an electrochemical cleaning or etching step (e.g., in dilute acid) may be performed.[1]

Electrolyte Preparation

The composition of the electrolyte bath significantly influences the deposition process and the resulting film properties. Aqueous solutions of RuCl₃ are most common, often with the addition of a supporting electrolyte to increase conductivity and control the pH.

Aqueous Electrolyte Protocol:

  • Dissolve the desired amount of RuCl₃·xH₂O in DI water.

  • Add the supporting electrolyte (e.g., HCl, HClO₄, or sulfamic acid).

  • Adjust the pH of the solution using an appropriate acid or base if necessary.

  • Deaerate the solution by bubbling with an inert gas (e.g., N₂ or Ar) for at least 30 minutes prior to deposition to remove dissolved oxygen.

Non-Aqueous Electrolyte Example (Ethylene Glycol): For applications requiring non-aqueous conditions, ethylene (B1197577) glycol (EG) can be used as a solvent. Ascorbic acid may be added to reduce Ru(III) to Ru(II).[2]

  • Dissolve RuCl₃ in ethylene glycol.

  • Add ascorbic acid if desired.

  • Stir the solution at an elevated temperature (e.g., 70°C) to facilitate the reaction and dissolution.[2]

Electrochemical Deposition

The deposition is typically carried out in a three-electrode electrochemical cell consisting of the substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl).

Potentiostatic Deposition Protocol (Constant Potential):

  • Assemble the three-electrode cell with the prepared substrate and electrolyte.

  • Immerse the electrodes in the deaerated electrolyte.

  • Apply a constant cathodic potential to the working electrode using a potentiostat. The potential is chosen based on cyclic voltammetry studies to be in the region of ruthenium reduction.

  • Continue the deposition for the desired amount of time to achieve the target film thickness.

Galvanostatic Deposition Protocol (Constant Current):

  • Set up the electrochemical cell as described above.

  • Apply a constant cathodic current density to the working electrode using a galvanostat.

  • The deposition time will determine the film thickness, which can be estimated using Faraday's laws of electrolysis.

Post-Deposition Treatment

After deposition, the films are rinsed and dried. An optional annealing step can be performed to improve crystallinity and relieve stress.

Protocol:

  • Carefully remove the substrate with the deposited film from the electrolyte.

  • Rinse the film thoroughly with DI water to remove any residual electrolyte.

  • Dry the film under a stream of inert gas.

  • For annealing, place the sample in a tube furnace under an inert atmosphere (e.g., argon) and heat to the desired temperature (e.g., 150-400°C) for a specified duration.[3][4]

Data Presentation: Deposition Parameters

The following tables summarize quantitative data from various studies on the electrochemical deposition of ruthenium from RuCl₃ solutions.

Table 1: Aqueous Electrolyte Compositions and Deposition Parameters

RuCl₃ ConcentrationSupporting ElectrolytepHDeposition MethodPotential (vs. Ref.) / Current DensityTemperature (°C)SubstrateReference
15 mM0.25 M HClO₄-Potentiostatic-4 V to -5 V vs. Ag/AgClRoom Temp.Au[3]
25 mM0.25 M HClO₄-Potentiostatic-5 V vs. Ag/AgClRoom Temp.Au[3]
50 mM0.25 M HClO₄-Potentiostatic-5 V vs. Ag/AgClRoom Temp.Au[3]
10 mM1 M Cl⁻ (from HCl)1Potentiostatic-0.8 V60Au[5]
0.04 M-2.15Galvanostatic5 mA/cm²55Ti[1]
15 mmol/L2 mol/L HCl + HNO₃----Si[6]
-Sulfamic Acid1.7Galvanostatic10 mA/cm²70Au-plated articles[7]

Table 2: Non-Aqueous Electrolyte Composition and Deposition Parameters

RuCl₃ ConcentrationSolventAdditiveDeposition MethodCurrent DensityTemperature (°C)SubstrateReference
100 mMEthylene Glycol200 mM Ascorbic AcidGalvanostatic5 - 20 mA/cm²70Au-sputtered Si[2]

Characterization of Ruthenium Thin Films

A variety of techniques are employed to characterize the morphology, structure, composition, and electrochemical properties of the deposited ruthenium films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, thickness, and compactness of the films.

  • X-ray Diffraction (XRD): To determine the crystal structure and orientation of the deposited ruthenium.[4]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation state of the ruthenium on the surface.[3]

  • Cyclic Voltammetry (CV): To study the electrochemical behavior of the electrolyte and the deposited film. It is also used to determine the deposition potential range.[5][8][9]

Concluding Remarks

The protocols and data presented in this document provide a comprehensive guide for the electrochemical deposition of ruthenium thin films from RuCl₃ solutions. The successful deposition of high-quality films is contingent on the careful control of experimental parameters. Researchers are encouraged to use the provided information as a starting point and optimize the conditions for their specific applications. The versatility of electrochemical deposition allows for the tuning of film properties to meet the demands of various advanced technologies.

References

Application Notes and Protocols: Ruthenium Trichloride in Catalytic C-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Ruthenium catalysis has emerged as a powerful tool for these transformations.[1][2] While pre-formed Ruthenium(II) complexes are often employed, the use of simple and inexpensive Ruthenium trichloride (B1173362) (RuCl₃) as a precatalyst is gaining significant traction due to its sustainability and user-friendliness.[1][2] RuCl₃ can be effectively utilized for a variety of C-H activation reactions, including arylation, alkylation, and alkenylation, providing access to valuable scaffolds for the pharmaceutical and agrochemical industries.[1][2][3]

This document provides detailed application notes and protocols for the use of Ruthenium trichloride in catalytic C-H bond activation reactions, focusing on two key transformations: electroreductive ortho-C-H arylation and meta-C-H alkylation.

Key Advantages of Using this compound

  • Cost-Effective and Readily Available: RuCl₃ is a significantly more economical and accessible starting material compared to many pre-synthesized ruthenium complexes.[1]

  • Sustainable and User-Friendly: Direct use of RuCl₃ avoids the need for the synthesis of more complex catalysts, reducing waste and simplifying experimental procedures.[1][2]

  • Versatility: RuCl₃ can be employed in a range of C-H functionalization reactions, demonstrating its broad applicability.[1][2]

Data Presentation: A Comparative Overview of RuCl₃-Catalyzed C-H Activation Reactions

The following table summarizes quantitative data for representative RuCl₃-catalyzed C-H activation reactions, showcasing the scope and efficiency of this catalytic system.

EntryReaction TypeSubstrateCoupling PartnerProductYield (%)Ref.
1ortho-C-H Arylation2-Phenylpyridine (B120327)4-Bromotoluene (B49008)2-(4-Methyl-[1,1'-biphenyl]-2-yl)pyridine85[1]
2ortho-C-H Arylation1-Phenylpyrazole4-Bromoanisole1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-1H-pyrazole78[1]
3ortho-C-H ArylationN-Phenyl-2-pyrrolidinone1-Bromo-4-fluorobenzeneN-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrrolidin-2-one65[1]
4meta-C-H Alkylation2-Phenylpyridinetert-Butyl bromide2-(3-(tert-Butyl)phenyl)pyridine91[4]
5meta-C-H Alkylation2-(p-Tolyl)pyridinetert-Butyl bromide2-(4-Methyl-3-(tert-butyl)phenyl)pyridine88[4]
6meta-C-H Alkylation2-(4-Fluorophenyl)pyridineIsopropyl iodide2-(4-Fluoro-3-isopropylphenyl)pyridine75[4]
7ortho-C-H AlkenylationAcetanilideEthyl acrylate(E)-Ethyl 3-(2-acetamidophenyl)acrylate72
8ortho-C-H AlkenylationBenzoic AcidStyrene(E)-2-Styrylbenzoic acid68

Experimental Protocols

Protocol 1: Electroreductive ortho-C-H Arylation of 2-Phenylpyridine with 4-Bromotoluene

This protocol describes a mild, room-temperature C-H arylation using an electrochemical setup. The key to this transformation is the in situ generation of the active Ruthenium(II) catalyst through cathodic electron transfer.[1]

Materials:

  • 2-Phenylpyridine

  • 4-Bromotoluene

  • This compound hydrate (B1144303) (RuCl₃·nH₂O)

  • Sodium acetate (B1210297) (NaOAc)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Undivided electrochemical cell

  • Zinc plate anode

  • Nickel foam cathode

  • Constant current power supply

Procedure:

  • In an oven-dried undivided electrochemical cell equipped with a magnetic stir bar, add 2-phenylpyridine (0.50 mmol, 1.0 equiv.), 4-bromotoluene (0.75 mmol, 1.5 equiv.), RuCl₃·nH₂O (0.05 mmol, 10 mol%), NaOAc (0.15 mmol, 30 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Fit the cell with a zinc plate as the anode and a nickel foam as the cathode.

  • Add anhydrous DMA (3.0 mL) to the cell.

  • Stir the reaction mixture at 35 °C under a nitrogen atmosphere.

  • Apply a constant current of 2.0 mA using the power supply.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ortho-arylated product.

Protocol 2: Ruthenium-Catalyzed meta-C-H Alkylation of 2-Phenylpyridine with tert-Butyl Bromide

This protocol utilizes a thermal approach for the selective alkylation at the meta position of a directing group.

Materials:

  • 2-Phenylpyridine

  • tert-Butyl bromide

  • [RuCl₂(p-cymene)]₂ (can be generated in situ from RuCl₃)

  • Potassium acetate (KOAc)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add [RuCl₂(p-cymene)]₂ (0.01 mmol, 2.0 mol% Ru), KOAc (0.05 mmol, 50 mol%), PPh₃ (0.02 mmol, 20 mol%), and K₂CO₃ (1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (4.0 mL) followed by 2-phenylpyridine (1.0 mmol, 1.0 equiv.) and tert-butyl bromide (3.0 mmol, 3.0 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete within 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the meta-alkylated product.

Visualizations

Catalytic Cycle and Experimental Workflow

G cluster_cycle Proposed Catalytic Cycle for Electroreductive ortho-C-H Arylation cluster_workflow Experimental Workflow for Electroreductive C-H Arylation RuIII Ru(III)Cl3 Precatalyst RuII Active Ru(II) Species RuIII->RuII + e- (Cathode) RuII_Aryl Ru(II)-Aryl Complex (C-H Activation) RuII->RuII_Aryl Arene, -OAc RuIV Ru(IV) Intermediate (Oxidative Addition) RuII_Aryl->RuIV Ar-X Product Arylated Product RuIV->Product Reductive Elimination Regen_RuII Regenerated Ru(II) RuIV->Regen_RuII Regen_RuII->RuII_Aryl Setup 1. Assemble Electrochemical Cell (Undivided cell, Zn anode, Ni cathode) Reagents 2. Add Reagents (Substrate, Aryl Halide, RuCl3, NaOAc, K2CO3, DMA) Setup->Reagents Reaction 3. Apply Constant Current (2.0 mA) Stir at 35 °C under N2 Reagents->Reaction Workup 4. Quench, Extract, and Dry Reaction->Workup Purification 5. Column Chromatography Workup->Purification Final_Product Pure Arylated Product Purification->Final_Product

Caption: Catalytic cycle and experimental workflow for C-H arylation.

G cluster_meta_cycle Logical Flow for meta-C-H Alkylation cluster_meta_workflow Experimental Workflow for meta-C-H Alkylation Start Start with Arene (with directing group) Ortho_Activation ortho-C-H Activation by Ru(II) Catalyst Start->Ortho_Activation Meta_Positioning Steric/Electronic Factors Favor meta-Positioning of Incoming Electrophile Ortho_Activation->Meta_Positioning Alkylation Alkylation at meta-Position Meta_Positioning->Alkylation Product meta-Alkylated Product Alkylation->Product Setup 1. Add Solids to Schlenk Tube ([RuCl2(p-cymene)]2, KOAc, PPh3, K2CO3) Inert 2. Evacuate and Backfill with Argon Setup->Inert Add_Liquids 3. Add Solvent and Liquid Reagents (Dioxane, Arene, Alkyl Halide) Inert->Add_Liquids Heating 4. Heat Reaction at 120 °C Add_Liquids->Heating Workup 5. Cool, Dilute, and Filter Heating->Workup Purification 6. Column Chromatography Workup->Purification Final_Product Pure meta-Alkylated Product Purification->Final_Product

Caption: Logical flow and experimental workflow for C-H alkylation.

References

Application Notes and Protocols for Ruthenium Trichloride in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ruthenium trichloride (B1173362) (RuCl₃) in the fabrication of dye-sensitized solar cells (DSSCs). Ruthenium trichloride is a critical precursor for the synthesis of highly efficient ruthenium-based sensitizer (B1316253) dyes and can also be employed in the preparation of effective counter electrodes. This document outlines detailed experimental protocols, performance data, and the underlying principles of these applications.

Application as a Precursor for Sensitizer Dyes

This compound is the foundational starting material for the synthesis of some of the most successful sensitizer dyes used in DSSCs, including the benchmark N3 and N719 dyes.[1] These ruthenium polypyridyl complexes exhibit broad absorption spectra in the visible region, long-lived excited states, and efficient electron injection into the semiconductor's conduction band, all of which are crucial for high power conversion efficiencies.[2][3]

Protocol: Synthesis of N719 Dye from this compound

This protocol describes a common method for the synthesis of cis-di(thiocyanato)-bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) bis(tetrabutylammonium), commonly known as N719 dye.

Materials:

Procedure:

  • Step 1: Synthesis of the Ru(dcbpy)₂Cl₂ precursor.

    • In a round-bottom flask, dissolve RuCl₃·3H₂O and 2 equivalents of 2,2'-bipyridine-4,4'-dicarboxylic acid in anhydrous DMF.

    • Reflux the mixture under a nitrogen atmosphere at 150°C for 4-6 hours. The color of the solution will change, indicating the formation of the complex.

    • Cool the reaction mixture to room temperature.

  • Step 2: Ligand exchange with thiocyanate.

    • To the solution from Step 1, add a large excess (e.g., 20-30 equivalents) of ammonium thiocyanate (NH₄SCN).

    • Reflux the mixture again under a nitrogen atmosphere at 130-140°C for 4-6 hours. The color will further change, typically to a deep red or purple.

    • After cooling, remove the solvent under reduced pressure.

  • Step 3: Purification of the N3 dye intermediate.

    • Dissolve the residue in a small amount of water and filter to remove any insoluble impurities.

    • Acidify the filtrate with a dilute acid (e.g., 0.1 M HNO₃) to precipitate the cis-di(thiocyanato)-bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) (N3 dye).

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Step 4: Formation of the N719 salt.

    • Suspend the purified N3 dye in ethanol.

    • Add 2 equivalents of tetrabutylammonium hydroxide (TBAOH) solution dropwise while stirring. The dye will dissolve as the TBA salt is formed.

    • Remove the ethanol under reduced pressure to obtain the N719 dye as a solid.

    • The final product should be stored in a dark, dry environment.

Application in Counter Electrodes

While platinum is the most common catalyst for the counter electrode in DSSCs, ruthenium-based materials derived from this compound, such as ruthenium dioxide (RuO₂) and ruthenium nanofibers, have emerged as promising, lower-cost alternatives.[4][5][6] These materials exhibit high catalytic activity for the reduction of the redox mediator (typically I₃⁻/I⁻), good electrical conductivity, and excellent electrochemical stability.[4]

Protocol: Preparation of a Ruthenium Dioxide (RuO₂) Counter Electrode

This protocol outlines the fabrication of a RuO₂ counter electrode from a this compound precursor.[7]

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Sodium hydroxide (NaOH) solution (0.4 M)

  • Poly(ethylene oxide) (PEO)

  • Ethanol

  • Deionized water

  • Fluorine-doped tin oxide (FTO) coated glass

  • Spin coater

  • Furnace

Procedure:

  • Step 1: Synthesis of RuO₂·xH₂O precursor.

    • Dissolve RuCl₃·xH₂O in deionized water to form a 5 mM solution.

    • Slowly add 0.4 M NaOH solution to the ruthenium chloride solution with vigorous stirring until a precipitate of RuO₂·xH₂O is formed.

    • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

    • Disperse the RuO₂·xH₂O nanoparticles in deionized water.

  • Step 2: Preparation of the coating solution.

    • Prepare a 10 wt% solution of PEO in ethanol.

    • Mix the RuO₂·xH₂O dispersion with the PEO solution in a 1:1 volume ratio.

  • Step 3: Fabrication of the RuO₂ counter electrode.

    • Clean the FTO glass substrate by sonicating in detergent, deionized water, and ethanol.

    • Spin-coat the RuO₂·xH₂O/PEO mixture onto the conductive side of the FTO glass.

    • Dry the coated substrate in air.

    • Anneal the substrate in a furnace at an appropriate temperature (e.g., 400-500°C) to remove the PEO and form a crystalline RuO₂ layer.[8]

Performance Data of DSSCs with this compound Derivatives

The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The following tables summarize the performance of DSSCs utilizing sensitizer dyes and counter electrodes derived from this compound.

Table 1: Performance of DSSCs with Ruthenium-Based Sensitizer Dyes

Sensitizer DyeVoc (V)Jsc (mA/cm²)FFη (%)Reference
N30.5162.49-8.04[9]
Commercial N30.67817.813-7.3[9]
N7190.77717.2-10.2[10]
N719 + Co-sensitizer O7---9.30[9]
N719 + Co-sensitizer O11---10.20[9]
Black Dye (N749)---10.4[10]

Table 2: Performance of DSSCs with Ruthenium-Based Counter Electrodes

Counter Electrode MaterialVoc (V)Jsc (mA/cm²)FFη (%)Reference
Ru metal nanostructure---6.77[8]
Ru nanofibers-14.77-6.23[5]
Ru-N-TMC---11.16[1][4]
Pt (for comparison)---7.87[8]

Experimental Workflows and Mechanisms

DSSC Fabrication and Characterization Workflow

The following diagram illustrates the general workflow for fabricating and characterizing a dye-sensitized solar cell.

DSSC_Fabrication_Workflow cluster_anode Working Electrode (Anode) Preparation cluster_cathode Counter Electrode (Cathode) Preparation cluster_assembly Cell Assembly and Characterization FTO_clean FTO Glass Cleaning TiO2_deposition TiO2 Paste Deposition (e.g., Doctor Blading) FTO_clean->TiO2_deposition TiO2_sintering Sintering of TiO2 Film TiO2_deposition->TiO2_sintering Dye_sensitization Dye Sensitization (Immersion in Dye Solution) TiO2_sintering->Dye_sensitization Assembly Cell Assembly (Sealing Electrodes) Dye_sensitization->Assembly CE_FTO_clean FTO Glass Cleaning Catalyst_deposition Catalyst Deposition (e.g., RuO2 from RuCl3) CE_FTO_clean->Catalyst_deposition Catalyst_deposition->Assembly Electrolyte_injection Electrolyte Injection Assembly->Electrolyte_injection Characterization Photovoltaic Characterization (I-V, IPCE, EIS) Electrolyte_injection->Characterization

Caption: Workflow for DSSC fabrication and characterization.

Working Principle of a Dye-Sensitized Solar Cell

The diagram below outlines the fundamental mechanism of electron transfer and regeneration in a DSSC.[2][11]

DSSC_Mechanism cluster_components cluster_process Photoanode Photoanode (TiO2 + Dye) Electron_Injection 2. Electron Injection (e-) Photoanode->Electron_Injection Excited Dye (S*) Electrolyte Electrolyte (I-/I3-) Dye_Regeneration 4. Dye Regeneration Electrolyte->Dye_Regeneration 2I- -> I2 + 2e- Counter_Electrode Counter Electrode (e.g., RuO2) Electrolyte_Regeneration 5. Electrolyte Regeneration Counter_Electrode->Electrolyte_Regeneration Catalysis Light_Absorption 1. Light Absorption (Photon) Light_Absorption->Photoanode hv Electron_Injection->Photoanode Oxidized Dye (S+) External_Circuit External Circuit (Load) Electron_Injection->External_Circuit e- transport through TiO2 External_Circuit->Counter_Electrode e- Dye_Regeneration->Photoanode Reduces S+ to S Electrolyte_Regeneration->Electrolyte I3- -> 3I-

Caption: Mechanism of a dye-sensitized solar cell.

References

Application Notes and Protocols: The Role of Ruthenium Trichloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium trichloride (B1173362) (RuCl₃) serves as a versatile and indispensable precursor in the synthesis of a wide array of pharmaceutical intermediates.[1] Its utility stems from its ability to act as a catalyst in a variety of organic transformations and as a starting material for the generation of more complex and highly selective ruthenium-based catalysts.[1] This document provides detailed application notes and experimental protocols for key reactions catalyzed by ruthenium trichloride and its derivatives, including oxidation, asymmetric hydrogenation, asymmetric transfer hydrogenation, and ring-closing metathesis. These methods are crucial for the efficient and stereoselective synthesis of chiral alcohols, amines, and complex heterocyclic structures that form the backbone of numerous modern pharmaceuticals.

Introduction: The Versatility of this compound in Pharmaceutical Synthesis

This compound, typically available as a hydrated solid (RuCl₃·xH₂O), is a cornerstone in the synthesis of high-value pharmaceutical intermediates.[1] Its significance lies in its capacity to be transformed into a diverse range of catalytically active species. These catalysts are known for their high efficiency, selectivity, and tolerance to a wide variety of functional groups, making them suitable for complex molecular synthesis.[2] The applications of ruthenium-based catalysts are extensive, contributing to the synthesis of antiviral, anticancer, and other therapeutic agents.[3][4][5]

The journey from the stable Ru(III) oxidation state in this compound to various catalytically active ruthenium species is a key aspect of its application. This transformation allows for the fine-tuning of the catalyst's steric and electronic properties to achieve desired reactivity and selectivity.

Ruthenium_Catalyst_Family cluster_catalysts Active Catalytic Species RuCl3 This compound (RuCl₃) Oxidation RuO₄ / Oxo-Ru Species (Oxidation) RuCl3->Oxidation Oxidizing Agent (e.g., NaIO₄, TBHP) AsymmetricHydrogenation Chiral Ru-Diphosphine Complexes (Asymmetric Hydrogenation) RuCl3->AsymmetricHydrogenation Chiral Diphosphine Ligand (e.g., BINAP) AsymmetricTransferHydrogenation Chiral Ru-Diamine Complexes (Asymmetric Transfer Hydrogenation) RuCl3->AsymmetricTransferHydrogenation Chiral Diamine Ligand (e.g., TsDPEN) Metathesis Grubbs' Catalysts (Ring-Closing Metathesis) RuCl3->Metathesis Ligand Exchange & Activation

Figure 1: Derivation of active ruthenium catalysts from RuCl₃.

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, providing key intermediates for carbon-carbon bond formation and other functional group manipulations. This compound, in catalytic amounts, is highly effective for this purpose, often in conjunction with a co-oxidant. This method is valued for its mild reaction conditions and high selectivity, which are critical in the synthesis of complex pharmaceutical molecules.[6]

Data Presentation: this compound Catalyzed Alcohol Oxidation
SubstrateProductCatalyst Loading (mol%)Co-oxidantSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenylethanol (B42297)Acetophenone0.5Trimethylamine (B31210) N-oxideAcetone (B3395972)550.1799
CyclohexanolCyclohexanone0.5tert-Butyl hydroperoxideWater/tert-Butanol6024>99
1-Hexadecanol1-Hexadecanal0.5Trimethylamine N-oxideDMF600.593[6]
Benzyl alcoholBenzaldehyde1.0Trichloroisocyanuric acidAcetonitrile/Water25-45-High[7]
Experimental Protocol: Oxidation of 1-Phenylethanol to Acetophenone

This protocol describes the selective oxidation of a secondary alcohol to a ketone using a catalytic amount of this compound.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • 1-Phenylethanol

  • Trimethylamine N-oxide (TMAO)

  • Acetone (dry)

  • 1,2-Dichlorobenzene (B45396) (internal standard)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenylethanol (1 mmol).

  • Add dry acetone (1 mL) and 1,2-dichlorobenzene (100 µL) as an internal standard.

  • Add ruthenium(III) chloride hydrate (0.5 mol%).

  • Add trimethylamine N-oxide (3 mmol).

  • Heat the reaction mixture to 55 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • To isolate the product, filter the mixture through a short pad of celite or silica (B1680970) gel to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Oxidation_Workflow start Start setup Assemble dry, N₂-purged flask with condenser and stir bar start->setup add_reagents Add 1-phenylethanol, acetone, and internal standard setup->add_reagents add_catalyst Add RuCl₃·xH₂O (0.5 mol%) and TMAO add_reagents->add_catalyst react Heat to 55°C with stirring add_catalyst->react monitor Monitor reaction by GC/TLC react->monitor workup Cool, filter through celite, and remove solvent monitor->workup purify Purify by column chromatography (if necessary) workup->purify end End purify->end

Figure 2: Workflow for RuCl₃-catalyzed alcohol oxidation.

Asymmetric Hydrogenation of Ketones

The synthesis of enantiomerically pure alcohols is of paramount importance in the pharmaceutical industry, as these compounds are common chiral building blocks.[8] this compound serves as a precursor for the in-situ generation of highly effective chiral ruthenium-diphosphine catalysts for the asymmetric hydrogenation of prochiral ketones.[8][9]

Data Presentation: Asymmetric Hydrogenation of Ketones with RuCl₃-Derived Catalysts
SubstrateChiral LigandCatalyst SystemH₂ Pressure (atm)Temp. (°C)Time (h)Yield (%)ee (%)Reference
4-Chromanone (B43037)(S,S)-TsDPENRu(OTf)--INVALID-LINK--17508Quantitative98[8]
Ethyl levulinate(R)-BINAPRuCl₃-(R)-BINAP-HCl---9599[9]
γ-KetoestersBINAPRuCl₃–BINAP–HCl---57-8891-99[9]
Experimental Protocol: Asymmetric Hydrogenation of 4-Chromanone

This protocol outlines the asymmetric hydrogenation of a prochiral ketone to a chiral alcohol using a pre-formed chiral ruthenium catalyst, which can be synthesized from a RuCl₃-derived precursor.[8]

Materials:

  • Ru(OTf)--INVALID-LINK-- catalyst

  • 4-Chromanone

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave with 4-chromanone and the Ru(OTf)--INVALID-LINK-- catalyst at a substrate-to-catalyst ratio (S/C) of 1000.

  • Add methanol as the solvent.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to 17 atm.

  • Heat the reaction mixture to 50 °C with efficient stirring.

  • Maintain the reaction at this temperature and pressure for 8 hours.[8]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • The enantiomeric excess (ee) of the product, (S)-4-chromanol, can be determined by chiral HPLC or GC.

Asymmetric_Hydrogenation_Workflow start Start charge_autoclave In a glovebox, charge autoclave with 4-chromanone, catalyst, and MeOH start->charge_autoclave pressurize Seal autoclave and pressurize with H₂ (17 atm) charge_autoclave->pressurize react Heat to 50°C for 8 hours with stirring pressurize->react cool_vent Cool to room temperature and vent H₂ react->cool_vent concentrate Concentrate the reaction mixture cool_vent->concentrate analyze Determine yield and ee by chiral HPLC/GC concentrate->analyze end End analyze->end ATH_Workflow start Start setup Set up Schlenk flask under inert atmosphere start->setup add_reagents Add catalyst, solvent, and imine substrate setup->add_reagents add_h_donor Add HCOOH/NEt₃ hydrogen donor add_reagents->add_h_donor react Stir at 28°C for 24 hours add_h_donor->react quench_extract Quench with NaHCO₃ (aq) and extract with organic solvent react->quench_extract dry_concentrate Dry organic layer and concentrate quench_extract->dry_concentrate purify_analyze Purify by chromatography and analyze for yield and ee dry_concentrate->purify_analyze end End purify_analyze->end RCM_Workflow cluster_catalyst_synthesis Catalyst Synthesis (Inert Atmosphere) cluster_rcm Ring-Closing Metathesis start_synth Start react_ru_pcy3 React [RuCl₂(p-cymene)]₂ with PCy₃ start_synth->react_ru_pcy3 add_diazo Add phenyldiazomethane at -78°C react_ru_pcy3->add_diazo isolate_catalyst Isolate and wash catalyst add_diazo->isolate_catalyst end_synth Grubbs' Catalyst isolate_catalyst->end_synth dissolve_catalyst Dissolve Grubbs' catalyst in dry CH₂Cl₂ end_synth->dissolve_catalyst Use in RCM start_rcm Start start_rcm->dissolve_catalyst add_diene Add diethyl diallylmalonate dissolve_catalyst->add_diene react_rcm Stir at room temperature for 1h add_diene->react_rcm workup_rcm Remove solvent and purify react_rcm->workup_rcm end_rcm End workup_rcm->end_rcm

References

Application Notes & Protocols: Preparation and Application of Ruthenium-Based Catalysts for Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Transfer hydrogenation (TH) is a powerful and versatile method for the reduction of unsaturated functional groups, such as ketones, aldehydes, and imines, using organic molecules like 2-propanol or formic acid as the hydrogen source.[1][2] This technique avoids the need for high-pressure gaseous hydrogen, making it operationally simpler and more accessible for standard laboratory setups.[2] Among the various transition metal catalysts developed for this purpose, ruthenium-based complexes have emerged as exceptionally efficient and selective, particularly in the realm of asymmetric synthesis.[1][3]

The pioneering work of Noyori and Ikariya on chiral Ru(II)-diamine complexes revolutionized the field, enabling the synthesis of optically active alcohols and amines with high yields and excellent enantioselectivities.[1][4] These catalysts, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism, where a Ru-H hydride and an N-H proton are transferred concertedly to the substrate.[2][4] This application note provides detailed protocols for the preparation of a representative Noyori-type catalyst and its application in the asymmetric transfer hydrogenation of ketones.

Section 1: Overview of Common Ruthenium Catalysts

Several classes of ruthenium catalysts are prominent in transfer hydrogenation:

  • Noyori-Ikariya Catalysts: These are half-sandwich complexes of the type [(η⁶-arene)Ru(II)(N-N)X], where N-N is a chiral C₂-symmetric 1,2-diamine ligand, typically N-sulfonylated (e.g., TsDPEN), and X is a halide.[4] They are pre-catalysts that form the active 16-electron ruthenium hydride species [(η⁶-arene)Ru(II)(N-N*)H] in the presence of a base or a hydrogen donor.[4][5] They are renowned for their high activity and enantioselectivity in the reduction of ketones and imines.[1]

  • Shvo's Catalyst: This is a dinuclear ruthenium complex, [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)], which is highly effective for the transfer hydrogenation of a broad range of substrates, including aldehydes, ketones, and imines.[6][7] It is particularly efficient for imine reduction, with reported turnover frequencies exceeding 800 per hour.[6][7]

  • Ruthenacycles: These complexes feature a ligand bound to the ruthenium center via both a carbon-metal σ-bond and a dative bond from a heteroatom. They have been successfully applied as catalysts in the transfer hydrogenation of aldehydes, ketones, and imines.[8]

  • Immobilized Catalysts: To improve catalyst recyclability and facilitate product purification, ruthenium complexes have been immobilized on solid supports, such as magnetic nanoparticles.[9][10] These systems often retain high catalytic activity and selectivity, particularly for reactions in aqueous media.[9]

Section 2: Experimental Protocols - Catalyst Preparation

The following protocols describe the synthesis of a common ruthenium precursor and a widely used Noyori-type catalyst.

Protocol 2.1: Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer, [RuCl₂(p-cymene)]₂

This dimer is a versatile and common starting material for many half-sandwich ruthenium catalysts.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • α-Phellandrene

  • Ethanol (B145695) (95%)

  • Three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

  • Combine RuCl₃·xH₂O (1.0 eq) and α-phellandrene (5.0 eq) in a three-neck round-bottom flask.

  • Add ethanol (approx. 10 mL per gram of RuCl₃·xH₂O) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solution will change color, and a precipitate will form.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the red-orange crystalline solid by vacuum filtration.

  • Wash the solid sequentially with cold ethanol and diethyl ether.

  • Dry the product under vacuum to yield [RuCl₂(p-cymene)]₂. The typical yield is 75-85%.

Protocol 2.2: Synthesis of a Noyori-type Pre-catalyst, RuCl(S,S)-TsDPEN

This protocol describes the synthesis of a representative chiral catalyst from the dimer prepared in Protocol 2.1.

Materials:

  • [RuCl₂(p-cymene)]₂ (from Protocol 2.1)

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Triethylamine (B128534) (NEt₃)

  • 2-Propanol (anhydrous)

  • Schlenk flask and standard inert atmosphere techniques (e.g., Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.0 eq).

  • Add anhydrous 2-propanol (approx. 20 mL per gram of the Ru dimer).

  • Add triethylamine (2.2 eq) to the suspension.

  • Heat the mixture to 80 °C and stir for 1-2 hours. The initial suspension will dissolve to form a clear, orange-to-red solution.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by crystallization (e.g., from a dichloromethane (B109758)/hexane mixture) or used directly after thorough drying under vacuum. The product is an orange-brown solid.

Section 3: Experimental Protocols - Catalytic Transfer Hydrogenation

The following protocols outline the general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone (B1666503).

Protocol 3.1: Asymmetric Transfer Hydrogenation using 2-Propanol as a Hydrogen Source

Materials:

  • RuCl--INVALID-LINK-- (or another suitable Ru-catalyst)

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (KOtBu)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in anhydrous 2-propanol. A typical catalyst loading is 0.1 to 1.0 mol% relative to the substrate.

  • Add the base (e.g., KOH or KOtBu). The base is crucial for activating the catalyst and is typically used in a 2-10 molar excess relative to the catalyst.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active hydride species.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding a small amount of water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product (1-phenylethanol) by column chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 3.2: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine as a Hydrogen Source

Materials:

  • RuCl--INVALID-LINK-- (or another suitable Ru-catalyst)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Prepare the hydrogen donor solution by mixing formic acid and triethylamine in a 5:2 molar ratio (azeotropic mixture).

  • In a reaction vessel under an inert atmosphere, dissolve the ruthenium catalyst (0.1 to 1.0 mol%) and acetophenone (1.0 eq) in the chosen anhydrous solvent.

  • Add the formic acid/triethylamine mixture (typically 2-5 equivalents relative to the substrate).

  • Stir the reaction at the desired temperature (e.g., 28 °C).[1]

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product and determine the enantiomeric excess as described in Protocol 3.1.

Section 4: Data Presentation

The performance of ruthenium catalysts is highly dependent on the ligand, substrate, and reaction conditions.

Table 1: Comparison of Noyori-type Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone.

Catalyst Precursor Ligand H-Donor Base S/C Ratio Temp (°C) Yield (%) ee (%) Ref
[RuCl₂(p-cymene)]₂ (S,S)-TsDPEN i-PrOH KOH 200:1 25 >99 97 (R) [1][4]
[RuCl₂(mesitylene)]₂ (S,S)-TsDPEN HCOOH/NEt₃ - 200:1 28 95 98 (R) [1]
[RuCl₂(p-cymene)]₂ (R,R)-TsDPEN i-PrOH KOtBu 1000:1 28 98 97 (S) [4]
[RuCl₂(benzene)]₂ (S,S)-N-(1-naphthylsulfonyl)DPEN HCOOH/NEt₃ - 100:1 28 90 89 (S) [1]

S/C = Substrate-to-Catalyst Ratio. Data is representative and compiled from various sources.

Table 2: Representative Substrate Scope for Ru-Catalyzed Asymmetric Transfer Hydrogenation.

Substrate Catalyst System Product Yield (%) ee (%) Ref
Acetophenone RuCl--INVALID-LINK-- / i-PrOH/Base (R)-1-Phenylethanol >99 97 [1]
1'-Acetonaphthone RuCl--INVALID-LINK-- / HCOOH/NEt₃ (R)-1-(Naphthalen-1-yl)ethanol 98 96 [1]
2,2,2-Trifluoroacetophenone RuCl--INVALID-LINK-- / HCOOH/NEt₃ (S)-2,2,2-Trifluoro-1-phenylethanol 99 99 [1]
Benzylacetone RuCl--INVALID-LINK-- / i-PrOH/Base (R)-4-Phenyl-2-butanol 94 91 [1]
N-Phenylacetophenone imine RuCl--INVALID-LINK-- / HCOOH/NEt₃ (R)-N-(1-Phenylethyl)aniline 83 96 [1]

Conditions are optimized for each substrate and may vary.

Section 5: Mechanistic Overview and Diagrams

General Workflow

The overall process from catalyst synthesis to the final product involves several key stages, as illustrated in the workflow diagram below.

G General Workflow for Catalyst Synthesis and Application cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Work-up & Analysis Ru_Precursor Ru(III) Precursor (e.g., RuCl₃·xH₂O) Ru_Dimer Ru(II) Dimer Synthesis [RuCl₂(arene)]₂ Ru_Precursor->Ru_Dimer Arene_Source Arene Source (e.g., α-Phellandrene) Arene_Source->Ru_Dimer Precatalyst Pre-catalyst Synthesis [(arene)RuCl(Ligand)] Ru_Dimer->Precatalyst Chiral_Ligand Chiral Diamine Ligand (e.g., (S,S)-TsDPEN) Chiral_Ligand->Precatalyst Activation In situ Activation (Base + H-Donor) Precatalyst->Activation Active_Catalyst Active Ru-Hydride [(arene)RuH(Ligand)] Activation->Active_Catalyst TH_Reaction Transfer Hydrogenation Active_Catalyst->TH_Reaction Substrate Substrate Addition (Ketone/Imine) Substrate->TH_Reaction Product_Formation Chiral Product Formation (Alcohol/Amine) TH_Reaction->Product_Formation Workup Reaction Quench & Work-up Product_Formation->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Yield, ee%) (NMR, GC, HPLC) Purification->Analysis

Caption: Workflow from precursor synthesis to final product analysis.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The widely accepted mechanism for Noyori-type catalysts involves a concerted outer-sphere hydrogen transfer from the catalyst to the substrate through a six-membered ring transition state.[2][4]

G Catalytic Cycle of Asymmetric Transfer Hydrogenation Precatalyst Pre-catalyst [(arene)RuCl(TsDPEN)] Intermediate Unsaturated Intermediate [(arene)Ru(TsDPEN)] Precatalyst->Intermediate - Cl⁻ Active_Catalyst Active Ru-Hydride [(arene)Ru(H)(TsDPEN-H)] Intermediate->Active_Catalyst + i-PrOH - Acetone HCl - HCl Intermediate->HCl H⁺ from Base H_Acceptor - Acetone Intermediate->H_Acceptor TS Six-membered Transition State Active_Catalyst->TS Product_Complex Product Complex [(arene)Ru(Product-H)(TsDPEN)] TS->Product_Complex H⁺/H⁻ Transfer Product_Complex->Intermediate - Product Product - Product (Alcohol) Product_Complex->Product Base Base (e.g., KOH) Base->Precatalyst H_Donor H-Donor (i-PrOH) H_Donor->Intermediate Substrate Substrate (Ketone) Substrate->TS

Caption: The Noyori-Ikariya metal-ligand bifunctional catalytic cycle.

Section 6: Safety Precautions

  • Ruthenium Compounds: Ruthenium salts and complexes should be handled with care in a well-ventilated fume hood. They can be toxic and should not be inhaled or come into contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Handle flammable organic solvents (e.g., ethanol, 2-propanol, diethyl ether) in a fume hood away from ignition sources.

  • Bases: Strong bases like potassium hydroxide and potassium tert-butoxide are corrosive. Avoid contact with skin and eyes.

  • Formic Acid: Formic acid is corrosive and has a pungent odor. Always handle it in a fume hood.

  • Inert Atmosphere: Reactions requiring anhydrous conditions should be performed using proper inert atmosphere techniques to prevent catalyst deactivation by moisture or oxygen.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Ruthenium Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in reactions involving Ruthenium trichloride (B1173362) (RuCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deactivation for ruthenium catalysts derived from RuCl₃?

A1: Deactivation of ruthenium catalysts can be broadly categorized into three main types: chemical, thermal, and mechanical.[1]

  • Chemical Deactivation: This is the most common cause and includes:

    • Poisoning: Strong chemisorption of substances onto the active ruthenium sites, blocking them from reactants. Common poisons include sulfur compounds (e.g., H₂S, thiols), carbon monoxide (CO), halides, and some nitrogen-containing heterocycles.[2][3] Even trace amounts of these impurities in reactants or solvents can lead to significant deactivation.

    • Formation of Inactive Species: The active ruthenium species can be converted into less active or inactive forms. For example, in aqueous media, the formation of inactive Ru(OH)x surface species has been observed. In some oxidation reactions, the formation of oxo-bridged diruthenium species can lead to catalyst arrest.

    • Fouling: Deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites and pores.[4]

  • Thermal Deactivation (Sintering): At elevated temperatures, small ruthenium nanoparticles can agglomerate into larger particles, which reduces the active surface area and, consequently, the catalytic activity.

  • Mechanical Deactivation: This is more relevant for supported catalysts and involves the physical loss of the active ruthenium component or the breakdown of the support material. This can be caused by attrition or crushing.

    • Leaching: The dissolution of the active ruthenium species into the reaction medium is a common issue, particularly in liquid-phase reactions with polar solvents.[5][6][7][8]

Q2: How can I identify the cause of my ruthenium catalyst deactivation?

A2: A systematic approach is crucial for diagnosing the root cause of catalyst deactivation.

  • Review Reaction Parameters and Feedstock Purity: A sudden drop in activity often points to poisoning. Analyze your reactants and solvents for common poisons like sulfur or halides. A gradual decline in activity might suggest fouling, sintering, or slow poisoning.

  • Visual Inspection: Examine the catalyst bed (for heterogeneous catalysts) for any changes in color or the presence of deposits, which could indicate fouling.

  • Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. If the new catalyst performs as expected, it confirms that the previous catalyst was deactivated.[2]

  • Characterization of the Spent Catalyst: Advanced surface analysis techniques can provide direct evidence of the deactivation mechanism:

    • X-ray Photoelectron Spectroscopy (XPS): To identify adsorbed poisons on the catalyst surface.

    • Temperature-Programmed Desorption (TPD): To characterize adsorbed species and their binding strength.

    • Transmission Electron Microscopy (TEM): To observe changes in particle size (sintering) or the presence of deposits.

    • Inductively Coupled Plasma (ICP) Analysis: To quantify the amount of ruthenium that has leached into the reaction solution.

Q3: Are there general strategies to prevent or minimize catalyst deactivation?

A3: Yes, several preventative measures can be taken to extend the life of your ruthenium catalyst.

  • High-Purity Reactants and Solvents: Use the highest purity grade of reactants and solvents available to minimize the introduction of potential poisons.

  • Guard Beds: For continuous flow reactions, installing a guard bed with an appropriate adsorbent upstream of the reactor can capture poisons before they reach the catalyst.[2]

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize sintering and potential side reactions that could lead to fouling.[5] Careful control of reactant concentrations and pressure is also important.

  • Choice of Support: For heterogeneous catalysts, selecting a support with strong metal-support interactions can help stabilize the ruthenium nanoparticles and prevent sintering and leaching.[5]

  • Solvent Selection: The choice of solvent can significantly impact catalyst stability. In some cases, a less polar solvent may reduce leaching.

Troubleshooting Guides

Issue 1: Decreased Yield/Conversion in a Ruthenium-Catalyzed Hydrogenation Reaction

Possible Causes and Solutions:

Symptom Possible Cause Troubleshooting Steps & Solutions
Sudden and significant drop in activity. Catalyst Poisoning (e.g., sulfur, CO). 1. Analyze Feedstock: Check reactants and hydrogen gas for impurities. 2. Purify Feedstock: Implement a purification step for reactants and solvents. 3. Catalyst Regeneration: Attempt regeneration (see Protocol 2). For sulfur poisoning, oxidative treatments may be effective.
Gradual decrease in activity over several runs. Sintering of Ru nanoparticles. 1. Lower Reaction Temperature: Operate at the minimum temperature required for the desired conversion. 2. Characterize Spent Catalyst: Use TEM to confirm an increase in particle size. 3. Re-disperse Catalyst: Some regeneration protocols can help re-disperse the metal particles.
Loss of catalyst material (for supported catalysts). Leaching of Ruthenium. 1. Analyze Reaction Filtrate: Use ICP-MS to quantify ruthenium in the liquid phase. 2. Change Solvent: Consider a less coordinating or less polar solvent. 3. Modify Support: Use a support with stronger metal-support interaction.
Reaction starts but then stops before completion. Fouling/Coke Deposition. 1. Visual Inspection: Check for discoloration of the catalyst. 2. Characterize Spent Catalyst: Use TGA or XPS to identify carbonaceous deposits. 3. Regeneration: An oxidative treatment can burn off coke deposits (see Protocol 2).

Troubleshooting Workflow for Hydrogenation Reactions

G start Decreased Hydrogenation Yield check_purity Analyze Feedstock Purity start->check_purity sudden_drop Sudden Activity Drop? check_purity->sudden_drop gradual_drop Gradual Activity Drop? sudden_drop->gradual_drop No poisoning Suspect Poisoning sudden_drop->poisoning Yes sintering_leaching Suspect Sintering or Leaching gradual_drop->sintering_leaching Yes visual_inspect Visually Inspect Catalyst gradual_drop->visual_inspect No purify Purify Reactants/Solvents poisoning->purify lower_temp Lower Reaction Temperature sintering_leaching->lower_temp check_leaching Analyze Filtrate for Ru (ICP) sintering_leaching->check_leaching fouling Suspect Fouling regenerate_coke Regenerate Catalyst (Calcination) fouling->regenerate_coke regenerate_poison Regenerate Catalyst (Oxidative Treatment) purify->regenerate_poison change_support Change Catalyst Support lower_temp->change_support regenerate_sinter Regenerate Catalyst (Oxidation/Reduction Cycle) check_leaching->regenerate_sinter visual_inspect->fouling

Troubleshooting workflow for hydrogenation.
Issue 2: Inconsistent Performance in a RuCl₃-Catalyzed Oxidation of an Alcohol

Possible Causes and Solutions:

Symptom Possible Cause Troubleshooting Steps & Solutions
Reaction does not initiate or is very sluggish. Inefficient generation of the active RuO₄ species. 1. Check Co-oxidant: Ensure the co-oxidant (e.g., NaIO₄, H₂O₂) is fresh and active. 2. Optimize Co-oxidant Stoichiometry: An excess of the co-oxidant is often required. 3. Solvent Effects: Ensure RuCl₃ is soluble in the chosen solvent. Acetone can be a good alternative to DMF.
Reaction starts but product yield decreases over time. Decomposition of the aldehyde/ketone product. 1. Monitor Reaction Progress: Take aliquots at different time points to determine the optimal reaction time. 2. Lower Reaction Temperature: This can reduce the rate of product decomposition.
Formation of a dark precipitate. Decomposition of the catalyst to inactive ruthenium oxides. 1. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes improve stability. 2. Ligand Addition: In some systems, the addition of a stabilizing ligand can prevent decomposition.
Difficulty in separating the catalyst from the product. Homogeneous nature of the catalyst. 1. Solvent Choice: Choose a solvent that allows for easier product extraction. 2. Heterogenization: Consider immobilizing the ruthenium catalyst on a solid support for easier separation and recycling.

Catalytic Cycle for RuCl₃-Catalyzed Alcohol Oxidation

G RuCl3 RuCl₃ (Precatalyst) RuO4 RuO₄ (Active Oxidant) RuCl3->RuO4 Oxidation Ru_ester Ruthenium Ester Intermediate RuO4->Ru_ester Reaction with Alcohol RuVI Reduced Ru(VI) Species Ru_ester->RuVI Redox Reaction Ketone R₂C=O Ru_ester->Ketone RuVI->RuO4 Re-oxidation by Co-oxidant CoOxidant Co-oxidant (e.g., NaIO₄) CoOxidant->RuCl3 CoOxidant->RuVI SpentOxidant Spent Co-oxidant CoOxidant->SpentOxidant Alcohol R₂CHOH Alcohol->Ru_ester G GrubbsII Grubbs II Catalyst Agostic Agostic C-H Interaction GrubbsII->Agostic Intramolecular C-H Activation Metathesis σ-Bond Metathesis Agostic->Metathesis Benzyl_complex Benzyl Complex Metathesis->Benzyl_complex Rotation Rotational Transformations Benzyl_complex->Rotation Deactivated Deactivated Species (Carbene-Arene Bond Formation) Rotation->Deactivated

References

improving the stability of Ruthenium trichloride-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ruthenium trichloride (B1173362) (RuCl₃)-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the stability and performance of these catalysts.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question 1: My catalyst activity is significantly lower than expected or has decreased over time. What are the potential causes and how can I fix this?

Answer:

A decrease in catalytic activity, known as deactivation, is a common issue. The primary causes can be categorized as follows:

  • Sintering or Agglomeration: At elevated temperatures, ruthenium nanoparticles can migrate and coalesce, leading to a decrease in the active surface area.[1]

  • Leaching: The active ruthenium species may dissolve into the reaction medium, leading to a loss of catalytic sites.[1][2][3]

  • Oxidation of Ruthenium: The metallic ruthenium can be oxidized to less active or inactive ruthenium oxide species.[1]

  • Formation of Inactive Species: Reaction with byproducts or impurities can lead to the formation of inactive ruthenium complexes, such as hydroxides or oxo-bridged dimers.[1][4]

  • Coke Deposition/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[5]

  • Poisoning: Certain compounds, such as those containing sulfur, can strongly adsorb to the active sites and deactivate the catalyst.[6][7]

Troubleshooting Steps:

  • Characterize the Spent Catalyst: To identify the cause of deactivation, it is crucial to analyze the used catalyst. Common characterization techniques include:

    • Transmission Electron Microscopy (TEM): To check for particle size changes (sintering).[1][8][9]

    • Inductively Coupled Plasma (ICP) Analysis: To quantify ruthenium content on the support and detect leaching into the reaction mixture.[1]

    • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of ruthenium.[1][5]

    • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To study the surface chemistry and identify adsorbed species.[1][10]

    • Thermogravimetric Analysis (TGA): To quantify coke deposition.[5]

  • Implement Stabilization Strategies:

    • Support Material Selection: The choice of support significantly impacts stability. For instance, supports with strong metal-support interactions can inhibit sintering. Titania (in the rutile phase) has been shown to stabilize well-dispersed Ru particles.[11] Carbon supports can sometimes lead to lower activity.[12]

    • Ligand Modification: The addition of stabilizing ligands can prevent agglomeration and tune the electronic properties of the catalyst.[13][14] σ-donor ligands may increase activity, while π-acceptor ligands might decrease it.[13][15]

    • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of sintering and other deactivation processes.

  • Catalyst Regeneration: If the catalyst is deactivated, regeneration may be possible.

    • For Oxide Formation/Fouling: Treatment at elevated temperatures under a controlled atmosphere (e.g., hydrogen for reduction, oxygen for coke removal) can sometimes restore activity.[16] A common procedure involves heating in nitrogen, followed by a nitrogen-oxygen mixture, and then reduction in hydrogen.[16]

    • For Leached Catalyst: Recovery of ruthenium from the reaction mixture can be achieved through various chemical processes, followed by re-impregnation onto a support.[17][18]

Question 2: I am observing significant leaching of my ruthenium catalyst into the reaction mixture. How can I minimize this?

Answer:

Ruthenium leaching is a critical issue that leads to loss of catalyst, product contamination, and irreproducible results.

Troubleshooting Steps:

  • Confirm Leaching: Use ICP-OES or Atomic Absorption Spectroscopy (AAS) to accurately quantify the amount of ruthenium in your reaction filtrate. A hot filtration test can help determine if the leached species are the true catalytic species.[2]

  • Strategies to Minimize Leaching:

    • Immobilization on a Solid Support: Supporting the RuCl₃ on a suitable material is the primary strategy to prevent leaching. The choice of support is critical.

    • Optimize Support Interaction: A strong interaction between the ruthenium and the support material can anchor the active species.

    • Ligand Design: Employing multidentate or strongly coordinating ligands can help to firmly bind the ruthenium to the support.

    • Control of Reaction Medium: The pH and solvent polarity can influence the solubility of ruthenium species. Adjusting these parameters may reduce leaching.

Question 3: My catalyst performance is inconsistent between batches. What could be the cause?

Answer:

Inconsistent performance often points to variations in catalyst preparation or reaction setup.

Troubleshooting Steps:

  • Standardize Catalyst Preparation:

    • Precursor Quality: Ensure the RuCl₃ hydrate (B1144303) (RuCl₃·xH₂O) is from a reliable source and has a consistent water content.[19]

    • Reduction Method: The method used to reduce RuCl₃ to active Ru(0) nanoparticles (e.g., chemical reduction with NaBH₄, polyol method) must be strictly controlled.[20][21][22] Factors like temperature, reducing agent concentration, and stirring rate can affect particle size and distribution.[20][21]

    • Support Pre-treatment: The surface of the support material should be consistently prepared before impregnation.

  • Thorough Characterization: Characterize each new batch of catalyst to ensure consistency in properties like particle size (TEM), metal loading (ICP), and dispersion (chemisorption).

  • Control Reaction Parameters: Ensure that reaction temperature, pressure, solvent purity, and substrate quality are identical for each run. Impurities in solvents or reagents can act as catalyst poisons.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation pathways for RuCl₃-based catalysts?

A1: The most common deactivation pathways include sintering of ruthenium nanoparticles, leaching of the active metal into the solution, oxidation of active Ru(0) to inactive oxides, and the formation of inactive surface species like hydroxides or oxo-bridged dimers.[1][3][4] Fouling by carbon deposition and poisoning by impurities are also significant concerns.[5][6]

Q2: How does the choice of support material affect catalyst stability?

A2: The support material plays a crucial role in stabilizing the catalyst.[11][12][23]

  • Titania (TiO₂): Supports with a rutile phase can stabilize highly dispersed ruthenium nanoparticles.[11]

  • Silica (SiO₂): A common support, but the interaction with ruthenium may be weaker, potentially leading to easier agglomeration.[8]

  • Alumina (Al₂O₃): Another widely used support that can provide good dispersion.[8]

  • Carbon (C): Can be effective, but in some reactions, it may promote methane (B114726) formation and lead to lower specific activity compared to oxide supports.[12]

Q3: Can I regenerate a deactivated RuCl₃-based catalyst?

A3: Yes, regeneration is often possible depending on the deactivation mechanism.[7][16]

  • Oxidative Regeneration: For catalysts deactivated by coke or organic residues, calcination in a controlled oxygen atmosphere can burn off the deposits. This is often followed by a reduction step.[16]

  • Reductive Regeneration: If the catalyst has been deactivated by oxidation, treatment with a reducing agent like hydrogen at elevated temperatures can restore the active metallic state.[16]

  • Acid/Base Washing: To remove specific poisons or inactive species, washing with dilute acid or base might be effective.

Q4: What is the role of ligands in improving catalyst stability?

A4: Ligands can significantly enhance catalyst stability in several ways:[13][14]

  • Preventing Agglomeration: Ligands can cap the surface of ruthenium nanoparticles, sterically hindering them from aggregating.[13]

  • Tuning Electronic Properties: Ligands can modify the electron density of the ruthenium center, which can influence its reactivity and stability.[13][15]

  • Improving Anchoring: Ligands can be designed to covalently bind to a support material, providing a strong anchor for the ruthenium complex and preventing leaching.

Q5: What are the key characterization techniques to assess catalyst stability?

A5: A combination of techniques is essential for a comprehensive assessment:

  • To check for Sintering: Transmission Electron Microscopy (TEM).[8][9]

  • To quantify Leaching: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[1][24]

  • To determine Oxidation State: X-ray Photoelectron Spectroscopy (XPS).[1][5]

  • To analyze Surface Species: Temperature Programmed Desorption/Reduction (TPD/TPR).[1][10]

  • To assess Bulk Structure: X-ray Diffraction (XRD).[1]

Data Presentation

Table 1: Influence of Support Material on Ru Nanoparticle Size and Catalyst Performance

Support MaterialRu PrecursorPreparation MethodRu Particle Size (nm)Initial Reaction Rate (mol·gRu-1·h-1)Reference
γ-Al₂O₃RuCl₃Chemical Reduction1.2 ± 0.50.46[8]
Stöber SiO₂RuCl₃Chemical Reduction2.5 ± 0.80.37[8]
γ-Al₂O₃Ru₃(CO)₁₂Thermal Decomposition0.80.63[8]
Stöber SiO₂Ru₃(CO)₁₂Thermal Decomposition3.4 ± 1.20.14[8]

Table 2: Catalyst Regeneration Efficiency

Deactivation CauseRegeneration MethodRecovered ActivityReference
Formation of Ru(OH)x speciesHeating in N₂, then N₂/O₂, then H₂ reductionUp to 85% of initial activity[1]
Not specified (hydrogenation rxn)Heating under reduced pressureSignificant recovery (qualitative)[16]

Experimental Protocols

Protocol 1: Preparation of Supported Ru Catalyst via Impregnation-Chemical Reduction

  • Support Pre-treatment: Dry the support material (e.g., SiO₂, Al₂O₃) under vacuum at 120°C for 12 hours to remove physisorbed water.

  • Impregnation: Prepare an aqueous solution of RuCl₃·xH₂O of a concentration calculated to achieve the desired metal loading (e.g., 1-5 wt%). Add the dried support to the solution.

  • Stirring: Stir the suspension at room temperature for 24 hours to ensure uniform deposition of the precursor.

  • Drying: Remove the solvent under reduced pressure using a rotary evaporator. Further dry the impregnated support in an oven at 100°C overnight.

  • Reduction:

    • Place the dried powder in a tube furnace.

    • Heat under a flow of inert gas (e.g., Argon) to the desired reduction temperature (e.g., 200-400°C).

    • Switch the gas flow to a mixture of H₂/Ar (e.g., 5% H₂) and hold for 2-4 hours to reduce the Ru³⁺ to Ru⁰.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Passivation (Optional but recommended): To safely handle the pyrophoric catalyst, passivate the surface by introducing a flow of 1% O₂ in Argon at room temperature until the catalyst is stable in air.

Protocol 2: Hot Filtration Test for Leaching

  • Set up the Reaction: Run the catalytic reaction under standard conditions for a specific period (e.g., until 20-30% conversion is reached).

  • Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture using a pre-heated filter setup.

  • Continue the Reaction: Allow the hot filtrate (which is now free of the solid catalyst) to continue reacting under the same conditions.

  • Analyze the Results:

    • Monitor the reaction progress in the filtrate. If the reaction continues, it indicates that soluble, active ruthenium species have leached from the support and are catalyzing the reaction.

    • If the reaction stops, it suggests that the catalysis is primarily heterogeneous and occurring on the surface of the solid catalyst.

  • Quantify Leaching: Analyze the ruthenium concentration in the filtrate using ICP-OES to quantify the extent of leaching.

Visualizations

G Troubleshooting Workflow for Catalyst Deactivation start Low/Decreased Catalyst Activity char_spent Characterize Spent Catalyst (TEM, ICP, XPS, TGA) start->char_spent sintering Sintering/ Agglomeration char_spent->sintering TEM shows particle growth leaching Leaching of Ru char_spent->leaching ICP shows Ru in filtrate oxidation Oxidation/ Inactive Species char_spent->oxidation XPS shows higher ox. state fouling Coke/Fouling char_spent->fouling TGA shows mass loss sol_sinter Optimize Support/ Lower Temperature sintering->sol_sinter sol_leach Improve Immobilization/ Modify Ligands leaching->sol_leach sol_ox Reductive Regeneration (H₂ Treatment) oxidation->sol_ox sol_foul Oxidative Regeneration (Calcination) fouling->sol_foul

Caption: Troubleshooting workflow for identifying and addressing catalyst deactivation.

G Key Pathways of Catalyst Deactivation cluster_physical Physical Deactivation cluster_chemical Chemical Deactivation sintering Sintering deactivated_catalyst Deactivated Catalyst sintering->deactivated_catalyst Reduced Surface Area leaching Leaching leaching->deactivated_catalyst Loss of Active Sites oxidation Oxidation oxidation->deactivated_catalyst Formation of RuOₓ poisoning Poisoning poisoning->deactivated_catalyst Blocked Active Sites fouling Fouling fouling->deactivated_catalyst Blocked Pores/Sites active_catalyst Active Ru Catalyst (e.g., Ru(0) on Support) active_catalyst->sintering High Temp. active_catalyst->leaching Solvent active_catalyst->oxidation Oxidants active_catalyst->poisoning Impurities (S) active_catalyst->fouling Byproducts

Caption: Common physical and chemical pathways leading to catalyst deactivation.

References

effect of impurities in commercial Ruthenium trichloride on catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot issues related to the catalytic activity of commercial Ruthenium (III) Chloride (RuCl₃). Impurities present in the commercial-grade catalyst can often be a source of inconsistent results, reduced yields, and altered selectivity.

Frequently Asked Questions (FAQs)

Q1: My ruthenium-catalyzed reaction shows variable yields and/or selectivity. What are the potential causes?

A1: Inconsistent catalytic performance can stem from several factors. Key areas to investigate include:

  • Catalyst Precursor Quality: The purity of the Ruthenium (III) Chloride is paramount. Commercial RuCl₃ can contain various impurities that significantly impact its catalytic activity.[1]

  • Reaction Conditions: Minor variations in reaction parameters such as temperature, pressure, solvent purity, and pH can significantly impact the catalyst's performance.

  • Catalyst Activation and Decomposition: Many ruthenium catalysts require an activation step. Incomplete or inconsistent activation will lead to variable amounts of the active catalytic species. The catalyst may also be sensitive to temperature, and thermal decomposition can form inactive ruthenium species.[1]

Q2: What are the most common impurities in commercial Ruthenium Trichloride (B1173362) and how do they affect catalysis?

A2: Commercial RuCl₃ is often a mixture of hydrated species and can contain several types of impurities that affect its performance. The most significant are:

  • Nitrosyl Ruthenium Complexes: The presence of stable nitrosyl (NO) groups, often from the manufacturing process, can create nitrosyl ruthenium complexes.[2][3] These complexes can have different reactivity and stability compared to pure RuCl₃, leading to altered catalytic activity and selectivity.[4]

  • Other Platinum Group Metals (PGMs): Contamination with other PGMs like platinum, iridium, rhodium, palladium, osmium, gold, and silver can interfere with the desired catalytic cycle.[5]

  • Insoluble Matter: The presence of materials insoluble in the reaction medium can indicate lower purity and affect the available concentration of the active catalyst.[5]

  • Water Content: Ruthenium trichloride is often supplied as a hydrate (B1144303) (RuCl₃·xH₂O). The exact water content can vary between batches, affecting the compound's molecular weight and thus the precise molar amount of ruthenium used.

  • Other Elements: Impurities such as sulfur, phosphorus, and arsenic can act as potent catalyst poisons, drastically reducing activity.[1]

Q3: My reaction mixture changes color unexpectedly or forms a precipitate. What does this indicate?

A3: Unexpected color changes or precipitate formation often signal catalyst decomposition or instability. A change in color could indicate a shift in the oxidation state of the ruthenium center or the formation of different, potentially inactive, ruthenium complexes.[1] Precipitate formation may suggest that the catalyst is falling out of solution or decomposing into insoluble species.

Q4: How can I mitigate the effects of impurities in my RuCl₃ catalyst?

A4: There are several strategies:

  • Use High-Purity Precursors: Whenever possible, source RuCl₃ from reputable suppliers who provide a detailed certificate of analysis specifying impurity levels.[1]

  • Perform a Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. If the new catalyst performs as expected, it strongly suggests the previous batch was deactivated or impure.[6]

  • Purify the Catalyst: For critical applications, purification of the commercial RuCl₃ may be necessary. A common method involves dissolution in hydrochloric acid followed by specific pH adjustments and treatment with a cation exchanger.[7][8]

  • Characterize the Catalyst: Before use, characterize the catalyst batch to understand its composition, particularly the presence of nitrosyl species or other metal impurities.

Troubleshooting Guides

Guide 1: Diagnosing Low Catalytic Activity

Low or no catalytic activity is a common issue. This guide provides a systematic approach to diagnosing the root cause.

Troubleshooting Workflow for Low Catalytic Activity

Start Low / No Catalytic Activity Check_Catalyst 1. Catalyst Quality Issue? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Issue? Check_Catalyst->Check_Conditions No Impurity Presence of Impurities (e.g., Nitrosyls, S, P) Check_Catalyst->Impurity Yes Decomposition Catalyst Decomposition (Thermal, Moisture) Check_Catalyst->Decomposition Yes Activation Incomplete Activation Check_Catalyst->Activation Yes Check_Reagents 3. Reagent Purity Issue? Check_Conditions->Check_Reagents No Temp_Pressure Incorrect Temperature or Pressure Check_Conditions->Temp_Pressure Yes Solvent Solvent Impurities (Peroxides, Water) Check_Conditions->Solvent Yes Substrate Substrate/Reagent Contains Poisons Check_Reagents->Substrate Yes Solution Resolution Check_Reagents->Solution No (Consult Literature) Impurity->Solution Decomposition->Solution Activation->Solution Temp_Pressure->Solution Solvent->Solution Substrate->Solution

Caption: A step-by-step workflow for troubleshooting low catalytic activity.

Guide 2: Understanding the Impact of Common Impurities

This guide summarizes the effects of common impurities found in commercial RuCl₃.

Table 1: Common Impurities in Commercial RuCl₃ and Their Catalytic Impact

Impurity TypeCommon SourcePotential Effect on CatalysisRecommended Action
Nitrosyl Complexes Catalyst synthesis processAlters catalyst reactivity, stability, and selectivity; may act as a stable ligand, changing the active species.[3][4]Characterize catalyst batch; use halide-free precursors like Ru(NO)(NO₃)₃ if nitrosyl species are desired and controlled.[9]
Other PGMs Purification process of ruthenium oreCan introduce competing catalytic pathways, leading to side products and reduced selectivity. Total precious metal impurities can be up to 2500 ppm.[5]Use high-purity grade RuCl₃ with specified limits for other PGM impurities.
Sulfur, Phosphorus, Arsenic Feedstock impuritiesAct as strong catalyst poisons, leading to rapid deactivation and complete loss of activity.[1][6]Ensure high purity of all reactants and solvents; analyze feedstock for common poisons.[6]
Insoluble Matter Incomplete reaction or contaminationReduces the concentration of active catalyst; can indicate poor quality material.Filter the catalyst solution before use; source from suppliers with low insoluble content specifications.[5]
Excess Chloride Ions From precursors like RuCl₃Can act as a catalyst poison or influence the electronic properties and morphology of the final catalyst.[9]Consider using chloride-free precursors for sensitive applications.[9]

Logical Flow of Impurity Effects

RuCl3 Commercial RuCl3 Impurity_Type Impurity Type Nitrosyl Nitrosyl Complexes Impurity_Type->Nitrosyl PGMs Other PGMs Impurity_Type->PGMs Poisons Elemental Poisons (S, P, As) Impurity_Type->Poisons Insolubles Insolubles / H2O Impurity_Type->Insolubles Selectivity Altered Selectivity Nitrosyl->Selectivity Reproducibility Poor Reproducibility Nitrosyl->Reproducibility PGMs->Selectivity Activity Reduced Activity Poisons->Activity Deactivation Catalyst Deactivation Poisons->Deactivation Insolubles->Activity Insolubles->Reproducibility Effect Effect on Catalysis

Caption: Logical diagram showing how different impurities impact catalytic performance.

Experimental Protocols

Protocol 1: Purification of Commercial Ruthenium (III) Chloride

This protocol is based on patented methods for purifying RuCl₃ to remove metallic and other impurities.[7][8]

Objective: To increase the purity of commercial-grade RuCl₃ by removing soluble metal impurities.

Materials:

  • Commercial Ruthenium (III) Chloride (RuCl₃·xH₂O)

  • Hydrochloric Acid (HCl) solution

  • Deionized water

  • Strong acid cation exchanger resin

  • Glassware (beaker, graduated cylinder, stirring rod)

  • Heating plate with magnetic stirring

  • pH meter or pH indicator strips

  • Chromatography column

Workflow for RuCl₃ Purification

Start Start: Commercial RuCl3 Step1 1. Combine RuCl3 with HCl solution in a beaker. Start->Step1 Step2 2. Heat the mixture to ≥ 70°C with continuous stirring to ensure dissolution. Step1->Step2 Step3 3. Cool the solution and adjust the pH to between 0 and 2 by adding deionized water. Step2->Step3 Step4 4. Prepare a column with a strong acid cation exchanger. Step3->Step4 Step5 5. Pass the pH-adjusted RuCl3 solution through the cation exchange column. Step4->Step5 End End: Purified RuCl3 Solution Step5->End

Caption: Experimental workflow for the purification of commercial RuCl₃.

Procedure:

  • Preparation: Provide a hydrochloric acid solution in a suitable beaker.[7]

  • Dissolution: Add the commercial ruthenium(III) chloride (either as a solid or a pre-existing solution) to the hydrochloric acid solution.[7]

  • Heating: Heat the combined mixture to a temperature of at least 70°C while stirring continuously. This step aids in the complete dissolution of the ruthenium salt.[7][8]

  • pH Adjustment: After allowing the mixture to cool, carefully adjust the pH to a range of 0 to 2. This is typically achieved by adding deionized water.[7][8] Precise pH control is critical for the next step.

  • Ion Exchange: Pass the resulting mixture through a column packed with a suitable strong acid cation exchanger.[8] The cation exchanger will retain positively charged impurity ions while allowing the anionic ruthenium chloride complexes to pass through.

  • Collection: Collect the eluate, which contains the purified ruthenium(III) chloride solution. The concentration of the final solution can be determined using standard analytical techniques like ICP-MS.

Protocol 2: Quality Control Test for Catalyst Activity

Objective: To establish a baseline activity for a new batch of RuCl₃ catalyst.

Procedure:

  • Standard Reaction: Choose a well-established, high-yielding reaction for which your RuCl₃ is a known catalyst (e.g., a specific hydrogenation or metathesis reaction).

  • Baseline Establishment: Run this standard reaction using a previous batch of RuCl₃ with known good performance. Carefully record the reaction time, yield, and selectivity (if applicable). This is your baseline.

  • Test New Batch: Under identical conditions (same substrate, solvent, temperature, pressure, and catalyst loading), run the standard reaction using the new batch of commercial RuCl₃.

  • Compare Results: Compare the yield, selectivity, and reaction profile to the baseline.

    • Similar Performance: The new batch is likely of comparable quality.

    • Decreased Performance: The new batch may contain inhibitors or have a lower purity, warranting further investigation or purification.[6]

References

Technical Support Center: Optimizing RuCl₃-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RuCl₃-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species when using RuCl₃ as a precatalyst?

A1: While RuCl₃ is a common and cost-effective precatalyst, it is generally considered that a lower oxidation state, catalytically active Ru(0) species is generated in situ. The exact nature of the active species can be complex and may involve the formation of ruthenium nanoclusters or colloids under certain catalytic conditions. The activation process is influenced by the reaction conditions, including the choice of solvents, bases, and additives.

Q2: How do I choose the optimal solvent for my RuCl₃-catalyzed cross-coupling reaction?

A2: The choice of solvent can significantly impact reaction efficacy and selectivity. Toluene (B28343) is a frequently preferred solvent for many ruthenium-catalyzed cross-couplings, often leading to improved yields and selectivity. For less soluble substrates, dioxane can be a suitable alternative. In some cases, polar aprotic solvents like N-Methyl-2-Pyrrolidone (NMP) have been used, although they may favor diarylation over monoarylation. It is recommended to screen a few solvents during your initial optimization.

Q3: What is the role of the base in these reactions, and which one should I select?

A3: A base is often essential for the reaction to proceed, likely playing a role in the activation of the coupling partners. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can be critical, and its strength and solubility can affect the reaction outcome. It is advisable to ensure the base is anhydrous, as the presence of water can sometimes lead to side reactions like protodeboronation in Suzuki-Miyaura couplings.

Q4: Are ligands necessary for RuCl₃-catalyzed cross-coupling reactions?

A4: While some RuCl₃-catalyzed reactions can proceed without the addition of external ligands, the use of phosphine (B1218219) ligands can be beneficial. Ligands can stabilize the active catalytic species, prevent catalyst decomposition, and influence the selectivity and efficiency of the reaction. The choice of ligand, including its steric and electronic properties, should be optimized for the specific substrates being coupled.

Q5: My reaction is sluggish or gives a low yield. What are the first parameters I should investigate?

A5: For a sluggish or low-yielding reaction, first ensure that your reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere. Next, consider optimizing the reaction temperature, as higher temperatures are often required. The choice of base and solvent are also critical parameters to screen. If these adjustments do not improve the yield, investigating different ligands or additives may be necessary.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Ensure all reagents, especially the coupling partners and solvents, are pure and anhydrous. Impurities can poison the catalyst or lead to side reactions.

  • Inert Atmosphere: Confirm that the reaction was set up and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

  • Catalyst Activity: If possible, verify the activity of the RuCl₃ precatalyst.

Troubleshooting Workflow:

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent & Solvent Purity (Anhydrous, Degassed) start->check_reagents check_inert Ensure Strict Inert Atmosphere check_reagents->check_inert optimize_temp Increase Reaction Temperature check_inert->optimize_temp screen_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) optimize_temp->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane) screen_base->screen_solvent add_ligand Introduce/Vary Phosphine Ligand screen_solvent->add_ligand add_additive Consider Additives (e.g., Carboxylic Acids, Silver Salts) add_ligand->add_additive check_catalyst_loading Increase Catalyst Loading add_additive->check_catalyst_loading end_point Improved Yield check_catalyst_loading->end_point

Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Catalyst Deactivation

Catalyst deactivation can manifest as a reaction that starts but does not proceed to completion.

Potential Causes and Solutions:

CausePotential Solution
Oxidation of the active Ru species Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and maintaining a positive pressure of inert gas.
Formation of inactive Ru complexes The addition of a suitable ligand (e.g., a phosphine ligand) can sometimes stabilize the active catalyst and prevent the formation of inactive species.
Substrate/Product Inhibition If the product or starting material has a functional group that can strongly coordinate to the ruthenium center (e.g., a pyridine (B92270) nitrogen), this can poison the catalyst.[1] Using sterically bulky ligands may mitigate this issue.
Thermal Decomposition If the reaction requires very high temperatures, the catalyst may decompose over time. Consider if a lower temperature with a more active catalyst system (e.g., with an appropriate additive) could be effective.
Problem 3: Poor Selectivity (e.g., Mono- vs. Di-arylation)

Achieving the desired selectivity can be a challenge in cross-coupling reactions.

Strategies for Improving Selectivity:

ParameterRecommendation for Mono-arylationRecommendation for Di-arylation
Solvent Toluene often favors mono-selectivity.[2]N-Methyl-2-Pyrrolidone (NMP) has been observed to promote di-arylation.[2]
Stoichiometry Use a stoichiometric amount or a slight excess of the coupling partner.Use a larger excess of the coupling partner.
Reaction Time Monitor the reaction closely and stop it once the desired mono-arylated product is maximized.Longer reaction times may be necessary.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of ruthenium-catalyzed cross-coupling reactions, based on trends reported in the literature.

Table 1: Effect of Solvent and Base on Yield

SolventBaseTemperature (°C)Typical Yield Range (%)Notes
TolueneK₂CO₃120-140Good to ExcellentOften provides good mono-selectivity.[2]
DioxaneCs₂CO₃110-130Moderate to GoodA good alternative for substrates with low solubility in toluene.
NMPK₂CO₃120Moderate to GoodMay favor di-arylation products.[2]

Table 2: Effect of Additives on Reaction Efficiency

AdditiveTypical ConcentrationFunctionPotential Impact
Carboxylic Acids (e.g., Mesitylic Acid)10-30 mol%May facilitate C-H activation.Can significantly improve reaction efficacy.[2]
Silver Salts (e.g., AgSbF₆, AgOAc)10-20 mol%Can act as a halide scavenger and co-oxidant.Can boost reaction rates and yields.[2][3]

Experimental Protocols

General Protocol for a RuCl₃-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • RuCl₃·nH₂O

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., anhydrous K₂CO₃)

  • Ligand (optional, e.g., a trialkylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Experimental Workflow Diagram:

suzuki_protocol setup 1. Setup - Oven-dry Schlenk tube with stir bar. - Add aryl halide, arylboronic acid, and base. inert 2. Inert Atmosphere - Seal with septum. - Evacuate and backfill with Argon (3x). setup->inert addition 3. Reagent Addition - Add RuCl₃·nH₂O (and ligand, if used). - Add anhydrous, degassed solvent via syringe. inert->addition reaction 4. Reaction - Place in preheated oil bath (e.g., 120 °C). - Stir vigorously for specified time (e.g., 12-24 h). addition->reaction monitoring 5. Monitoring - Track progress via TLC or GC-MS. reaction->monitoring workup 6. Work-up - Cool to room temperature. - Dilute with organic solvent (e.g., ethyl acetate) and wash with water/brine. monitoring->workup purification 7. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate and purify by column chromatography. workup->purification

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add RuCl₃·nH₂O (0.02-0.05 mmol). If a ligand is used, it should be added at this stage. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 120 °C and stir the mixture vigorously. Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalyst Deactivation and Regeneration

Q: My catalyst appears to have deactivated. Can it be regenerated?

A: In some cases, deactivated ruthenium catalysts can be regenerated, although this is more established for heterogeneous catalysts. For homogeneous catalysts that have precipitated as ruthenium black, regeneration is generally not practical in a standard laboratory setting. However, if the deactivation is due to poisoning, it may be reversible. Patents suggest that treating a deactivated ruthenium catalyst at elevated temperatures (e.g., 150-350 °C) under reduced pressure, followed by reduction with hydrogen, can restore its activity.[2] This procedure is more suited to industrial applications and may not be feasible for small-scale laboratory reactions. A more practical approach in a research setting is to focus on preventing deactivation by optimizing reaction conditions as described in the troubleshooting guide.

References

Technical Support Center: Regeneration of Spent Ruthenium Trichloride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of spent Ruthenium trichloride (B1173362) (RuCl₃) catalysts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant decrease in catalytic activity.

  • Question: My catalyst's activity has dropped significantly. How can I determine the cause and regenerate it?

  • Answer: A loss of catalytic activity can be due to several factors, including poisoning, fouling, thermal degradation, or leaching of the active metal.[1][2] To diagnose and address the issue, follow these steps:

    • Review Feedstock Purity: Analyze your reactant streams for common poisons such as sulfur compounds or carbon monoxide, which are known to deactivate ruthenium catalysts.[3]

    • Characterize the Spent Catalyst: Use analytical techniques like X-ray Photoelectron Spectroscopy (XPS) to identify any adsorbed species on the catalyst's surface.[3] Visual inspection for discoloration or deposits can also be informative.[3]

    • Perform a Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. If the new catalyst performs as expected, it confirms that the previous catalyst was deactivated.[3]

    • Select a Regeneration Strategy: Based on the suspected cause of deactivation, choose an appropriate regeneration protocol. For example, oxidative treatments can be effective for sulfur poisoning.[3][4]

Issue 2: Catalyst poisoning by sulfur compounds.

  • Question: I suspect my catalyst has been poisoned by sulfur. What is the recommended regeneration procedure?

  • Answer: Sulfur compounds are a common cause of irreversible deactivation in ruthenium catalysts.[4] A recommended approach for regeneration involves a hydrogen halide treatment followed by an oxidative post-treatment.[4] This process helps to reduce the sulfur content and restore catalytic activity.[4]

Issue 3: Catalyst deactivation due to carbon monoxide (CO) in the reaction.

  • Question: My reaction involves carbon monoxide, and I'm observing catalyst deactivation. What can I do?

  • Answer: Carbon monoxide can act as a poison for ruthenium catalysts.[3] To mitigate this, you can try to optimize reaction conditions, such as adjusting the temperature and pressure, to minimize the inhibitory effect of CO.[3] If deactivation has already occurred, a thermal treatment in an inert or oxidizing atmosphere may help to regenerate the catalyst.[3]

Issue 4: Physical changes in the catalyst bed, such as discoloration or deposits.

  • Question: I've noticed a change in the physical appearance of my catalyst bed. What does this indicate?

  • Answer: Visual changes often point towards fouling, where deposits form on the catalyst surface, blocking active sites.[2][3] This can be caused by carbonaceous deposits (coking) from the cracking of hydrocarbon reactants.[2] Regeneration typically involves the gasification of these deposits using oxygen, carbon dioxide, or hydrogen at elevated temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ruthenium catalyst deactivation?

A1: The main causes of deactivation for heterogeneous catalysts, including ruthenium catalysts, can be categorized as:

  • Poisoning: Strong chemisorption of substances like sulfur compounds or carbon monoxide onto the active sites.[2]

  • Fouling: Physical deposition of materials, such as carbon (coke), on the catalyst surface, leading to the blockage of active sites and pores.[2]

  • Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, which reduces the active surface area.[6]

  • Leaching: Dissolution and loss of the active ruthenium species from the support into the reaction medium.[1][7]

Q2: Is it always possible to regenerate a spent ruthenium catalyst?

A2: Not always. Regeneration is most effective when the deactivation is due to surface contamination or fouling.[8] If the catalyst has undergone irreversible structural changes, such as severe sintering, or has been severely poisoned, it may not be possible to fully restore its activity.[6][8]

Q3: How can I recover ruthenium from a spent catalyst that cannot be regenerated?

A3: Several hydrometallurgical and pyrometallurgical methods can be used to recover ruthenium from spent catalysts. A common approach involves the following steps:

  • Oxidative Treatment: The spent catalyst is treated with an oxidizing agent to convert ruthenium to a soluble or volatile form. For example, melting the catalyst ash with a mixture of KOH and KNO₃, followed by leaching, yields a K₂RuO₄ solution.[9]

  • Distillation: Ruthenium can be separated by distillation of the volatile ruthenium tetroxide (RuO₄).[9][10]

  • Absorption: The RuO₄ is then absorbed in a hydrochloric acid solution to form ruthenium trichloride (RuCl₃).[9]

Q4: Can the recovered RuCl₃ be used to prepare fresh catalysts?

A4: Yes, the recovered aqueous solution of ruthenium(III) chloride can be used to impregnate fresh support material to produce new catalysts.[11][12]

Data Presentation

Table 1: Summary of Ruthenium Recovery and Regeneration Methods

Deactivation CauseRegeneration/Recovery MethodKey ParametersRecovery/Reactivation RateReference
General DeactivationOxidative Fusion & DistillationMelt with KOH + KNO₃ at 650°C; Distill RuO₄; Absorb in HCl.94.6% RuCl₃·nH₂O recovery[9]
General DeactivationOxidative DistillationTreat with 30% NaOH and Cl₂; Absorb RuO₄ in HCl/C₂H₅OH.98% total Ru recovery[9]
Ru Oxide on SupportReduction & LeachingReduce with H₂ stream at 140-250°C; Leach with HCl in the presence of O₂.High recovery of Ru as Ru(III) chloride solution[11][12]
Sulfur PoisoningHydrogen Halide TreatmentTreat with HCl gas stream under non-oxidative conditions, followed by oxidative post-treatment.Activity restored to that of a non-poisoned catalyst[4]
Activity DecreaseLiquid Phase Oxygen ContactContact with oxygen in a liquid phase, followed by treatment at reduced H₂ pressure.Activity can be recovered[13]
Ru Oxide CatalystReduction & RecalcinationReduce in HCl gas stream at 380-430°C; Recalcine in an oxygen-comprising stream at 200-450°C.HCl conversion increased from 64% to 78%[14]

Experimental Protocols

Protocol 1: Recovery of RuCl₃ from Spent Ru/C Catalyst via Oxidative Fusion

This protocol is adapted from a method for recovering ruthenium from spent carbon-supported catalysts.[9]

  • Pre-treatment: If the catalyst contains alkali or alkaline earth metals, soak it in HCl solution for 12 hours to dissolve them. Filter and wash the catalyst residue.[9]

  • Incineration: Incinerate the catalyst residue at 800°C for 10 hours to burn off the carbon support and obtain ruthenium-containing ash.[9]

  • Oxidative Fusion: Mix the ash with an equal mass of a 1:1 mixture of potassium hydroxide (B78521) (KOH) and potassium nitrate (B79036) (KNO₃). Heat the mixture to 650°C and maintain the melt for 1 hour.[9]

  • Leaching: After cooling, leach the melt with cold water to remove excess potassium salts. Filter the solution.

  • Dissolution: Dissolve the filter residue in hot water (80°C) to obtain a potassium ruthenate (K₂RuO₄) solution.[9]

  • Oxidation: Add a small amount of sodium hypochlorite (B82951) (NaClO) and heat to 60°C for 30 minutes to oxidize the ruthenate.[9]

  • Distillation: Slowly add concentrated sulfuric acid (H₂SO₄) and distill under reduced pressure to collect the volatile ruthenium tetroxide (RuO₄).[9]

  • Absorption and Concentration: Absorb the collected RuO₄ in a 37% hydrochloric acid (HCl) solution. Slowly concentrate the solution to obtain solid RuCl₃·nH₂O.[9]

Protocol 2: Regeneration of a Supported RuO₂ Catalyst

This protocol is based on a patented method for regenerating ruthenium oxide-containing catalysts.[11][12]

  • Reduction: Place the spent catalyst, which contains ruthenium oxide on a support material, in a tube furnace. Treat the catalyst in a stream of hydrogen (H₂) at a temperature between 140°C and 250°C to reduce the ruthenium oxide to metallic ruthenium.[11]

  • Leaching: Transfer the reduced catalyst to a vessel containing concentrated hydrochloric acid (20-37% by weight). Heat the mixture to a temperature between 60°C and 150°C while passing an oxygen-containing gas (e.g., air) through the solution. This will dissolve the metallic ruthenium as ruthenium(III) chloride.[11][12]

  • Separation: Separate the support material by filtration to obtain an aqueous solution of ruthenium(III) chloride. This solution can be used for the preparation of a fresh catalyst.[11]

Mandatory Visualization

Regeneration_Workflow General Workflow for Spent RuCl₃ Catalyst Regeneration A Spent RuCl₃ Catalyst B Deactivation Diagnosis A->B C Poisoning (S, CO) B->C Cause D Fouling (Coke) B->D Cause E Sintering B->E Cause F Leaching B->F Cause G Chemical Treatment (e.g., Oxidation, Acid Wash) C->G Solution H Thermal Treatment (e.g., Calcination) D->H Solution I Irreversible Deactivation E->I Outcome J Ruthenium Recovery F->J Solution K Regenerated Catalyst G->K H->K I->J L Fresh Catalyst Preparation J->L

Caption: Decision tree for troubleshooting and regenerating spent RuCl₃ catalysts.

Ru_Recovery_Process Ruthenium Recovery and Conversion to RuCl₃ cluster_0 Recovery from Spent Catalyst cluster_1 Conversion to RuCl₃ A Spent Catalyst Ash B Oxidative Fusion (KOH + KNO₃, 650°C) A->B C Leaching & Dissolution B->C D K₂RuO₄ Solution C->D E Oxidation to RuO₄ (NaClO, H₂SO₄) D->E F Distillation of RuO₄ E->F G Absorption in HCl F->G H RuCl₃ Solution G->H I Concentration & Drying H->I J Pure RuCl₃·nH₂O I->J

Caption: Experimental workflow for recovering RuCl₃ from spent catalyst ash.

References

Technical Support Center: Managing the Hygroscopic Nature of Ruthenium (III) Chloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the challenges associated with the hygroscopic nature of Ruthenium (III) chloride (RuCl₃) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that Ruthenium (III) chloride is hygroscopic?

A1: The term "hygroscopic" indicates that Ruthenium (III) chloride has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2][3] This can alter the physical and chemical properties of the compound, impacting experimental accuracy and reproducibility.

Q2: What is the difference between anhydrous and hydrated Ruthenium (III) chloride?

A2: The primary difference lies in the presence of water molecules within the crystal structure.

  • Anhydrous Ruthenium (III) chloride (RuCl₃): This form contains no water of crystallization. It is generally a black solid and is insoluble in water and most common organic solvents.[4][5]

  • Hydrated Ruthenium (III) chloride (RuCl₃·xH₂O): This form incorporates a variable number of water molecules, often approximating a trihydrate (RuCl₃·3H₂O).[6] It is a dark brown or black solid that is soluble in water, ethanol, and other polar solvents.[4] The hydrated form is the most commonly used starting material in ruthenium chemistry.[6]

Q3: Why is the exact water content in hydrated Ruthenium (III) chloride often variable?

A3: The number of water molecules in the hydrated form can vary, leading to an undefined "x" in RuCl₃·xH₂O. This variability can arise during synthesis and upon exposure to ambient air.[7] Consequently, the ruthenium content by mass can fluctuate, which is a critical consideration for stoichiometric calculations in chemical reactions.[7][8]

Q4: How should I store Ruthenium (III) chloride to minimize moisture absorption?

A4: To maintain its integrity, Ruthenium (III) chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For anhydrous forms or when strict control over hydration is necessary, storage in a desiccator is highly recommended.

Q5: Can I use the hydrated form directly in my experiments, or do I need to dry it first?

A5: This depends on your experimental requirements.

  • If your reaction is in an aqueous solution and you can determine the exact ruthenium content of your hydrated sample (e.g., from the certificate of analysis), you may be able to use it directly.[7]

  • If precise stoichiometry is critical and the water content is unknown or variable, drying the compound to its anhydrous form is a common practice to ensure accurate weighing.[7] However, keep in mind that the anhydrous form has very different solubility characteristics.[4][8]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or product formation. Inaccurate molar calculations due to variable water content in hydrated RuCl₃.1. Request a certificate of analysis from the supplier for the specific batch to determine the exact ruthenium content.[7] 2. If the ruthenium content is unknown, consider performing an elemental analysis to determine it. 3. For highly sensitive reactions, dry the hydrated RuCl₃ to the anhydrous form under controlled conditions before weighing.
Ruthenium (III) chloride fails to dissolve in the reaction solvent. You may be using the anhydrous form, which is insoluble in many common solvents, including water.[4][8]1. Verify the form of RuCl₃ you are using. The hydrated form is soluble in polar solvents.[4] 2. If you must use the anhydrous form, consult the literature for appropriate non-aqueous solvent systems or alternative reaction pathways.
The color of the RuCl₃ solution is different than expected. The color of hydrated RuCl₃ solutions can vary from straw-colored in dilute solutions to red-brown in concentrated solutions, and can be influenced by the presence of different aquo- and hydroxy-complexes.[5][9]1. Ensure your concentration is as expected. 2. Be aware that the speciation of ruthenium in solution can be complex; minor color variations may not necessarily indicate a problem unless accompanied by poor reactivity.
The physical appearance of the solid has changed (e.g., clumping). The material has likely absorbed a significant amount of moisture from the atmosphere due to improper storage.1. If the material is intended for a non-aqueous reaction, it should be dried. 2. For future prevention, ensure the container is always tightly sealed and stored in a dry environment, preferably a desiccator.

Quantitative Data Summary

The following table summarizes the key quantitative differences between the common forms of Ruthenium (III) chloride.

PropertyAnhydrous RuCl₃Hydrated RuCl₃ (Trihydrate)
Molecular Formula RuCl₃RuCl₃·3H₂O
Molar Mass 207.43 g/mol ~261.47 g/mol
Ruthenium Content ~48.8%~38.6% (variable)
Appearance Black solidDark brown/black solid[4]
Solubility in Water Insoluble[4][5]Soluble[4]

Experimental Protocols

Protocol 1: Drying Hydrated Ruthenium (III) Chloride

This protocol describes a general method for drying hydrated Ruthenium (III) chloride to obtain the anhydrous form.

Materials:

  • Hydrated Ruthenium (III) chloride (RuCl₃·xH₂O)

  • Schlenk flask or similar vacuum-rated glassware

  • Vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (e.g., Argon or Nitrogen)

Procedure:

  • Place the hydrated Ruthenium (III) chloride in a Schlenk flask.

  • Attach the flask to a vacuum line.

  • Gradually apply vacuum to the flask while gently heating. The temperature should be increased slowly to avoid rapid water evolution. A common temperature range is 100-150 °C.

  • Continue heating under vacuum for several hours until the material appears as a free-flowing black powder and no more water is observed condensing in the cooler parts of the apparatus.

  • Cool the flask to room temperature under vacuum.

  • Backfill the flask with an inert gas before opening to prevent re-hydration from the atmosphere.

  • Store the resulting anhydrous RuCl₃ in a desiccator or glovebox.

Note: Specific temperatures and durations may vary. It is advisable to consult relevant literature for your specific application.

Protocol 2: General Handling of Hygroscopic Ruthenium (III) Chloride

This protocol outlines the best practices for handling both anhydrous and hydrated forms of Ruthenium (III) chloride to minimize moisture contamination.

Procedure:

  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: If possible, weigh the required amount of RuCl₃ in a glovebox under an inert atmosphere. If a glovebox is not available, weigh the material quickly in a fume hood and minimize its exposure to air.

  • Storage: Immediately and securely reseal the container after use. Place the container back into a desiccator or other dry storage environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, as Ruthenium (III) chloride is corrosive and can cause severe skin and eye damage.[10][11]

Visualizations

Workflow for Handling Ruthenium (III) Chloride

G Workflow for Handling RuCl₃ start Start: Need to use RuCl₃ check_form Identify Form: Hydrated or Anhydrous? start->check_form weigh Weigh Required Amount (Minimize Air Exposure) check_form->weigh Anhydrous check_stoichiometry Is Precise Stoichiometry Critical? check_form->check_stoichiometry Hydrated use_anhydrous Use in Experiment weigh->use_anhydrous From Anhydrous/Dried use_hydrated Use in Experiment weigh->use_hydrated From Hydrated storage Securely Reseal Container & Store in Desiccator use_anhydrous->storage use_hydrated->storage dry_hydrate Follow Drying Protocol check_stoichiometry->dry_hydrate No check_ru_content Is Ru Content Known? check_stoichiometry->check_ru_content Yes dry_hydrate->weigh check_ru_content->weigh Yes check_ru_content->dry_hydrate No

Caption: Decision workflow for handling Ruthenium (III) chloride.

Troubleshooting Logic for Solubility Issues

G Troubleshooting RuCl₃ Solubility Issues start Problem: RuCl₃ Not Dissolving check_form Is the RuCl₃ anhydrous? start->check_form anhydrous_insoluble Anhydrous RuCl₃ is insoluble in water and many polar solvents. check_form->anhydrous_insoluble Yes check_solvent Is the solvent appropriate for hydrated RuCl₃? check_form->check_solvent No use_hydrated Solution: Use hydrated RuCl₃ for aqueous/polar solutions. anhydrous_insoluble->use_hydrated end Problem Resolved use_hydrated->end polar_solvent Hydrated RuCl₃ is soluble in polar solvents (water, ethanol, etc.). check_solvent->polar_solvent Yes nonpolar_solvent Solution: Switch to an appropriate polar solvent. check_solvent->nonpolar_solvent No polar_solvent->end nonpolar_solvent->end

Caption: Logic for troubleshooting solubility issues with RuCl₃.

References

preventing the formation of inactive ruthenium species in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of inactive ruthenium species in solution and maintain catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of ruthenium catalyst deactivation?

A1: Common indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • A drop in product yield or selectivity.

  • Changes in the color of the reaction mixture, which may indicate a change in the ruthenium oxidation state or particle aggregation.

  • Difficulty in reproducing results from previous successful experiments.

Q2: What are the primary causes of ruthenium catalyst deactivation in solution?

A2: The deactivation of ruthenium catalysts can stem from several factors:

  • Formation of Inactive Species: The formation of ruthenium hydroxide (B78521) (Ru(OH)x) species on the catalyst surface is a major cause of deactivation, particularly in aqueous media.[1]

  • Oxidation: The active metallic ruthenium can be oxidized to inactive ruthenium oxide species.[1]

  • Ligand Dissociation or Decomposition: For complex catalysts, the loss or degradation of essential ligands can lead to instability and deactivation. In olefin metathesis, the loss of the alkylidene ligand is a known deactivation pathway.[2]

  • Sintering and Agglomeration: Nanoparticle catalysts can aggregate at high temperatures or over long reaction times, leading to a loss of active surface area.[1]

  • Poisoning: Impurities in substrates, solvents, or gases (e.g., sulfur compounds) can irreversibly bind to the active sites and poison the catalyst.[3]

  • Leaching: The active ruthenium species can leach from the support material into the solution, reducing the catalyst concentration.[1]

Q3: Can an inactive ruthenium catalyst be reactivated?

A3: Yes, in some cases, catalyst activity can be restored. A common method involves a two-step process:

  • Oxidative Treatment: The deactivated catalyst is brought into contact with oxygen in a liquid phase.

  • Reductive Treatment: The catalyst is then maintained in a liquid phase under a hydrogen partial pressure that is lower than that used in the hydrogenation reaction and at a temperature not significantly lower than the reaction temperature.[4][5]

It's important to note that the success of reactivation depends on the cause of deactivation. For instance, severe sintering may not be reversible.

Troubleshooting Guides

Issue 1: Gradual Decrease in Reaction Rate and Yield

If you observe a slow but steady decline in your reaction's performance over several runs or a prolonged single run, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseTroubleshooting StepExpected Outcome
Formation of Ru(OH)x Species Add a secondary aliphatic alcohol to the reaction mixture.The alcohol can adsorb on the catalyst surface and reduce the formation of ruthenium hydroxides, thereby protecting the catalyst.[1]
Solvent Impurities Use freshly distilled or high-purity, degassed solvents.Reduces the introduction of potential catalyst poisons.
Substrate Impurities Purify the substrate before use (e.g., by distillation, recrystallization, or passing through a column of activated alumina).Removes trace impurities that can act as catalyst poisons.
Air/Moisture Sensitivity Ensure all reactions are set up under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.Prevents oxidation of the ruthenium catalyst.

Experimental Protocol: Solvent Purification and Degassing

  • Distillation: Distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Degassing: Degas the distilled solvent using one of the following methods:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • Storage: Store the purified and degassed solvent over molecular sieves under an inert atmosphere.

Issue 2: Complete and Abrupt Reaction Failure

A sudden and complete loss of catalytic activity may point to a more severe issue.

Potential Causes and Solutions

Potential CauseTroubleshooting StepExpected Outcome
Gross Contamination Verify the purity of all reagents, including gases. Use a fresh bottle of solvent and substrate.If the reaction proceeds with fresh reagents, the original materials were contaminated.
Incorrect Catalyst Handling Review the handling and storage procedures for your specific ruthenium precatalyst. Some are highly air- and moisture-sensitive.[6]Proper handling will prevent premature decomposition of the catalyst.
Ligand Exchange/Decomposition For reactions using ruthenium complexes, consider the stability of the ligands under the reaction conditions. The choice of ligand can significantly impact catalyst stability.[7][8]Switching to a more robust ligand system may be necessary. For example, using a recently developed air- and moisture-stable ruthenium precatalyst with a key exchangeable water ligand can improve performance under mild conditions.[6][9]

Logical Workflow for Troubleshooting Reaction Failure

G start Reaction Fails check_reagents Verify Purity of All Reagents and Solvents start->check_reagents check_catalyst Review Catalyst Handling and Storage start->check_catalyst check_conditions Re-evaluate Reaction Conditions (Temp, Pressure) start->check_conditions reagents_ok Reagents Pure check_reagents->reagents_ok reagents_bad Contamination Found check_reagents->reagents_bad catalyst_ok Handling Correct check_catalyst->catalyst_ok catalyst_bad Improper Handling check_catalyst->catalyst_bad conditions_ok Conditions Appropriate check_conditions->conditions_ok conditions_bad Conditions Too Harsh check_conditions->conditions_bad solve_reagents Use Fresh, Purified Reagents reagents_bad->solve_reagents solve_catalyst Implement Strict Inert Atmosphere Techniques catalyst_bad->solve_catalyst solve_conditions Optimize Reaction Parameters (Lower Temp, etc.) conditions_bad->solve_conditions end Rerun Experiment solve_reagents->end solve_catalyst->end solve_conditions->end

Caption: Troubleshooting workflow for ruthenium catalyst reaction failure.

Data on Solvent Effects and Catalyst Stability

The choice of solvent can have a profound impact on the stability and activity of ruthenium catalysts. Below is a summary of observations from the literature.

Table 1: Influence of Solvent on Ruthenium Catalyst Performance

ReactionCatalystSolventObservationReference
Phenol HydrodeoxygenationRu/TiO2Tetrahydrofuran (THF)Showed better activity and selectivity compared to other solvents tested.[10]
Phenol HydrogenationRu/TiO2DecalinResulted in smaller deactivation constants compared to other solvents.[11]
Asymmetric Hydrogenation of Atropic AcidChiral Ruthenium CatalystMethanol (B129727)High enantioselectivity due to high H2 availability.[12]
Asymmetric Hydrogenation of Atropic AcidChiral Ruthenium Catalyst[bmim][PF6] (Ionic Liquid)Low enantioselectivity due to high viscosity and low H2 availability.[12]
Hydrogenation of 2-butanoneRu/SiO2Water7 times higher reaction rate than in methanol and 33 times higher than in isopropyl alcohol.[13][13]

Experimental Protocol: Catalyst Reactivation

This protocol is adapted from methods described for the reactivation of ruthenium catalysts used in hydrogenation reactions.[4][5]

  • Separation: If possible, separate the deactivated catalyst from the reaction mixture and any organic residues. This can be done by filtration or decantation.

  • Oxygen Treatment: Suspend the deactivated catalyst in a suitable liquid phase (one that does not adversely affect the catalyst or support). Bring the catalyst into contact with oxygen by bubbling air or a controlled oxygen/inert gas mixture through the suspension. The duration and temperature of this step may require optimization.

  • Hydrogen Treatment: After the oxygen treatment, purge the system with an inert gas to remove excess oxygen. Then, introduce hydrogen at a partial pressure that is half or less than that used in the original hydrogenation reaction. Maintain the temperature at a level not lower than 50°C below the original reaction temperature, but not exceeding 250°C.

  • Reuse: After the hydrogen treatment, the catalyst can be used again for the hydrogenation reaction.

Signaling Pathway for Catalyst Deactivation and Reactivation

G cluster_deactivation Deactivation Pathway cluster_reactivation Reactivation Pathway active_ru Active Ru(0) Catalyst oxidized_ru Inactive Ru Oxide/Hydroxide active_ru->oxidized_ru Oxidation poisoned_ru Poisoned Ru Species active_ru->poisoned_ru Poisoning oxidants Oxidants (O2, H2O) oxidants->oxidized_ru poisons Poisons (e.g., Sulfur) poisons->poisoned_ru oxygen_treatment Oxygen Treatment in Liquid Phase oxidized_ru->oxygen_treatment hydrogen_treatment Low H2 Pressure, Elevated Temp. oxygen_treatment->hydrogen_treatment hydrogen_treatment->active_ru Reduction

Caption: Deactivation and reactivation pathways for ruthenium catalysts.

References

influence of solvent on the efficiency of Ruthenium trichloride catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ruthenium Trichloride (RuCl₃) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues, with a specific focus on the critical role of solvent selection in catalytic efficiency.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with RuCl₃ catalysis.

Issue 1: Low or No Product Yield

  • Question: My RuCl₃-catalyzed reaction is showing very low or no conversion to the desired product. What are the likely solvent-related causes and how can I address them?

  • Answer: Low yield is a common issue that can often be traced back to the choice of solvent. Here are several potential causes and troubleshooting steps:

    • Poor Catalyst Solubility: this compound's solubility can vary significantly between solvents. If the catalyst is not adequately dissolved, the number of active catalytic sites in the reaction mixture will be low, leading to poor conversion.

      • Solution: Observe the reaction mixture. If you see insoluble catalyst particles, consider switching to a solvent known to dissolve RuCl₃ more effectively. For instance, DMF is known to be a good solvent for RuCl₃. In some cases, a co-solvent system can improve solubility.

    • Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of transition states and intermediates in the catalytic cycle.[1] An incorrect solvent polarity may disfavor the reaction pathway.

      • Solution: If you suspect polarity is an issue, try screening a range of solvents with varying polarities. For example, in the oxidation of fatty alcohols, both polar aprotic solvents like DMF and acetone (B3395972) have been shown to be effective.[2]

    • Solvent-Induced Catalyst Deactivation: Some solvents can coordinate to the ruthenium center and inhibit its catalytic activity.

      • Solution: Consult the literature for solvent compatibility with your specific type of reaction. If you suspect solvent-induced deactivation, switching to a more inert solvent is recommended.

    • Substrate/Reagent Insolubility: Not only the catalyst but also your substrates and reagents must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

      • Solution: Ensure all reaction components are soluble in the selected solvent at the reaction temperature. If not, a different solvent or a co-solvent mixture might be necessary.

Issue 2: Formation of Side Products and Low Selectivity

  • Question: My reaction is producing a significant amount of unintended side products. How can the solvent be influencing the selectivity, and what can I do to improve it?

  • Answer: The solvent can play a crucial role in directing the selectivity of a reaction. Here’s how to troubleshoot this issue:

    • Solvent-Promoted Side Reactions: The solvent itself can sometimes participate in or promote side reactions. For example, protic solvents might compete with a nucleophile, or a solvent could facilitate the decomposition of a sensitive product. In the RuCl₃-catalyzed oxidation of fatty alcohols in DMF, product decomposition was observed after a certain reaction time.[2]

      • Solution: Switching to a more inert or aprotic solvent can minimize such side reactions. In the case of the fatty alcohol oxidation, acetone was found to be a suitable alternative to DMF, allowing for a larger time frame for product isolation.[2]

    • Influence on Reaction Pathways: Different solvents can stabilize different transition states, leading to different product outcomes.[1]

      • Solution: Experiment with solvents that have different properties (e.g., polarity, coordinating ability) to see if you can favor the desired reaction pathway. For instance, in the conversion of hexose, aprotic solvents were found to promote dehydration and inhibit isomerization reactions.[1] Using a biphasic system can also help by extracting the desired product from the reaction phase, preventing further reactions.[1]

Issue 3: Difficulty in Catalyst and Product Separation

  • Question: I am having trouble separating my product from the catalyst and the solvent after the reaction. What strategies can I employ?

  • Answer: Post-reaction workup can be challenging, and the solvent choice is a key factor.

    • High Boiling Point Solvents: Solvents like DMF have high boiling points, making them difficult to remove under reduced pressure, which can complicate product isolation.[2]

      • Solution: If possible, opt for a lower-boiling point solvent that provides similar catalytic efficiency. Acetone, for example, was a successful replacement for DMF in certain oxidation reactions.[2]

    • Catalyst Leaching into the Product: In homogeneous catalysis, separating the dissolved catalyst from the product can be difficult.

      • Solution: The use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) offers a great advantage.[3] The product can often be extracted with a non-polar organic solvent (e.g., diethyl ether), while the ionic liquid retains the RuCl₃ catalyst, allowing for easy separation and recycling of the catalyst.[3]

    • Emulsion Formation during Extraction: Some solvent systems, especially biphasic ones, can form stable emulsions during aqueous workup, making phase separation difficult.

      • Solution: Adding a saturated brine solution can help to break emulsions. Alternatively, filtering the mixture through a pad of celite may be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the best all-purpose solvent for RuCl₃ catalysis?

    • A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction being catalyzed. However, solvents like acetonitrile (B52724), DMF, and biphasic systems involving water are frequently used.[4] For "green chemistry" applications and easy catalyst recycling, ionic liquids are an excellent option.[3]

  • Q2: Can I perform RuCl₃-catalyzed reactions under solvent-free conditions?

    • A2: Yes, some reactions, such as the Biginelli reaction, can be efficiently carried out under solvent-free conditions, which offers environmental and economic advantages.[4] If a solvent is required for this particular reaction, acetonitrile is a suitable choice.[4]

  • Q3: How does water content in the solvent affect the reaction?

    • A3: The presence of water can have a significant impact. In some cases, a biphasic system with water is beneficial, for instance, in the oxidation of alcohols using a phase transfer catalyst.[4] However, in other systems, water can lead to catalyst deactivation or promote unwanted side reactions like hydrolysis. It is crucial to use dry solvents when anhydrous conditions are required.

  • Q4: Are there any "green" solvent alternatives for RuCl₃ catalysis?

    • A4: Yes. Ionic liquids, such as [bmim][PF₆], are considered green solvents because they are non-volatile, thermally stable, and allow for the recycling of the catalyst.[3] Water can also be a green solvent, and solvent-free reactions are the most environmentally friendly option.

  • Q5: How can I improve the reaction rate in a slow RuCl₃-catalyzed reaction?

    • A5: Besides optimizing temperature and catalyst loading, changing the solvent can significantly impact the reaction rate. For example, in the acylation of 2-naphthol, switching from acetonitrile to the ionic liquid [bmim][PF₆] resulted in a substantial increase in the reaction rate.[3]

Quantitative Data Summary

The following table summarizes the efficiency of RuCl₃ catalysis in various solvent systems for different reactions.

Reaction TypeSubstrateSolvent SystemTemp. (°C)TimeYield (%)Reference
AcylationBenzyl (B1604629) alcohol[bmim][PF₆]4010 min92[3]
Acylation2-Naphthol[bmim][PF₆]402.5 h93[3]
Acylation2-NaphtholAcetonitrileRT10 h91[3]
Oxidation1-HexadecanolDMF6030 min~87[2]
Oxidation1-HexadecanolAcetone553 h~90[2]
OxidationPrimary AlcoholsMeCN/H₂O (1:1)25-45-High[4]
OxidationSecondary AlcoholsEtOAc/H₂O (1:1)25-45-High[4]
Biginelli ReactionVarious AldehydesSolvent-free--Very Good[4]
Biginelli ReactionVarious AldehydesAcetonitrile--Very Good[4]
CyanationN,N-dimethylanilineMethanol601-2 hExcellent[5]
CyanationAldehydes/AminesAcetonitrile--Good[5]

Experimental Protocols

1. Ruthenium(III) Chloride-Catalyzed Acylation of Benzyl Alcohol in an Ionic Liquid

  • Objective: To synthesize benzyl acetate (B1210297) from benzyl alcohol and acetic anhydride (B1165640) using RuCl₃ as a catalyst in an ionic liquid.

  • Materials:

    • Ruthenium(III) chloride (RuCl₃)

    • Benzyl alcohol

    • Acetic anhydride

    • 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

    • Diethyl ether

    • Saturated NH₄Cl solution, 1 N NaHCO₃ solution, brine

    • Magnesium sulfate (B86663) (MgSO₄)

    • Argon gas

  • Procedure:

    • To a two-necked flask equipped with a magnetic stirrer, add RuCl₃ (0.05 mmol), benzyl alcohol (1.0 mmol), acetic anhydride (1.2 mmol), and [bmim][PF₆] (1.5 mL) under an argon atmosphere.

    • Stir the mixture at 40 °C for 10 minutes.

    • Cool the reaction mixture to room temperature.

    • Extract the product with diethyl ether (3 x 10 mL).

    • The ionic liquid containing the catalyst can be recovered and reused.

    • Combine the diethyl ether extracts and wash sequentially with saturated NH₄Cl solution (10 mL), 1 N NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by silica (B1680970) gel column chromatography if necessary.

2. Ruthenium(III) Chloride-Catalyzed Oxidation of a Fatty Alcohol

  • Objective: To selectively oxidize a primary fatty alcohol to the corresponding aldehyde.

  • Materials:

    • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

    • Fatty alcohol (e.g., 1-hexadecanol)

    • Trimethylamine N-oxide (TMAO) as the oxidizing agent

    • Anhydrous Dimethylformamide (DMF) or Acetone

    • Internal standard (e.g., 1,2-dichlorobenzene)

  • Procedure:

    • In a reaction vial, dissolve the fatty alcohol (1 mmol) and TMAO (3 equiv.) in the chosen dry solvent (DMF or acetone, 1 mL).

    • Add the internal standard (100 μL).

    • Heat the mixture to the desired reaction temperature (e.g., 60 °C for DMF).

    • Add the RuCl₃·xH₂O catalyst (0.5 mol%) as a stock solution.

    • Monitor the reaction progress by GC or TLC.

    • Keep reaction times short, especially in DMF, to avoid product decomposition (e.g., 30 minutes).

    • Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.

Visualizations

Experimental_Workflow_Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_recycle Catalyst Recycling start Combine RuCl₃, Benzyl Alcohol, Acetic Anhydride, and [bmim][PF₆] in a flask under Argon react Stir at 40°C for 10 minutes start->react cool Cool to Room Temperature react->cool extract Extract with Diethyl Ether (3x) cool->extract wash Wash combined organic layers extract->wash recycle Recover Ionic Liquid with Catalyst for Reuse extract->recycle Aqueous Phase dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for RuCl₃-catalyzed acylation in an ionic liquid.

Solvent_Selection_Logic start Define Reaction Type q1 Is Catalyst/Substrate Solubility an Issue? start->q1 q2 Is Catalyst Recycling a Priority? q1->q2 No solvent_polar Consider Polar Solvents (e.g., DMF, MeCN) q1->solvent_polar Yes q3 Are Side Reactions/Product Decomposition a Concern? q2->q3 No solvent_ionic_liquid Use Ionic Liquid (e.g., [bmim][PF₆]) q2->solvent_ionic_liquid Yes q4 Is a 'Green' Process Desired? q3->q4 No solvent_inert Use Inert Solvent (e.g., Acetone over DMF) q3->solvent_inert Yes q4->solvent_ionic_liquid Yes (Recycling) solvent_free Consider Solvent-Free Conditions q4->solvent_free Yes (Ideal) final_choice Select & Optimize Solvent q4->final_choice No solvent_polar->q2 solvent_biphasic Consider Biphasic System (e.g., MeCN/H₂O) solvent_ionic_liquid->final_choice solvent_inert->q4 solvent_free->final_choice Troubleshooting_Tree start Low Reaction Efficiency q_yield Low Yield? start->q_yield q_selectivity Low Selectivity? start->q_selectivity solubility Check Catalyst/Substrate Solubility q_yield->solubility Yes polarity Screen Solvents with Different Polarities q_yield->polarity deactivation Switch to a More Inert Solvent q_yield->deactivation side_reactions Identify and Minimize Side Reactions q_selectivity->side_reactions Yes change_solvent Change Solvent to Alter Reaction Pathway q_selectivity->change_solvent biphasic Consider a Biphasic System q_selectivity->biphasic sol_solubility Use a better solvent (e.g., DMF) or a co-solvent solubility->sol_solubility sol_polarity Test a range from non-polar to polar aprotic/protic polarity->sol_polarity sol_deactivation Consult literature for compatible solvents deactivation->sol_deactivation sol_side_reactions Switch to an aprotic or more inert solvent side_reactions->sol_side_reactions sol_biphasic Extract product in situ to prevent degradation biphasic->sol_biphasic

References

Technical Support Center: Enhancing Selectivity of Ruthenium Trichloride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ruthenium Trichloride (B1173362) (RuCl₃) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the selectivity of RuCl₃ catalysts and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the selectivity of Ruthenium trichloride catalysts?

A1: The selectivity of RuCl₃ catalysts is primarily influenced by four key factors:

  • Ligands: The electronic and steric properties of ligands coordinated to the ruthenium center can direct the catalyst towards a specific reaction pathway, thereby enhancing chemo-, regio-, and enantioselectivity.[1][2]

  • Support Material: For heterogeneous catalysts, the choice of support (e.g., Al₂O₃, SiO₂, TiO₂, activated carbon) can significantly impact the dispersion of the active ruthenium species, the electronic properties of the catalyst, and the interaction with reactants, all of which affect selectivity.[3][4]

  • Solvent: The solvent can influence the stability of transition states, the solubility of reactants and the catalyst, and in some cases, can directly participate in the reaction mechanism, thereby altering the selectivity.[5][6]

  • Reaction Conditions: Parameters such as temperature, pressure, and reaction time play a crucial role in controlling the kinetics of competing reaction pathways, thus affecting the selectivity towards the desired product.

Q2: How can I improve the regioselectivity of a RuCl₃-catalyzed hydrogenation reaction?

A2: To improve regioselectivity in RuCl₃-catalyzed hydrogenations, consider the following strategies:

  • Ligand Modification: Introduce bulky ligands to sterically hinder undesired reaction sites or use ligands with specific electronic properties to favor the desired regioselectivity.[7][8]

  • Support Selection: The choice of support material can influence the adsorption of the substrate and, consequently, the regioselectivity. For instance, the electronic state of Ru species on Al₂O₃ differs from that on SiO₂, affecting selectivity.[4]

  • Solvent Screening: The polarity and coordinating ability of the solvent can alter the reaction pathway. A systematic screening of solvents is recommended.[6]

  • Additive Introduction: In some cases, the addition of co-catalysts or additives can significantly enhance regioselectivity.[3]

Q3: My enantioselective reaction using a chiral RuCl₃-derived catalyst is showing low enantiomeric excess (ee%). What are the potential causes and solutions?

A3: Low enantiomeric excess can stem from several factors:

  • Catalyst Purity: Ensure the chiral ligand and the ruthenium precursor are of high purity. Impurities can interfere with the formation of the active chiral catalyst.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often, but not always, leads to higher ee%.[9]

  • Solvent Effects: The solvent can influence the conformation of the chiral catalyst and the transition state. A thorough solvent screen is advisable.[5]

  • Moisture and Air Sensitivity: Many chiral ruthenium catalysts are sensitive to air and moisture. Ensure reactions are run under strictly inert conditions using dry solvents.

  • Ligand-Substrate Mismatch: The chosen chiral ligand may not be optimal for the specific substrate. Screening a library of chiral ligands may be necessary to find the best match.

Q4: Can a deactivated this compound catalyst be regenerated to restore its selectivity?

A4: Yes, in many cases, deactivated RuCl₃ catalysts can be regenerated. The appropriate method depends on the cause of deactivation:

  • Coking or Fouling: For catalysts deactivated by the deposition of carbonaceous materials, a controlled oxidation (e.g., heating in a dilute oxygen stream) followed by reduction can often restore activity and selectivity.[10]

  • Poisoning: If the catalyst has been poisoned by substances like sulfur or heavy metals, a chemical washing step may be necessary. For instance, washing with an acidic or basic solution can sometimes remove the poison.[10]

  • Sintering: Deactivation due to the agglomeration of ruthenium particles (sintering) is often irreversible. In such cases, regeneration is generally not feasible.

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Oxidation Reactions

Symptoms:

  • Formation of over-oxidized products (e.g., carboxylic acids instead of aldehydes).

  • A mixture of products resulting from the oxidation of different functional groups.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Oxidant-to-Substrate Ratio Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but a large excess can lead to over-oxidation.
Suboptimal Reaction Temperature Lower the reaction temperature to favor the kinetic product (aldehyde) over the thermodynamic product (carboxylic acid).
Inappropriate Solvent The solvent can influence the reactivity of the oxidant. Screen a range of solvents with varying polarities. For example, in the oxidation of fatty alcohols, acetone (B3395972) was found to be a more favorable solvent than DMF.
Unsuitable Ligand Environment The electronic properties of the ligands on the ruthenium center can be tuned to moderate the catalyst's oxidizing power. Consider using more electron-donating ligands to decrease the catalyst's reactivity.
Issue 2: Low Regioselectivity in Cross-Coupling Reactions

Symptoms:

  • Formation of a mixture of constitutional isomers.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Steric Hindrance If the desired regioselectivity is sterically demanding, consider using a less bulky ligand on the ruthenium catalyst to allow access to the hindered site. Conversely, use bulky ligands to block undesired reactive sites.[1]
Electronic Effects The electronic nature of the substrate and the catalyst can dictate the regioselectivity. Modifying the electronic properties of the ligands (electron-donating vs. electron-withdrawing) can alter the preferred site of reaction.[11]
Choice of Base and Additives The base and any additives can play a crucial role in the catalytic cycle and influence regioselectivity. A screen of different bases and additives is recommended.
Reaction Temperature and Time Isomerization of the product can sometimes occur at higher temperatures or with longer reaction times. Monitor the reaction progress and optimize these parameters.

Data Presentation

Table 1: Effect of Support on Selectivity in Benzene Hydrogenation

SupportRu Dispersion (%)Selectivity to Cyclohexene (%)Reference
γ-Al₂O₃2545[4]
SiO₂3035[4]
TiO₂Not ReportedHigher selectivity than Al₂O₃ and SiO₂ in some cases[12]
Activated CarbonHighCan be highly selective depending on preparation[13]

Table 2: Influence of Ligands on Z-Selectivity in Olefin Metathesis

Catalyst Ligand% Z-selectivityReference
Standard Grubbs-typeLow (E-selective)[14]
Modified with bulky N-heterocyclic carbene (NHC)>90%[14]
With nitrato ligands instead of carboxylatesSignificantly improved Z-selectivity[14]

Experimental Protocols

Protocol 1: Preparation of a Highly Selective Supported RuCl₃/Activated Carbon Catalyst

This protocol describes the preparation of a supported ruthenium catalyst on activated carbon, which has shown high selectivity in certain hydrogenation reactions.[13]

Materials:

Procedure:

  • Support Pre-treatment: Wash the activated carbon with deionized water to remove any impurities and dry it in an oven at 110°C for 12 hours.

  • Impregnation:

    • Prepare an aqueous solution of RuCl₃·xH₂O of the desired concentration.

    • Add the dried activated carbon to the ruthenium chloride solution.

    • Stir the slurry at room temperature for 12 hours to ensure uniform impregnation.

  • Drying: Dry the impregnated support in a vacuum oven at 60°C to remove the solvent.

  • Reduction (Activation):

    • Method A (Chemical Reduction): Suspend the dried catalyst in an aqueous solution and add hydrazine hydrate dropwise while stirring. Continue stirring for 2-4 hours, then filter, wash with deionized water, and dry.

    • Method B (Thermal Reduction): Place the dried catalyst in a tube furnace. Heat under a flow of hydrogen gas (e.g., 5% H₂ in Argon) at a programmed temperature ramp (e.g., 5°C/min) to a final temperature of 300-400°C and hold for 2-4 hours.[15]

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent rapid oxidation of the active ruthenium nanoparticles. Store the catalyst under an inert atmosphere.

Protocol 2: General Procedure for RuCl₃-Catalyzed Oxidation of Alcohols to Aldehydes

This protocol provides a general method for the selective oxidation of primary alcohols to aldehydes using a RuCl₃ catalyst.[16]

Materials:

  • Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)

  • Substrate (primary alcohol)

  • Oxidant (e.g., N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMAO))

  • Anhydrous solvent (e.g., acetone or dichloromethane)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol, the oxidant (typically 1.5-2.0 equivalents), and anhydrous solvent. Add activated molecular sieves to ensure anhydrous conditions.

  • Catalyst Addition: In a separate vial, dissolve a catalytic amount of RuCl₃·xH₂O (typically 1-5 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (often room temperature to 40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure aldehyde.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction support Support (e.g., Activated Carbon) pretreatment Pre-treatment (Drying) support->pretreatment impregnation Impregnation pretreatment->impregnation rucl3 RuCl3 Solution rucl3->impregnation drying Drying impregnation->drying reduction Reduction/Activation drying->reduction catalyst Active Catalyst reduction->catalyst reaction_vessel Reaction catalyst->reaction_vessel reactants Reactants & Solvent reactants->reaction_vessel monitoring Monitoring (TLC/GC) reaction_vessel->monitoring workup Work-up & Purification monitoring->workup product Desired Product workup->product

Caption: General workflow for the preparation and use of a supported RuCl₃ catalyst.

troubleshooting_selectivity cluster_factors Investigate Key Factors cluster_solutions Implement Solutions start Low Selectivity Observed ligand Ligand Effects (Steric/Electronic) start->ligand support Support Effects (Dispersion/Acidity) start->support solvent Solvent Effects (Polarity/Coordination) start->solvent conditions Reaction Conditions (Temp/Pressure/Time) start->conditions optimize_ligand Screen/Modify Ligands ligand->optimize_ligand optimize_support Change/Modify Support support->optimize_support optimize_solvent Screen Solvents solvent->optimize_solvent optimize_conditions Optimize Conditions conditions->optimize_conditions end Improved Selectivity optimize_ligand->end optimize_support->end optimize_solvent->end optimize_conditions->end

Caption: Troubleshooting logic for addressing low selectivity in RuCl₃ catalysis.

References

Validation & Comparative

A Comparative Analysis of Ruthenium Trichloride and Palladium Catalysts in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the choice of a suitable catalyst. While palladium complexes have long been the gold standard, the exploration of alternative, more cost-effective, and potentially more robust catalysts is a continuous pursuit. This guide presents a comparative study of a traditional palladium catalyst, exemplified by palladium(II) acetate, and an emerging alternative, Ruthenium trichloride (B1173362), in the context of Suzuki coupling reactions.

Performance Comparison: Palladium vs. Ruthenium

The efficacy of a catalyst in Suzuki coupling is judged by several parameters, including reaction yield, turnover number (TON), and turnover frequency (TOF), under specific reaction conditions. Below is a summary of representative data for the coupling of various aryl halides with phenylboronic acid, catalyzed by either a palladium source or a ruthenium precursor. It is crucial to note that direct comparisons are challenging due to the variance in optimized reaction conditions for each catalyst.

Table 1: Performance Data for Palladium-Catalyzed Suzuki Coupling

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂O1001>95[1]
4-ChloroanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane80285[2]
IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[3]
4-BromotoluenePd/CK₂CO₃H₂O1000.3398[4]

Table 2: Performance Data for Ruthenium-Catalyzed Suzuki Coupling

Aryl HalideCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzene[RuCl₂(p-cymene)]₂K₂CO₃DMF1402485[5]
4-BromoacetophenoneRu(cod)(2-methylallyl)₂Cs₂CO₃1,4-Dioxane6024Moderate[6]
Aryl ChloridesSARu(0) nanoparticlesCs₂CO₃Mesitylene15024Good[7][8]
Aryl BromidesRu/Al₂O₃K₂CO₃Toluene11012High[5]

Key Observations:

  • Palladium catalysts generally exhibit high efficiency under milder conditions and shorter reaction times, particularly for aryl bromides and iodides. A vast body of literature supports a wide range of well-defined palladium catalysts and ligands for optimizing specific transformations.

  • Ruthenium catalysts , often in the form of in situ generated nanoparticles from precursors like Ruthenium trichloride or [RuCl₂(p-cymene)]₂, can also effectively catalyze Suzuki couplings. They have shown promise in the coupling of more challenging substrates like aryl chlorides, although this often requires higher temperatures and longer reaction times. The development of supported ruthenium nanoparticles (e.g., Ru/Al₂O₃, SARu(0)) demonstrates a move towards recyclable and more robust catalytic systems.[5][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of these coupling reactions.

Palladium-Catalyzed Suzuki Coupling of 4-Bromoanisole

  • Materials: 4-Bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol), Toluene (5 mL), Water (1 mL).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, K₂CO₃, and Pd(OAc)₂ and PPh₃.

    • Add toluene and water to the flask.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 100 °C and stir vigorously for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Ruthenium-Catalyzed Suzuki Coupling of Iodobenzene

  • Materials: Iodobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), K₂CO₃ (2.0 mmol), N,N-Dimethylformamide (DMF) (5 mL).

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine iodobenzene, phenylboronic acid, [RuCl₂(p-cymene)]₂, and K₂CO₃.

    • Add DMF to the tube.

    • Heat the reaction mixture to 140 °C and stir for 24 hours.

    • Monitor the reaction progress by GC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Mechanistic Pathways

The catalytic cycles of palladium and ruthenium in Suzuki coupling, while achieving the same overall transformation, are believed to proceed through distinct pathways, primarily due to the nature of the active catalytic species.

Palladium Catalytic Cycle

The mechanism for palladium-catalyzed Suzuki coupling is well-established and proceeds through a series of discrete steps involving a single palladium atom.[9][10][11]

Palladium_Suzuki_Cycle cluster_reactants Reactants A Pd(0)Ln B Ar-Pd(II)L2-X (Oxidative Addition Intermediate) A->B Oxidative Addition C Ar-Pd(II)L2-Ar' B->C Transmetalation C->A D Ar-Ar' (Product) C->D Reductive Elimination ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 + Base ArBOH->C

Figure 1: Catalytic cycle for palladium-catalyzed Suzuki coupling.

Ruthenium Catalytic Cycle

For ruthenium, the active catalyst is believed to be Ru(0) nanoparticles or colloids, which are formed in situ from a precursor like RuCl₃ or [RuCl₂(p-cymene)]₂.[5] The catalytic cycle is thought to occur on the surface of these nanoparticles.

Ruthenium_Suzuki_Cycle cluster_reactants Reactants RuNP Ru(0) Nanoparticle Surface OxAdd Surface-Adsorbed Ar-Ru(II)-X RuNP->OxAdd Oxidative Addition Trans Surface-Adsorbed Ar-Ru(II)-Ar' OxAdd->Trans Transmetalation Trans->RuNP Product Ar-Ar' (Product) Trans->Product Reductive Elimination ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Trans

Figure 2: Proposed catalytic cycle for ruthenium nanoparticle-catalyzed Suzuki coupling.

Experimental Workflow

The general workflow for performing and analyzing a Suzuki coupling reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor Progress (TLC, GC, LC-MS) Heat->Monitor Quench Quench Reaction & Extract Monitor->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 3: General experimental workflow for Suzuki coupling reactions.

Conclusion

Both palladium and ruthenium-based catalysts are effective for Suzuki-Miyaura cross-coupling reactions. Palladium catalysts are well-established, highly active under relatively mild conditions, and offer a vast toolbox of ligands for fine-tuning reactivity. Ruthenium catalysts, particularly in the form of nanoparticles, present a promising alternative, with potential advantages in terms of cost and applicability to challenging substrates like aryl chlorides. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the synthetic campaign. Further research into well-defined, recyclable ruthenium catalysts may broaden their applicability and offer a more sustainable approach to this vital C-C bond-forming reaction.

References

comparing the catalytic activity of Ruthenium vs. Iridium complexes in hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ruthenium and Iridium Complexes in Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in hydrogenation reactions, impacting yield, selectivity, and overall process efficiency. Ruthenium (Ru) and Iridium (Ir), both platinum-group metals, form highly effective and versatile catalysts for the hydrogenation of a wide array of functional groups. This guide provides an objective comparison of their catalytic activities, supported by experimental data, to aid researchers in catalyst selection for specific synthetic challenges.

Performance Comparison: Ruthenium vs. Iridium

Both ruthenium and iridium complexes are powerful catalysts, but they often exhibit different strengths in terms of activity, substrate scope, and selectivity. While ruthenium is often lauded for its versatility and lower cost, iridium catalysts frequently provide superior activity and are particularly effective for challenging substrates, such as unfunctionalized olefins.[1][2][3]

A direct comparison using the same cinchona alkaloid-derived NNP ligands for the asymmetric hydrogenation of ketones revealed that the iridium catalyst possessed significantly higher hydrogenation activity than the ruthenium counterpart.[1][2] However, the ruthenium catalyst, despite its lower activity, maintained high enantioselectivity and even surpassed iridium for certain substrates.[1][2] This highlights that the choice of metal is as critical as the ligand design for achieving optimal results in asymmetric hydrogenation.[1]

Iridium catalysts are particularly noted for their high efficiency in the asymmetric hydrogenation of unfunctionalized olefins, a class of substrates for which ruthenium and rhodium catalysts generally show low reactivity.[3] Furthermore, cyclometalated iridium complexes have demonstrated high turnover numbers (TONs), reaching up to 7,500, with catalyst loadings as low as 0.01% in the transfer hydrogenation of various nitrogen heterocycles.[4] For the hydrogenation of sterically hindered imines, iridium complexes have achieved impressive TONs of up to 100,000.[5] In contrast, while highly active, turnover numbers for some widely used ruthenium catalysts, like the Noyori-type complexes, can be limited by catalyst deactivation.[6]

Quantitative Data Summary

The following tables summarize the performance of selected ruthenium and iridium catalysts in various hydrogenation reactions, providing a quantitative basis for comparison.

Table 1: Catalytic Performance of Ruthenium Complexes

Catalyst TypeSubstrateTON (Turnover Number)TOF (Turnover Frequency)ConditionsReference
Ruthenacycle (22c)Acetophenone-up to 190 h⁻¹Isopropanol (B130326), RT[7]
Ru/NNP LigandAromatic Ketonesup to 2000-25-50 bar H₂, 50 °C[1]
Ru/NH₂-γ-Al₂O₃Levulinic Acid-3,355 h⁻¹Aqueous, 70 °C[8]
Ru(L₁)(PPh₃)Cl₂Acetophenone-1.16 x 10³ h⁻¹Isopropanol, Base[9][10]
Ru ComplexPET Upcyclingup to 37,000--[11]
Bifunctional RuFormaldehyde Decomp.-685 h⁻¹ (initial)363 K[12]

Table 2: Catalytic Performance of Iridium Complexes

Catalyst TypeSubstrateTON (Turnover Number)TOF (Turnover Frequency)ConditionsReference
Cyclometalated IrN-Heterocyclesup to 7,500-Formic acid, Water[4]
Ir/Phosphine-PhosphoramiditeSterically Hindered Iminesup to 100,000--[5]
Ir/SpiroPO LigandQuinolinesup to 5,000-THF[5]
IrO₂-GaN NWsFormic Acid Dehydrogenation1.3 x 10⁸8.1 x 10⁵ h⁻¹Neat FA, Light-driven[13]
Ir-N,P ComplexConjugated Enones--Additive, H₂[14]
Cyclometalated IrCarbonylsup to 50,000-Formic acid, Water, pH 4.5[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for hydrogenation reactions using ruthenium and iridium catalysts.

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone using a Ruthenium Catalyst

This protocol is a general representation based on typical conditions for Noyori-type ruthenium catalysts.

Materials:

  • Ruthenium catalyst (e.g., [(mesitylene)RuCl₂]₂ with a chiral diamine ligand like (R,R)-TsDPEN)

  • Substrate (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine azeotrope)

  • Base (e.g., KOtBu or iPrOK), if required

  • Anhydrous, degassed solvent (e.g., isopropanol)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the ruthenium precursor and the chiral ligand to form the pre-catalyst.

  • Reaction Setup: To the flask containing the pre-catalyst (e.g., 0.1-1 mol%), add the anhydrous, degassed solvent (e.g., isopropanol).

  • Add the substrate (1.0 eq) to the solution.

  • If required, add the base (e.g., 5-10 mol%). The base is often crucial for initiating the catalytic cycle.[7]

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 82 °C).[7][10] For transfer hydrogenation, the isopropanol solvent also serves as the hydrogen source.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched (e.g., with a saturated solution of NH₄Cl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess (ee) is measured using chiral HPLC.

Protocol 2: Direct Asymmetric Hydrogenation of an Olefin using an Iridium Catalyst

This protocol is a general representation based on typical conditions for Crabtree-type iridium catalysts.[15]

Materials:

  • Iridium catalyst (e.g., [Ir(COD)(PCy₃)(Py)]PF₆ with a chiral P,N ligand)

  • Substrate (e.g., an unfunctionalized aryl-substituted olefin)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, THF)

  • High-pressure reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: To a glass liner for the autoclave, add the iridium catalyst (e.g., 0.1-1.0 mol%) and the substrate (1.0 eq) inside a glovebox.[15]

  • Add the anhydrous and degassed solvent.[15]

  • Reaction Execution: Seal the liner inside the autoclave. Purge the autoclave with hydrogen gas 3-4 times to remove air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).[15]

  • Stir the reaction mixture at the specified temperature (many reactions proceed at room temperature).[15]

  • Monitoring and Work-up: After the reaction time has elapsed (or H₂ uptake ceases), the pressure is carefully released in a well-ventilated fume hood.

  • The solvent is removed under reduced pressure.

  • Analysis: The residue is purified by column chromatography to isolate the product. The yield and enantiomeric excess are determined.

Mechanistic Visualizations

Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design. The following diagrams illustrate a generalized workflow for setting up a hydrogenation experiment and a simplified catalytic cycle for a bifunctional ruthenium catalyst.

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Dry Glassware (Schlenk Flask/Autoclave Liner) s1 Charge Catalyst & Ligand p1->s1 p2 Degas Solvents s2 Add Solvent p2->s2 p3 Purify Substrates s3 Add Substrate & Additives p3->s3 s1->s2 s2->s3 r1 Direct Hydrogenation: Purge & Pressurize with H₂ s3->r1 Direct H₂ r2 Transfer Hydrogenation: Add H-Donor & Heat s3->r2 Transfer w1 Quench Reaction r1->w1 r2->w1 w2 Extraction & Drying w1->w2 w3 Purification (Chromatography) w2->w3 w4 Analysis (NMR, GC, HPLC) w3->w4

Caption: General experimental workflow for catalytic hydrogenation.

G precatalyst [RuCl₂(diphosphine)(diamine)] Pre-catalyst active_cat [RuH(diphosphine)(diamine)] Active Catalyst (18e⁻) precatalyst->active_cat + H₂, - HCl substrate_complex Substrate Complex (16e⁻) active_cat->substrate_complex + Ketone (S) - H₂ product_complex Product Complex substrate_complex->product_complex Outer Sphere H-Transfer (Ru-H, N-H) product_complex->active_cat - Product (P) + H₂

Caption: Simplified catalytic cycle for bifunctional Ru-catalyzed ketone hydrogenation.

Conclusion

The choice between ruthenium and iridium for catalytic hydrogenation is highly dependent on the specific application.

  • Ruthenium catalysts offer a broad substrate scope and are often more cost-effective. They are exceptionally well-studied for the hydrogenation of ketones and have been developed for a variety of specialized applications, including the selective hydrogenation of arenes and biomass-derived chemicals.[8][16] While highly active, their performance can sometimes be limited by catalyst deactivation.[6]

  • Iridium catalysts often exhibit superior activity, achieving extremely high turnover numbers and frequencies, particularly for more challenging substrates.[4][5][13] They are the catalysts of choice for the asymmetric hydrogenation of unfunctionalized and non-traditionally functionalized olefins, where Ru and Rh catalysts often fail.[3][17]

For drug development professionals and scientists, initial screening should consider the substrate class. For standard ketones and aldehydes, a well-chosen ruthenium catalyst may provide an optimal balance of activity, selectivity, and cost. For challenging unfunctionalized olefins or when extremely high turnover is required, an iridium-based system is likely to provide superior results. In asymmetric synthesis, the specific substrate-ligand-metal combination is critical, and as demonstrated, a less active metal like ruthenium may occasionally offer better enantioselectivity than its more active iridium counterpart.[2]

References

Ruthenium trichloride vs. other precursors for atomic layer deposition of Ru films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical step in achieving high-quality ruthenium (Ru) thin films via atomic layer deposition (ALD). This guide provides an objective comparison of various ruthenium precursors, focusing on their performance, the characteristics of the resulting films, and the experimental conditions required for their use. While ruthenium trichloride (B1173362) (RuCl₃) was a primary compound of interest, a comprehensive review of the scientific literature reveals a significant lack of data on its application as a precursor for the ALD of ruthenium films. This absence suggests that RuCl₃ is likely unsuitable for ALD processes, potentially due to low volatility, high decomposition temperatures that are incompatible with the ALD temperature window, or the risk of chlorine contamination in the deposited films.

This comparison, therefore, focuses on the more commonly employed and well-documented organometallic and inorganic ruthenium precursors.

Performance Comparison of Ruthenium ALD Precursors

The selection of a ruthenium precursor for ALD is a trade-off between several key performance indicators. The ideal precursor should exhibit high volatility, good thermal stability within the ALD window, high growth per cycle (GPC), and result in films with low resistivity and high purity. The table below summarizes the quantitative data for several prominent ruthenium precursors.

Precursor NameChemical FormulaPrecursor TypeDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Resistivity (µΩ·cm)Co-reactant(s)
Bis(ethylcyclopentadienyl)ruthenium(II) Ru(EtCp)₂Organometallic200 - 400[1]0.045 - 0.050[1]16 - 19[1]O₂, O₃, NH₃ plasma[1]
(η⁴-2,3-dimethylbutadiene)ruthenium tricarbonyl Ru(DMBD)(CO)₃Organometallic (zero-valent)290 - 320[2]0.67[2]~14[2]O₂[2]
Tricarbonyl(trimethylenemethane)ruthenium Ru(TMM)(CO)₃Organometallic220 - 260[3]~1.7[3]9.8 - 12.9 (post-annealing)[3]O₂[3]
Ruthenium tetroxide RuO₄Inorganic~100[4][5]~1.0[4][5]18[4][5]H₂[4][5]
Bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl Ru(tBu-Me-amd)₂(CO)₂Organometallic300 - 400[6]~1.5 (with NH₃)Matches sputtered RuNH₃ (optional)
(Ethylbenzyl)(1-ethyl-1,4-cyclohexadienyl)Ru(0) EBECHRuOrganometallic (zero-valent)225 - 350[7]~0.42[7]~14[7]O₂[7]
Ru(η⁵-cycloheptadienyl)₂ Ru(chd)₂Organometallic200 - 3000.2 - 0.410 - 16O₂

Experimental Methodologies

The successful deposition of high-quality ruthenium films is highly dependent on the specific experimental protocol employed. Below are representative experimental workflows for some of the discussed precursors.

General Atomic Layer Deposition Workflow

The fundamental principle of ALD involves the sequential and self-limiting surface reactions of at least two precursors. A typical thermal ALD cycle for ruthenium deposition consists of four steps:

  • Pulse Precursor A: The ruthenium precursor vapor is introduced into the reactor chamber and chemisorbs onto the substrate surface.

  • Purge A: The reactor is purged with an inert gas (e.g., Ar, N₂) to remove any unreacted precursor and gaseous byproducts.

  • Pulse Precursor B: The co-reactant (e.g., O₂, H₂) is pulsed into the chamber and reacts with the adsorbed precursor layer.

  • Purge B: The reactor is again purged with an inert gas to remove unreacted co-reactant and reaction byproducts, leaving behind a thin layer of ruthenium or a ruthenium-containing compound.

This cycle is repeated to achieve the desired film thickness.

ALD_Workflow General ALD Cycle for Ruthenium Deposition cluster_cycle One ALD Cycle A 1. Pulse Ru Precursor B 2. Inert Gas Purge A->B C 3. Pulse Co-reactant B->C D 4. Inert Gas Purge C->D repeat Repeat Cycle D->repeat start Start start->A end Desired Thickness Achieved repeat->A n times repeat->end

General ALD Cycle for Ruthenium Deposition
Precursor Comparison Logic

The choice of precursor significantly impacts the ALD process and the final film properties. The following diagram illustrates the key decision points and trade-offs when selecting a ruthenium precursor.

Precursor_Comparison Ruthenium ALD Precursor Selection Logic cluster_organo Organometallic Precursors cluster_inorganic Inorganic Precursors precursor Precursor Choice organometallic Organometallic precursor->organometallic inorganic Inorganic (RuO₄) precursor->inorganic RuEtCp2 Ru(EtCp)₂ - Lower GPC - Higher Temp. organometallic->RuEtCp2 RuDMBDCO3 Ru(DMBD)(CO)₃ - Good GPC - Moderate Temp. organometallic->RuDMBDCO3 RuTMMCO3 Ru(TMM)(CO)₃ - High GPC - Lower Temp. organometallic->RuTMMCO3 RuO4 RuO₄ - High GPC - Very Low Temp. - No Carbon inorganic->RuO4 outcome1 Consider for established processes RuEtCp2->outcome1 outcome2 Balanced performance RuDMBDCO3->outcome2 outcome3 High throughput, lower temp. RuTMMCO3->outcome3 outcome4 Carbon-free films, low temp. deposition RuO4->outcome4

Ruthenium ALD Precursor Selection Logic
Example Experimental Protocol: PEALD of Ru using Ru(EtCp)₂

This protocol is based on a plasma-enhanced ALD (PEALD) process for depositing ruthenium films.[1]

  • Substrate: Silicon or SiO₂/Si wafers, often with a thin TaN nucleation layer.

  • Precursor: Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂)

  • Co-reactant: Oxygen (O₂) plasma

  • Deposition Temperature: 200 - 400 °C. Pure ruthenium films are typically formed at temperatures of 375 °C and above, while ruthenium oxide (RuO₂) films may form at lower temperatures.[1]

  • Precursor Temperature: The Ru(EtCp)₂ bubbler is heated to around 70 °C to ensure adequate vapor pressure.[1]

  • Carrier Gas: Argon (Ar) is used to transport the precursor vapor to the reaction chamber.

  • Plasma Conditions: Oxygen plasma is generated with a specific power and pressure, for example, 65 mTorr during the plasma step.[1]

  • ALD Cycle:

    • Ru(EtCp)₂ Pulse: A pulse of Ru(EtCp)₂ vapor is introduced into the chamber.

    • Ar Purge: The chamber is purged with Ar to remove unreacted precursor.

    • O₂ Plasma Pulse: Oxygen plasma is ignited to react with the adsorbed precursor layer.

    • Ar Purge: The chamber is purged again with Ar to remove byproducts.

Conclusion

The choice of a ruthenium precursor for atomic layer deposition is a critical decision that directly influences the deposition process and the final film quality. While ruthenium trichloride does not appear to be a viable ALD precursor based on available literature, a range of effective organometallic and inorganic precursors are available.

  • For established, robust processes , Ru(EtCp)₂ is a widely used and well-understood precursor, although it may require higher deposition temperatures and exhibits a lower GPC.

  • For a balance of good GPC and moderate deposition temperatures , Ru(DMBD)(CO)₃ offers a compelling option.

  • For high-throughput applications at lower temperatures , the high GPC of Ru(TMM)(CO)₃ makes it an attractive candidate.

  • When carbon-free films and very low deposition temperatures are critical , the inorganic precursor RuO₄ with a hydrogen co-reactant is a superior choice.

Researchers and engineers should carefully consider the specific requirements of their application, including desired film properties, substrate compatibility, and process throughput, when selecting the optimal ruthenium precursor for their ALD process.

References

Correlating Theory with Reality: A Guide to Validating Experimental Results with DFT Calculations for Ruthenium Trichloride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of Ruthenium trichloride (B1173362) (RuCl₃) and its complexes is a burgeoning field, driven by their potential applications in catalysis, materials science, and medicinal chemistry. A robust understanding of the electronic and structural properties of these complexes is paramount for designing novel molecules with tailored functionalities. The synergy between experimental characterization and theoretical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for achieving this. This guide provides a comparative overview of how DFT calculations can be used to validate and interpret experimental findings for Ruthenium trichloride complexes, supported by data from recent studies.

Data Presentation: Experimental vs. DFT Calculated Parameters

A primary application of DFT in this context is the prediction of molecular geometries. By comparing DFT-optimized structures with those determined experimentally, typically through X-ray crystallography, researchers can assess the accuracy of the chosen computational method.

Table 1: Comparison of Selected Bond Lengths (Å) for a Ruthenium Complex

The following table presents a comparison between experimental bond lengths obtained from X-ray diffraction and DFT-calculated values for the complex (pentamethylcyclopentadienyl)(diisopropylmethylphosphine)(chloro)(trichlorosilyl)ruthenium hydride.[1][2] This comparison is crucial for validating the computational model.

BondExperimental (X-ray)DFT (Sapporo SPK DZP)DFT (3-21G)DFT (SBKJ)
Ru-Si2.4782.5402.5062.508
Ru-P2.3782.4492.4192.422
Ru-Cl2.4342.4712.4522.451
Si-Cl (avg)2.0792.0962.0802.083
P-C (avg)1.8701.8981.8891.894

Data sourced from a comparative DFT study which found that the computationally cheaper 3-21G basis set unexpectedly exhibited the best performance in reproducing the experimental geometry.[1][2]

Table 2: Electronic Transitions (UV-Vis) for Ruthenium Polypyridyl Complexes

Time-Dependent DFT (TD-DFT) is instrumental in understanding the electronic absorption spectra of metal complexes. The table below compares experimental UV-Vis absorption maxima with TD-DFT calculated values for a series of Ruthenium(II) polypyridyl complexes, which share similarities in computational validation approaches with Ru(III) chloride complexes.

ComplexExperimental λ_max (nm)Calculated λ_max (nm)Key Transition
[Ru(bpy)₂(pytrz)]⁺480495MLCT
[Ru(bpy)₂(Mepytz)]⁺500512MLCT
[Ru(bpy)₂(Me₂pytrz)]⁺510525MLCT

MLCT: Metal-to-Ligand Charge Transfer. Data is representative of typical agreement found in literature.[3]

Experimental and Computational Protocols

The validity of the comparison between experimental and theoretical data is contingent upon the rigor of the methodologies employed.

Key Experimental Protocols

Synthesis and Characterization of Ruthenium(III) Chloride Complexes: A general procedure involves the reaction of hydrated Ruthenium(III) chloride (RuCl₃·3H₂O) with the desired ligands in a suitable solvent, often under an inert atmosphere.[4][5][6]

  • Reactants: RuCl₃·3H₂O is dissolved in a solvent such as ethanol (B145695) or ethylene (B1197577) glycol.[5][6]

  • Ligand Addition: The stoichiometric amount of the ligand (e.g., benzimidazoles, bipyridines) is added to the solution.[4][6]

  • Reaction Conditions: The mixture is typically refluxed for several hours.[6]

  • Purification: The resulting complexes are purified using techniques like column chromatography (e.g., on silica (B1680970) or alumina) or recrystallization.[6]

  • Characterization: The identity and purity of the synthesized complexes are confirmed through various analytical techniques:

    • Elemental Analysis (C, H, N): To confirm the stoichiometric formula.[4][6]

    • Spectroscopy (NMR, IR, UV-Vis): To elucidate the structure and electronic properties of the complex.[4][5]

    • Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.[5]

    • X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles.[1]

DFT Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen parameters.

  • Software: Quantum chemistry packages like Gaussian, GAMESS, or VASP are commonly used.[1][7]

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This optimized geometry is then compared with experimental data (e.g., X-ray crystal structures).[1][8]

  • Functional and Basis Set: The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, LANL2DZ, Sapporo SPK DZP) is critical.[1][7] For Ruthenium and other heavy atoms, effective core potentials (ECPs) like the Stuttgart-ECP are often employed.[7]

  • Frequency Calculations: These are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR, Raman), which can be compared with experimental spectra.[1][9]

  • Solvent Effects: For calculations intended to mimic solution-phase experiments, solvent effects can be included using models like the Polarizable Continuum Model (PCM).[7][10]

  • TD-DFT: To predict electronic absorption spectra (UV-Vis), Time-Dependent DFT calculations are performed on the optimized ground-state geometry.[7]

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of validating experimental results with DFT calculations for this compound complexes.

G cluster_exp Experimental Workflow cluster_dft Computational (DFT) Workflow exp_synth Synthesis of RuCl3 Complex exp_char Spectroscopic & Structural Characterization (X-ray, UV-Vis, IR) exp_synth->exp_char exp_data Experimental Data (Bond Lengths, λ_max, ν) exp_char->exp_data compare Comparison & Validation exp_data->compare dft_model Build Initial Molecular Model dft_opt Geometry Optimization & Freq. Calculation dft_model->dft_opt dft_td TD-DFT for Electronic Spectra dft_opt->dft_td dft_data Calculated Data (Bond Lengths, λ_max, ν) dft_opt->dft_data dft_td->dft_data dft_data->compare analysis Analysis & Interpretation: - Assess Accuracy of Theory - Assign Spectra - Understand Properties compare->analysis

Caption: Workflow for validating experimental data with DFT calculations.

This integrated approach, combining experimental synthesis and characterization with theoretical DFT calculations, provides a powerful paradigm for the rational design and development of new this compound complexes for a wide array of applications. The close agreement between robust experimental data and high-level theoretical calculations lends significant confidence to the interpretation of molecular structure, bonding, and electronic properties.

References

Unveiling the Transients: A Comparative Guide to Analytical Techniques for Ruthenium Trichloride Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of ruthenium chemistry, the characterization of fleeting reaction intermediates is paramount. Ruthenium trichloride (B1173362) (RuCl₃), a versatile precursor for a vast array of catalytic and medicinal compounds, undergoes complex transformations in solution, forming transient species that dictate the final product and reaction efficiency.[1][2] This guide provides a comprehensive comparison of key analytical techniques employed to identify and characterize these ephemeral intermediates, supported by experimental data and detailed protocols.

The reactivity of ruthenium(III) chloride gives rise to a multitude of coordination complexes, with applications ranging from catalysis in organic synthesis to the development of anticancer drugs.[1][2][3] Understanding the stepwise formation of these complexes requires the ability to probe the reaction mixture at various stages and identify the structure and properties of the intermediates. The choice of analytical technique is critical and often depends on the timescale of the reaction, the concentration of the intermediate, and the specific information sought.

Spectroscopic Techniques: A Window into Electronic and Structural Dynamics

Spectroscopic methods are at the forefront of characterizing ruthenium complex intermediates, offering insights into their electronic structure, bonding, and geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for detailed structural elucidation in solution. While standard ¹H and ¹³C NMR are invaluable, the direct observation of the metal center via ⁹⁹Ru NMR provides exceptional sensitivity to changes in the coordination sphere.[4][5] Although the quadrupolar nature of the ⁹⁹Ru nucleus can lead to broad signals, it offers a distinct chemical shift range that can differentiate between various isomers and complexes in a mixture.[4] For paramagnetic Ru(III) complexes, specialized techniques are required to interpret the hyperfine shifts, often in conjunction with theoretical calculations.[6]

UV-Visible (UV-Vis) Spectroscopy is a workhorse technique for monitoring the kinetics of ruthenium-catalyzed reactions and ligand substitution processes.[7][8][9] The formation and decay of intermediates are often accompanied by changes in the UV-Vis spectrum, particularly in the region of metal-to-ligand charge transfer (MLCT) bands.[8] This method is particularly well-suited for determining reaction rates and observing the interconversion of different chloro-aqua species of ruthenium(III) in solution.[10][11][12]

Infrared (IR) and Raman Spectroscopy provide vibrational information, offering clues about the bonding within a complex. These techniques are especially useful for identifying the coordination of specific ligands, such as carbon monoxide, through their characteristic stretching frequencies. In situ IR spectroscopy, like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), allows for the monitoring of catalysts under reaction conditions, providing real-time information on the evolution of surface species and intermediates.[13]

TechniqueInformation ProvidedAdvantagesLimitationsTypical Application
⁹⁹Ru NMR Direct observation of the Ru center, isomer identification, structural analysis.[4][5]High sensitivity to the metal's coordination environment.Quadrupolar nucleus can lead to broad lines; low resonance frequency.[4]Distinguishing between coordination isomers in a mixture.[4]
Paramagnetic NMR Structural information on Ru(III) complexes.[6]Provides insights into the electronic structure of paramagnetic species.Nontrivial spectral interpretation, often requires theoretical calculations.[6]Characterization of octahedral Ru(III) complexes.[6]
UV-Vis Spectroscopy Electronic transitions (d-d, MLCT), reaction kinetics.[8][14]Excellent for kinetic studies, widely available.Provides limited structural information on its own.Monitoring ligand substitution reactions and determining rate constants.[8][10]
In-situ IR/Raman Vibrational modes of coordinated ligands, real-time reaction monitoring.[13]Provides direct evidence of bond formation/breaking during a reaction.Can be complex to interpret in mixtures; surface-sensitive techniques may not probe the bulk solution.Identifying carbonyl intermediates in catalytic cycles.[13]

Mass Spectrometry: Unmasking the Composition of Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a crucial technique for the characterization of reaction intermediates in the gas phase.[15] It allows for the gentle ionization of complexes from solution, providing precise mass-to-charge ratio information that can confirm the composition of transient species.[16][17] ESI-MS is particularly powerful for identifying mono- and di-substituted intermediates in ligand exchange reactions and for studying the binding of ruthenium complexes to biomolecules.[16][18] Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.[17]

TechniqueInformation ProvidedAdvantagesLimitationsTypical Application
ESI-MS Molecular weight and composition of complexes.[16][17]High sensitivity and accuracy, suitable for complex mixtures.Gas-phase behavior may not perfectly reflect solution-phase reality.Identifying intermediates in olefin metathesis reactions.[17]

Electrochemical Methods: Probing Redox Behavior

The rich redox chemistry of ruthenium makes electrochemical techniques highly valuable for characterizing its complexes. Cyclic voltammetry, for instance, can determine the redox potentials of different species in solution, providing insights into their electronic properties and stability in various oxidation states.[7][19] The electrochemical behavior of ruthenium(III) chloride solutions has been studied to understand the nature of the chloro-aqua complexes present at different pH values.[7]

TechniqueInformation ProvidedAdvantagesLimitationsTypical Application
Cyclic Voltammetry Redox potentials, stability of different oxidation states.[7]Provides information on the electronic properties of complexes.Indirect structural information.Characterizing the redox behavior of Ru(III) chloro-aqua species.[7]

X-ray Techniques: Definitive Structural Analysis

While challenging for short-lived intermediates, single-crystal X-ray diffraction provides the most definitive structural information for stable ruthenium complexes that can be crystallized from a reaction mixture.[20] For amorphous or poorly crystalline intermediates, X-ray Absorption Spectroscopy (XAS) , including Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the local coordination environment of the ruthenium atom, such as bond distances and coordination numbers, even in non-crystalline states.[11][12][21]

TechniqueInformation ProvidedAdvantagesLimitationsTypical Application
Single-Crystal X-ray Diffraction Precise 3D molecular structure.[20]Unambiguous structural determination.Requires stable, crystalline material; not suitable for transient species in solution.Determining the solid-state structure of isolated ruthenium complexes.[20]
X-ray Absorption Spectroscopy (XAS/EXAFS) Local coordination environment (bond distances, coordination number).[11][12]Applicable to amorphous and solution samples.Provides average structural information, not a complete 3D structure.Speciation of Ru(III) chloro complexes in hydrochloric acid solutions.[11][12]

Experimental Workflow and Methodologies

A typical workflow for the characterization of ruthenium trichloride reaction intermediates often involves a combination of the aforementioned techniques to build a comprehensive picture.

G cluster_0 Reaction Setup cluster_1 Initial Screening & Kinetics cluster_2 Intermediate Identification cluster_3 Detailed Structural Characterization RuCl3 RuCl₃ Solution Reaction Reaction Mixture RuCl3->Reaction Ligand Ligand/Reactant Ligand->Reaction UVVis UV-Vis Spectroscopy Reaction->UVVis Time-course ESI_MS ESI-MS Reaction->ESI_MS Aliquot NMR NMR (¹H, ¹³C, ⁹⁹Ru) Reaction->NMR Aliquot XAS XAS/EXAFS Reaction->XAS Isolation Isolation & Crystallization Reaction->Isolation UVVis->ESI_MS UVVis->NMR ESI_MS->XAS NMR->XAS XRD X-ray Diffraction Isolation->XRD

Figure 1. A generalized experimental workflow for the characterization of this compound reaction intermediates.

Key Experimental Protocols

1. Kinetic Analysis by UV-Vis Spectroscopy:

  • Sample Preparation: A solution of RuCl₃·xH₂O is prepared in the desired solvent (e.g., water, ethanol). The reaction is initiated by adding a solution of the ligand of interest.

  • Data Acquisition: The UV-Vis spectrum of the reaction mixture is recorded at regular time intervals using a diode array or scanning spectrophotometer. The change in absorbance at a wavelength corresponding to the formation or consumption of a species is monitored.

  • Data Analysis: The kinetic data is fitted to appropriate rate laws to determine the reaction order and rate constants for the formation and decay of intermediates.[8]

2. Intermediate Identification by ESI-MS:

  • Sample Preparation: Aliquots are taken from the reaction mixture at different time points and diluted with a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for ESI-MS analysis.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used. The analysis is typically performed in positive ion mode to detect cationic ruthenium complexes.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the species present. The isotopic pattern of ruthenium is a key signature for confirming the presence of ruthenium-containing ions.

3. Structural Characterization by ⁹⁹Ru NMR:

  • Sample Preparation: A concentrated solution of the reaction mixture, or an isolated intermediate, is prepared in a deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required due to the low resonance frequency of ⁹⁹Ru.

  • Data Acquisition: A simple 1D pulse-acquire sequence is typically used. Due to the potentially broad signals, a large spectral width and a sufficient number of scans are necessary to obtain a good signal-to-noise ratio. A common reference standard is K₄[Ru(CN)₆] in D₂O.[5]

Logical Pathway for this compound Speciation in Aqueous HCl

The speciation of ruthenium(III) chloride in aqueous hydrochloric acid is a fundamental process that precedes many of its reactions. The following diagram illustrates the sequential substitution of water ligands by chloride ions.

G cluster_0 Increasing Chloride Concentration A [Ru(H₂O)₆]³⁺ B [RuCl(H₂O)₅]²⁺ A->B +Cl⁻, -H₂O C [RuCl₂(H₂O)₄]⁺ B->C +Cl⁻, -H₂O D [RuCl₃(H₂O)₃] C->D +Cl⁻, -H₂O E [RuCl₄(H₂O)₂]⁻ D->E +Cl⁻, -H₂O F [RuCl₅(H₂O)]²⁻ E->F +Cl⁻, -H₂O G [RuCl₆]³⁻ F->G +Cl⁻, -H₂O

Figure 2. Stepwise formation of ruthenium(III) chloro-aqua complexes with increasing chloride concentration.

References

A Comparative Guide to Homogeneous and Heterogeneous RuCl₃ Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between homogeneous and heterogeneous catalysts is a critical decision that impacts reaction efficiency, product selectivity, and process sustainability. Ruthenium trichloride (B1173362) (RuCl₃) serves as a versatile precursor for both types of catalysts, demonstrating efficacy in a wide array of reactions, including oxidations and hydrogenations. This guide provides an objective comparison of the performance of homogeneous RuCl₃ catalysts and their heterogeneous counterparts, supported by experimental data and detailed protocols.

While direct, side-by-side comparisons under identical conditions are not always available in the literature, this guide collates representative data to highlight the distinct advantages and disadvantages of each catalytic system. Generally, homogeneous catalysts offer high activity and selectivity due to well-defined active sites, whereas heterogeneous catalysts provide crucial benefits in terms of separation, recyclability, and stability.[1][2][3]

Performance Comparison: Quantitative Data

The performance of homogeneous and heterogeneous ruthenium catalysts is best illustrated through their application in key chemical transformations. The following tables summarize quantitative data for two common model reactions: the oxidation of benzyl (B1604629) alcohol and the hydrogenation of levulinic acid.

Table 1: Catalytic Performance in the Oxidation of Benzyl Alcohol
Catalyst TypeSpecific CatalystKey Reaction ConditionsConversion (%)Selectivity to Benzaldehyde (%)ReusabilityReference
Homogeneous RuCl₂(PPh₃)₃ / TEMPOToluene (B28343), O₂ (1 atm), 100°C, 1 h>99>99Not reported[4]
Homogeneous RuCl₃·nH₂OO₂ (1 atm), Room Temp, 48 h57 (for Retinol)HighNot reported[5]
Heterogeneous 10% Ru/CSolvent-free, Air, 100°C, 24 h92>99Active after 5 cycles[6]
Heterogeneous Ru/Al₂O₃ (reduced)Solvent-free, Air, 90°C, 24 h62100Stable for 3 cycles[7][8]
Heterogeneous 1% Ru/TiO₂Solvent-free, Air, 110°C, 4 h1098Not reported[9]
Table 2: Catalytic Performance in the Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)
Catalyst TypeSpecific CatalystKey Reaction ConditionsConversion (%)Selectivity to GVL (%)ReusabilityReference
Heterogeneous 5 wt% Ru/CWater, H₂ (0.2 MPa), 25°C, 2 h>99>99Stable for 5 cycles[10]
Heterogeneous 1 wt% Ru/TiO₂Dioxane, H₂ (40 bar), 200°C10097.5Remarkably stable[11]
Heterogeneous 5 wt% Ru/CVapor phase, H₂~92~77Not specified[12]
Heterogeneous RuO₂/HZSM-5H₂ (1 MPa), 100°C, <1 hHigh98Stable[13]
Heterogeneous 3 wt% Ru/ZAWater, H₂ (3 MPa), 120°C, 1 h>99~100Stable for reuse cycles[14]

Mandatory Visualization

Catalytic Cycles and Experimental Workflows

To visualize the underlying processes, the following diagrams created using the DOT language illustrate a general catalytic cycle for ruthenium-catalyzed alcohol oxidation and a typical experimental workflow for comparing catalyst performance.

G Ru_II [RuII] Ru_Alkoxide [RuII]-OR Ru_II->Ru_Alkoxide + R-OH - H₂O Ru_Hydride [RuIV]-H Ru_Alkoxide->Ru_Hydride β-Hydride Elimination Ru_Hydride->Ru_II + Aldehyde/Ketone Regen Catalyst Regeneration Ru_Hydride->Regen + H Acceptor Regen->Ru_II - Reduced Acceptor

Caption: General catalytic cycle for Ru-catalyzed alcohol dehydrogenation.

G cluster_0 Performance Evaluation cluster_1 Heterogeneous Catalyst Stability Tests start Select Model Reaction (e.g., Benzyl Alcohol Oxidation) homo_rxn Run Homogeneous Rxn (RuCl₃ in solution) start->homo_rxn hetero_rxn Run Heterogeneous Rxn (Ru/Support) start->hetero_rxn analysis Analyze Products (GC/HPLC) - Conversion - Selectivity - TOF/TON homo_rxn->analysis hetero_rxn->analysis reuse Reusability Test: Filter, Wash, Dry, and Reuse Catalyst analysis->reuse leaching Leaching Test: Hot Filtration During Rxn analysis->leaching leaching_analysis Analyze Filtrate: Continue Rxn, Check for Activity leaching->leaching_analysis

Caption: Experimental workflow for comparing catalyst performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental data. The following sections provide generalized protocols for key experiments.

Protocol 1: Homogeneous Catalytic Oxidation of Benzyl Alcohol

This protocol is a generalized procedure based on RuCl₂(PPh₃)₃/TEMPO systems.[4][5]

  • Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add RuCl₂(PPh₃)₃ (e.g., 0.02 mmol), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, e.g., 0.1 mmol), and a suitable solvent such as toluene (20 mL).

  • Reaction Setup: Add benzyl alcohol (e.g., 2 mmol) to the flask.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100°C) and bubble oxygen or air through the solution at a constant rate (e.g., 1 atm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure and subsequent purification (e.g., column chromatography).

Protocol 2: Heterogeneous Catalytic Oxidation of Benzyl Alcohol (Solvent-Free)

This protocol is based on procedures for supported ruthenium catalysts like Ru/C or Ru/Al₂O₃.[6][7]

  • Catalyst Activation (if required): Some supported catalysts (e.g., Ru/Al₂O₃) show enhanced activity after a reduction treatment. Place the catalyst (e.g., 200 mg) in a tube furnace and heat under a flow of H₂ gas at a specified temperature and time before use.

  • Reaction Setup: In a round-bottom flask, place the heterogeneous catalyst (e.g., 10% Ru/C, 5 mol%) and benzyl alcohol (e.g., 10 mL). No solvent is added.

  • Reaction Execution: Heat the flask to the desired temperature (e.g., 90-110°C) with vigorous stirring. The flask is either left open to the air or a gentle stream of air is passed over the reaction mixture.

  • Monitoring: Periodically, take a small sample of the liquid phase (after allowing the catalyst to settle or using a filter syringe) and analyze by GC to monitor product formation.

  • Product Isolation: Upon completion, cool the mixture. The catalyst is separated by simple filtration or centrifugation. The liquid product (benzaldehyde) can be purified further if necessary, but is often of high purity.

Protocol 3: Catalyst Reusability Test

This protocol is essential for evaluating the stability and economic viability of a heterogeneous catalyst.[6][7]

  • Initial Reaction: Perform the catalytic reaction as described in Protocol 2.

  • Catalyst Recovery: After the first reaction cycle, separate the catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed products or byproducts, followed by washing with a non-polar solvent like hexane.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 60-80°C) or under vacuum to remove residual solvent.

  • Subsequent Cycles: Weigh the dried catalyst and use it in a subsequent reaction cycle with a fresh batch of substrate under the same conditions as the initial run.

  • Analysis: Analyze the conversion and selectivity for each cycle. Repeat the process for the desired number of cycles (typically 3-5) to assess any decline in catalytic activity.

Protocol 4: Hot Filtration Test for Catalyst Leaching

This test is critical to confirm that the catalysis is truly heterogeneous and not due to active ruthenium species leaching into the solution.[15][16]

  • Reaction Initiation: Begin a standard heterogeneous catalytic reaction (as in Protocol 2).

  • Mid-Reaction Filtration: Allow the reaction to proceed to a partial conversion (e.g., 30-50%), which should be determined in a separate kinetic run. At this point, quickly and carefully filter the hot reaction mixture through a fine filter (e.g., a heated syringe filter) to completely remove the solid catalyst.

  • Continued Reaction of Filtrate: Transfer the hot, catalyst-free filtrate to a new flask and continue the reaction under the identical temperature and atmospheric conditions.

  • Monitoring: Continue to monitor the composition of the filtrate over time using GC or HPLC.

  • Interpretation:

    • No Further Reaction: If the conversion does not increase in the filtrate after the catalyst has been removed, it indicates that the catalysis is truly heterogeneous and there is no significant leaching of active species.

    • Continued Reaction: If the reaction continues to progress in the filtrate, it suggests that catalytically active ruthenium species have leached from the support and are acting as a homogeneous catalyst. The extent of this continued reaction provides a qualitative measure of the leaching. For quantitative analysis, the filtrate can be analyzed for metal content using Inductively Coupled Plasma (ICP) spectroscopy.[15]

References

assessing the cost-effectiveness of Ruthenium trichloride in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of industrial catalysis, the choice of a catalyst is a critical decision, balancing performance with economic viability. Ruthenium trichloride (B1173362) (RuCl₃), a versatile transition metal compound, has emerged as a prominent catalyst in a variety of organic transformations. This guide provides an objective comparison of ruthenium trichloride's performance and cost-effectiveness against common alternatives in key industrial applications, supported by experimental data.

Overview of this compound in Catalysis

Ruthenium, a member of the platinum group metals, is recognized for its remarkable catalytic activity in a wide array of chemical reactions.[1] this compound, typically in its hydrated form (RuCl₃·xH₂O), serves as a common and versatile precursor for the synthesis of numerous ruthenium-based catalysts.[2] Its applications span across hydrogenation, oxidation, olefin metathesis, and cross-coupling reactions, making it a valuable tool in the pharmaceutical, fine chemical, and polymer industries.[2][3] However, as a precious metal, the cost of ruthenium can be a significant factor in its industrial adoption.[2]

Cost Analysis of this compound and Alternatives

The economic feasibility of an industrial process is heavily influenced by the cost of the catalyst. The following table provides a comparative overview of the approximate prices of this compound and its common alternatives. Prices are subject to market fluctuations and purity grades.

Catalyst PrecursorTypical Price (USD/gram)Notes
Ruthenium(III) Chloride (RuCl₃)$24 - $176Price varies significantly with purity and supplier.[4][5]
Palladium(II) Chloride (PdCl₂)$26 - $92Widely used in cross-coupling reactions.[6]
Platinum(II) Chloride (PtCl₂)~$561Used in hydrogenation and hydrosilylation.
Rhodium(III) Chloride (RhCl₃)$76 - $645Predominantly used in hydroformylation.[7]
Osmium Tetroxide (OsO₄)Higher than RuCl₃Used in oxidation, but ruthenium is a cheaper alternative.[8]

Note: Prices are based on listed catalog prices for research and laboratory grades and may not reflect bulk industrial pricing. The price for Platinum(II) Chloride is listed for a high purity grade.

Performance Comparison in Key Industrial Applications

The "best" catalyst is not always the cheapest but the one that offers the optimal balance of activity, selectivity, and stability for a specific application. This section compares the performance of this compound with its alternatives in major industrial reactions.

Oxidation Reactions

This compound is a highly effective catalyst for a range of oxidation reactions, including the conversion of alcohols to aldehydes and ketones, and the oxidative cleavage of olefins.[8]

Comparison with Osmium Tetroxide (OsO₄):

While osmium tetroxide is a well-known oxidant, particularly for dihydroxylation, ruthenium-based systems, often generated in situ from RuCl₃, offer a more cost-effective and versatile alternative for oxidative cleavage.[8] Ruthenium tetroxide (RuO₄), formed from RuCl₃, can cleave double bonds, a reaction for which osmium tetroxide is not effective.[8]

Experimental Data: Alcohol Oxidation

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
RuCl₃/NaIO₄1-Octanol1-Octanal>95Acetonitrile (B52724)/Water, rtHighNot Reported[8]
RuCl₂ (PPh₃)₃1-PhenylethanolAcetophenone~90Acetone, K₂CO₃, refluxNot specifiedA higher TOF indicates a more active catalyst.[9][9]
Hydrogenation Reactions

Ruthenium catalysts are widely employed for the hydrogenation of various functional groups, including alkenes, alkynes, and carbonyls.[2]

Comparison with Platinum (Pt) and Palladium (Pd) Catalysts:

Platinum and palladium are highly active hydrogenation catalysts. However, ruthenium catalysts can offer comparable or even superior performance in specific applications, such as the selective hydrogenation of certain functional groups, and often at a lower cost.[2]

Experimental Data: Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction is crucial for clean energy technologies. Studies have shown that ruthenium-based catalysts can outperform commercial platinum catalysts in alkaline media.

CatalystOverpotential at 10 mA/cm² (mV)ElectrolyteKey FindingReference
Ru atomically dispersed in Carbon121 M KOHMarkedly better performance than commercial Pt catalyst.
Commercial Pt/CHigher than Ru catalyst1 M KOH-
Olefin Metathesis

Ruthenium-based catalysts, particularly the Grubbs-type catalysts derived from ruthenium precursors, have revolutionized the field of olefin metathesis.[10][11]

Comparison with other Metathesis Catalysts:

While other metals like molybdenum and tungsten are also used in metathesis, ruthenium catalysts are generally favored for their high tolerance to various functional groups and their stability in air and a wide range of solvents.[10]

Logical Relationship: Development of Ruthenium Metathesis Catalysts

Olefin_Metathesis_Catalyst_Development RuCl3 This compound (RuCl₃) (Precursor) Grubbs_Gen1 First-Generation Grubbs Catalyst RuCl3->Grubbs_Gen1 Synthesis Grubbs_Gen2 Second-Generation Grubbs Catalyst Grubbs_Gen1->Grubbs_Gen2 Improved Activity & Stability Hoveyda_Grubbs Hoveyda-Grubbs Catalysts Grubbs_Gen2->Hoveyda_Grubbs Enhanced Stability & Recyclability

Evolution of Ruthenium-based Olefin Metathesis Catalysts.
Cross-Coupling Reactions

Palladium catalysts have long dominated the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14][15][16] However, ruthenium catalysts are emerging as viable alternatives in certain cross-coupling reactions.

Comparison with Palladium (Pd) Catalysts:

While palladium catalysts are highly efficient for a broad range of substrates, ruthenium catalysts can offer advantages in specific transformations and may present a more cost-effective option.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps Aryl_Halide Aryl Halide (R¹-X) Oxidative_Addition 1. Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R²-B(OH)₂) Transmetalation 2. Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination 3. Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Biaryl Product (R¹-R²) Reductive_Elimination->Product

Generalized workflow for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating catalyst performance.

Protocol for Ruthenium-Catalyzed Alcohol Oxidation

Objective: To oxidize a primary alcohol to the corresponding aldehyde using a this compound-based catalytic system.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Sodium periodate (B1199274) (NaIO₄)

  • Substrate (e.g., 1-octanol)

  • Solvent: Acetonitrile and Water

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the alcohol substrate in a mixture of acetonitrile and water in the reaction vessel.

  • Add a catalytic amount of ruthenium(III) chloride hydrate (typically 1-5 mol%).

  • Add a stoichiometric amount of sodium periodate as the co-oxidant.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or distillation.

For a detailed protocol, refer to sources on ruthenium-catalyzed oxidations.[8]

Protocol for Suzuki-Miyaura Cross-Coupling using a Palladium Catalyst

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Stirring and heating apparatus

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by chromatography.

For detailed experimental setups, refer to literature on Suzuki-Miyaura reactions.[12][13][14][15][16]

Conclusion

This compound stands as a highly versatile and often cost-effective catalyst precursor for a multitude of industrial applications. While alternatives like palladium, platinum, and rhodium exhibit exceptional activity in their respective domains, ruthenium-based catalysts frequently offer a compelling balance of performance, stability, and economic viability. For oxidation and certain hydrogenation reactions, ruthenium can be a more economical choice than osmium or platinum. In the realm of olefin metathesis, ruthenium catalysts are the undisputed leaders in terms of functional group tolerance. As research continues to uncover new applications and more efficient catalytic systems, the role of this compound in sustainable and cost-effective chemical manufacturing is poised to expand further. The selection of the optimal catalyst will always depend on the specific requirements of the chemical transformation, including substrate scope, desired selectivity, and process economics.

References

A Comparative Guide to Ruthenium Trichloride and Next-Generation Olefin Metathesis Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the construction of complex molecules with applications ranging from pharmaceuticals to advanced materials. The evolution of catalysts for this transformation has been pivotal, moving from early, ill-defined systems to highly active and selective well-defined complexes. This guide provides a comprehensive comparison of the historical precursor, Ruthenium trichloride (B1173362) (RuCl₃), with the state-of-the-art next-generation olefin metathesis catalysts, offering a clear perspective on their respective capabilities and applications.

While Ruthenium trichloride was among the first ruthenium compounds noted to exhibit catalytic activity in olefin metathesis, the development of well-defined ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, has revolutionized the field.[1] These next-generation catalysts offer superior performance in terms of activity, selectivity, and functional group tolerance, making them the preferred choice for the majority of modern synthetic applications. Direct quantitative comparisons of RuCl₃ with these advanced catalysts under identical conditions are scarce in contemporary literature, as research has overwhelmingly shifted towards the more efficient and predictable well-defined systems.

This guide will present a detailed, data-driven comparison of the leading next-generation catalysts and provide a qualitative assessment of this compound's performance based on historical context and its role as a precursor.

Performance Comparison of Next-Generation Catalysts

The performance of olefin metathesis catalysts is typically evaluated based on several key metrics: catalyst loading, reaction time, conversion, yield, and selectivity (e.g., Z-selectivity in cross-metathesis). The following tables summarize the performance of first-generation Grubbs (G-I), second-generation Grubbs (G-II), and second-generation Hoveyda-Grubbs (HG-II) catalysts in two benchmark reactions: the ring-closing metathesis (RCM) of diethyl diallylmalonate and a representative cross-metathesis (CM) reaction.

Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion/Yield (%)
Grubbs I 2.04~90[2]
Grubbs II 1.02~95[2]
Hoveyda-Grubbs II 0.50.5>98[2]
Ruthenium Indenylidene 2.0174 (isolated yield)[3]

Table 2: Representative Cross-Metathesis (CM) Performance

CatalystReaction TypeCatalyst Loading (mol%)Time (h)Yield (%)Z-Selectivity (%)
Grubbs I Homodimerization of 1-octene1.06~85Not Selective[2]
Grubbs II Homodimerization of 1-octene0.53~90~10[2]
Hoveyda-Grubbs II Homodimerization of 1-octene0.11>95Not Selective
Z-Selective Ru Catalyst Homodimerization of 1-octene0.11>95>98[2]

This compound: A Historical Perspective and Qualitative Assessment

This compound (RuCl₃) is a simple inorganic salt that, in the presence of a co-catalyst or under specific conditions, can initiate olefin metathesis. However, its practical application for this purpose in modern synthesis is extremely limited due to several significant drawbacks when compared to the well-defined next-generation catalysts:

  • Low Activity: RuCl₃-based systems typically require higher catalyst loadings and harsher reaction conditions (e.g., elevated temperatures) to achieve reasonable conversions.

  • Poorly Defined Active Species: The active catalytic species generated from RuCl₃ is often ill-defined and can lead to a mixture of products and poor reproducibility.

  • Lack of Selectivity: These systems generally exhibit poor stereoselectivity (E/Z selectivity) and chemoselectivity, which is a major disadvantage in the synthesis of complex molecules.

  • Limited Functional Group Tolerance: The harsh conditions and the nature of the active species often lead to incompatibility with a wide range of functional groups commonly found in drug candidates and other fine chemicals.

Due to these limitations, RuCl₃ is now primarily used as a precursor for the synthesis of more advanced and well-defined ruthenium catalysts, including the Grubbs and Hoveyda-Grubbs families.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and comparable results. Below are representative protocols for the ring-closing metathesis of diethyl diallylmalonate using a next-generation catalyst and a general historical protocol for olefin metathesis using a RuCl₃-based system.

Protocol 1: Ring-Closing Metathesis of Diethyl Diallylmalonate using a Ruthenium Indenylidene Catalyst[3]

Materials:

  • Diethyl diallylmalonate

  • (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) dichloride

  • Dichloromethane (B109758) (degassed)

  • Nitrogen atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of diethyl diallylmalonate (1.20 g, 5.0 mmol) in dichloromethane (50 mL), add (3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) dichloride (0.09 g, 0.1 mmol, 2 mol%) at room temperature under a nitrogen atmosphere.

  • Stir the reaction solution for 1 hour.

  • Monitor the reaction progress by TLC (hexane:ethyl acetate (B1210297) = 9:1, Rf = 0.33) and NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (hexane:ethyl acetate gradient) to yield the desired product.

Protocol 2: General Historical Protocol for Olefin Metathesis using a RuCl₃-based System

It is important to note that this is a generalized protocol and specific conditions can vary significantly based on the substrate and co-catalyst used. Yields and selectivities are typically lower and less predictable than with modern catalysts.

Materials:

  • Olefin substrate

  • This compound hydrate (B1144303) (RuCl₃·xH₂O)

  • Co-catalyst/reducing agent (e.g., ethanol, SnCl₄)

  • Solvent (e.g., chlorobenzene, 1,2-dichloroethane)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the olefin substrate in the chosen solvent.

  • Add this compound hydrate and the co-catalyst.

  • Heat the reaction mixture to the desired temperature (often >80 °C) and stir for several hours to days.

  • Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

  • Upon completion or when no further conversion is observed, cool the reaction mixture.

  • Work-up the reaction mixture, which may involve filtration to remove insoluble ruthenium species, followed by extraction and purification by distillation or chromatography.

Visualizing the Catalytic Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

Catalyst_Evolution RuCl3 This compound (RuCl3) (Precursor) Grubbs_I Grubbs First Generation (G-I) RuCl3->Grubbs_I Synthesis Grubbs_II Grubbs Second Generation (G-II) Grubbs_I->Grubbs_II Ligand Modification (NHC for PCy3) Hoveyda_Grubbs_II Hoveyda-Grubbs Second Generation (HG-II) Grubbs_II->Hoveyda_Grubbs_II Ligand Modification (Chelating Alkylidene)

Evolution of Ruthenium-based Olefin Metathesis Catalysts.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Acyclic Diene Substrate Reaction_Setup Combine under Inert Atmosphere Substrate->Reaction_Setup Catalyst Next-Generation Ru Catalyst Catalyst->Reaction_Setup Solvent Anhydrous/Degassed Solvent Solvent->Reaction_Setup Stirring Stir at Room Temp or Heat Reaction_Setup->Stirring Monitoring Monitor by TLC/GC/NMR Stirring->Monitoring Workup Quench & Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Cyclic Olefin Product Purification->Product

Typical Experimental Workflow for Ring-Closing Metathesis.

References

spectroscopic methods to confirm the oxidation state of ruthenium in catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of spectroscopic methods for the precise determination of ruthenium oxidation states in catalytic systems, complete with experimental data and detailed protocols.

For researchers, scientists, and drug development professionals engaged in the intricate world of catalysis, understanding the oxidation state of ruthenium is paramount. The electronic state of the ruthenium center dictates the catalytic activity, selectivity, and stability of the catalyst. This guide provides an objective comparison of the most potent spectroscopic techniques—X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Electron Paramagnetic Resonance (EPR) spectroscopy—to elucidate the oxidation state of ruthenium in catalysts. We present a synthesis of experimental data, detailed methodologies, and a logical workflow to guide you in selecting the most appropriate technique for your research needs.

At a Glance: Comparing Spectroscopic Techniques

The choice of spectroscopic method hinges on the specific characteristics of the catalytic system and the information sought. While XPS provides surface-sensitive information about the elemental composition and oxidation states, XAS offers insights into the bulk electronic structure and local coordination environment. EPR, on the other hand, is uniquely suited for the study of paramagnetic species.

Spectroscopic MethodInformation ProvidedSample RequirementsAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical (oxidation) states.Solid samples, vacuum compatible.Surface sensitive (top few nanometers), provides quantitative information.Sample must be vacuum stable, potential for beam damage, overlapping peaks can complicate analysis (e.g., Ru 3d and C 1s).
X-ray Absorption Spectroscopy (XAS) Bulk oxidation state, local coordination environment (bond distances, coordination number).Solids, liquids, or gases. Can be performed in situ or operando.Bulk sensitive, element-specific, provides detailed structural information.Requires a synchrotron radiation source.
Electron Paramagnetic Resonance (EPR) Spectroscopy Detection and characterization of paramagnetic species (e.g., Ru(III)).Samples containing unpaired electrons.Highly sensitive to paramagnetic species, provides information on the electronic structure of the metal center.Only applicable to paramagnetic states (odd number of unpaired electrons).

Delving Deeper: Quantitative Data and Analysis

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface analysis technique that measures the binding energy of core-level electrons, which is sensitive to the chemical environment and oxidation state of an element. The Ru 3d region is typically analyzed, but due to its overlap with the C 1s peak, the Ru 3p region is also often examined.

Table 1: Typical Ru 3d5/2 Binding Energies for Various Ruthenium Oxidation States

Oxidation StateCompound/SpeciesRu 3d5/2 Binding Energy (eV)Reference
0Ru metal280.1 - 280.2[1][2]
+2Ru(II) complexes~282.9[3]
+3Ru(III) complexes~281.0 - 282.2[3][4]
+4RuO₂280.5 - 281.3[2][5][6]
+6RuO₃~282.3 - 282.8[6][7]

Note: Binding energies can vary depending on the specific chemical environment, reference standard, and instrument calibration.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, provides information about the oxidation state and geometry of the absorbing atom. The energy of the absorption edge shifts to higher values with an increasing oxidation state.

Table 2: Ruthenium K-edge and L3-edge Energies for Different Oxidation States

Oxidation StateEdgeEdge Energy (eV)Key FeaturesReference
0K-edge~22117Pre-edge features are sensitive to geometry.[8][9][10]
+2L3-edge~2838A single prominent white line is characteristic of d⁶ Ru(II).[11][11]
+3K-edge~22125Edge position shifts to higher energy compared to Ru(0).[9][9][12]
+3L3-edge~2839A doublet structure appears due to the opening of the 2p → t₂g transition.[11][11][12]
+4K-edge~22129Further shift to higher energy.[9][9][10]
+4L3-edge-The white line position and shape are sensitive to the Ru oxidation state.[12][12]

A linear correlation between the Ru K-edge energy and the formal oxidation state has been observed, with a shift of approximately 1.5 eV per oxidation state.[13]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons. For ruthenium, this is particularly useful for studying Ru(III) (a d⁵ ion), which is a common intermediate in catalytic cycles.

Table 3: Representative g-values for Ru(III) Species

Ruthenium(III) Speciesg-values (gx, gy, gz) or gisoCommentsReference
[Ru(acac)₃] in xerogelg₁2.811, g₂2.234, g₃~1.523Rhombic symmetry.[14]
Ru(III) Schiff base complexesgiso in the range of 2.1-2.4Isotropic signal indicating a dynamic or symmetric environment.[15][16]
[Ru(H₂O)₆]³⁺g = 1.489, g⊥ = 2.514

The g-tensor values are highly sensitive to the coordination environment and symmetry of the Ru(III) center.

Experimental Protocols: A Step-by-Step Guide

XPS Analysis of Ruthenium Catalysts
  • Sample Preparation: The catalyst powder is mounted on a sample holder using double-sided conductive tape. For air-sensitive samples, preparation should be conducted in an inert atmosphere (e.g., a glovebox) and transferred to the XPS chamber under vacuum.

  • Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Data Acquisition:

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution scans are then recorded for the Ru 3d, C 1s, O 1s, and Ru 3p regions.

    • The pass energy for high-resolution scans is typically set to 20-40 eV to achieve good energy resolution.

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious C 1s peak to 284.8 eV.

    • The Ru 3d spectrum is deconvoluted to separate the contributions from different ruthenium oxidation states and the overlapping C 1s signal. This often requires careful peak fitting using established line shapes and constraints.[17][18]

    • The relative concentrations of different oxidation states are determined from the areas of the corresponding fitted peaks.

XAS Analysis of Ruthenium Catalysts
  • Sample Preparation:

    • Ex-situ: The catalyst powder is pressed into a self-supporting pellet or diluted in an inert matrix (e.g., boron nitride) and pressed into a pellet.

    • In situ/Operando: The catalyst is loaded into a specialized cell that allows for measurements under reaction conditions (controlled temperature, pressure, and gas/liquid flow).[10]

  • Instrumentation: XAS measurements are performed at a synchrotron radiation facility. The appropriate beamline and monochromator are selected to provide X-rays at the Ru K-edge (~22.1 keV) or L-edges (~2.8 keV).

  • Data Acquisition:

    • The X-ray energy is scanned across the absorption edge of interest.

    • Data is typically collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.

  • Data Analysis:

    • The pre-edge background is subtracted, and the spectrum is normalized.

    • The edge energy is determined from the first derivative of the XANES spectrum.

    • The oxidation state is often determined by comparing the edge energy of the sample to that of reference compounds with known oxidation states.[9][13]

    • Linear combination fitting of the XANES spectrum with a set of standards can be used to quantify the proportions of different oxidation states.

EPR Analysis of Paramagnetic Ruthenium Species
  • Sample Preparation: The powdered catalyst is loaded into a quartz EPR tube. For measurements at cryogenic temperatures, the tube is placed in a cryostat.

  • Instrumentation: An X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer is used.

  • Data Acquisition:

    • The sample is placed in the resonant cavity of the spectrometer within a magnetic field.

    • The magnetic field is swept while the sample is irradiated with microwaves.

    • The absorption of microwaves is detected and recorded as a spectrum.

    • Measurements are often performed at low temperatures (e.g., 77 K) to increase signal intensity and resolve spectral features.[19]

  • Data Analysis:

    • The g-values are determined from the positions of the resonance signals in the spectrum.

    • The line shape and any hyperfine splitting patterns provide information about the electronic structure and coordination environment of the paramagnetic ruthenium center.

    • Simulation of the experimental spectrum can be used to extract precise g-tensor and hyperfine coupling constants.[14]

Workflow for Method Selection

Choosing the right spectroscopic tool is a critical first step. The following diagram illustrates a logical workflow to guide your decision-making process.

workflow start Start: Need to determine Ru oxidation state is_paramagnetic Is the expected Ru species paramagnetic? start->is_paramagnetic epr Electron Paramagnetic Rasonance (EPR) Spectroscopy is_paramagnetic->epr Yes surface_or_bulk Surface vs. Bulk information needed? is_paramagnetic->surface_or_bulk No or Unsure end End: Method(s) selected epr->end epr_info Provides detailed info on paramagnetic species (e.g., Ru(III)) epr->epr_info xps X-ray Photoelectron Spectroscopy (XPS) surface_or_bulk->xps Surface xas X-ray Absorption Spectroscopy (XAS) surface_or_bulk->xas Bulk xps->end xps_info Provides surface-sensitive oxidation state information xps->xps_info in_situ In-situ/Operando analysis required? xas->in_situ xas_info Provides bulk oxidation state and coordination environment xas->xas_info in_situ->xas Yes in_situ->end No in_situ_info XAS is well-suited for in-situ/operando studies in_situ->in_situ_info

Caption: A decision workflow for selecting the appropriate spectroscopic method.

By carefully considering the nature of your catalytic system and the specific questions you aim to answer, you can leverage the power of these spectroscopic techniques to gain a deeper understanding of the role of ruthenium's oxidation state in catalysis.

References

A Comparative Guide to the Reaction Rates of Ruthenium Catalysts in Olefin Metathesis and Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of various ruthenium catalysts in two key organic transformations: olefin metathesis and transfer hydrogenation. The selection of an appropriate catalyst is critical for optimizing reaction efficiency, and this document aims to support this decision-making process by presenting experimental data, detailed protocols, and visual representations of reaction pathways.

I. Comparative Kinetic Data of Ruthenium Catalysts

The following tables summarize the kinetic data for different ruthenium catalysts in specific reactions. The data, including Turnover Number (TON) and Turnover Frequency (TOF), have been compiled from various studies to facilitate a direct comparison of catalyst activity.

Table 1: Olefin Metathesis - Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

The ring-closing metathesis of diethyl diallylmalonate is a benchmark reaction for evaluating the efficiency of ruthenium-based olefin metathesis catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Time (h)TOF (h⁻¹)
Grubbs I 0.4CH₂Cl₂16771192.5
Grubbs II 0.1C₆D₆60~95< 0.1> 950
Hoveyda-Grubbs II 0.1C₆D₆60> 98< 0.1> 980

Note: TOF is calculated as (moles of product / moles of catalyst) / time. The data for Grubbs II and Hoveyda-Grubbs II catalysts indicate very rapid reactions, with near-complete conversion in under 6 minutes, making precise TOF calculation challenging without more detailed time-course data.

Table 2: Transfer Hydrogenation of Acetophenone (B1666503)

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) is a widely studied reaction for comparing the performance of ruthenium catalysts.

CatalystCatalyst Loading (mol%)Hydrogen DonorBaseTemperature (°C)TOF (h⁻¹)
Noyori-type Ru-catalyst with (1R,2S)-(+)-cis-1-amino-2-indanol 0.252-propanoltBuOK33540
[(mesitylene)((R,R)-TsDPEN)RuCl] 0.52-propanolKOH20Not explicitly stated, but reaction shows first-order kinetics up to ~50% conversion

II. Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the typical protocols for conducting kinetic studies on the aforementioned reactions.

A. Kinetic Analysis of Ring-Closing Metathesis (RCM)

Objective: To determine the reaction rate and catalyst performance in the RCM of diethyl diallylmalonate.

Materials:

  • Ruthenium catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II)

  • Diethyl diallylmalonate (substrate)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), benzene-d₆ (C₆D₆))

  • Internal standard (e.g., mesitylene)

  • NMR tubes

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Constant temperature bath or NMR spectrometer with temperature control

Procedure:

  • Preparation of the reaction mixture: In a glovebox or under an inert atmosphere, a stock solution of the substrate and internal standard in the chosen solvent is prepared.

  • Catalyst preparation: A stock solution of the ruthenium catalyst is prepared separately in the same solvent.

  • Initiation of the reaction: The substrate solution is transferred to an NMR tube and equilibrated at the desired reaction temperature in the NMR spectrometer. The catalyst solution is then injected into the NMR tube, and the acquisition of NMR spectra is started immediately.

  • Monitoring the reaction: ¹H NMR spectra are recorded at regular time intervals. The conversion is determined by integrating the signals of the substrate's vinyl protons and the product's internal olefinic protons relative to the internal standard.

  • Data analysis: The conversion data is plotted against time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve. The TOF can be calculated at different time points or as an average over a specific conversion range.

B. Kinetic Analysis of Asymmetric Transfer Hydrogenation

Objective: To evaluate the kinetic parameters of a ruthenium-catalyzed transfer hydrogenation of acetophenone.

Materials:

  • Ruthenium catalyst (e.g., Noyori-type catalyst)

  • Acetophenone (substrate)

  • 2-propanol (hydrogen donor and solvent)

  • Base (e.g., potassium tert-butoxide (tBuOK), potassium hydroxide (B78521) (KOH))

  • Batch reactor equipped with a stirrer and temperature control

  • Online monitoring equipment (e.g., FT-IR spectrometer with an ATR probe) or GC for offline analysis

Procedure:

  • Reactor setup: The batch reactor is charged with 2-propanol, acetophenone, and the base under an inert atmosphere.

  • Temperature equilibration: The reaction mixture is heated to the desired temperature with constant stirring.

  • Reaction initiation: A solution of the ruthenium catalyst in 2-propanol is injected into the reactor to start the reaction.

  • Reaction monitoring:

    • Online FT-IR: The reaction progress is monitored in real-time by following the decrease in the carbonyl peak of acetophenone and the increase in the characteristic peaks of 1-phenylethanol.

    • Offline GC: Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched, and analyzed by gas chromatography to determine the concentrations of the reactant and product.

  • Data analysis: The concentration data is used to determine the reaction rate and fit to a suitable rate law. The TOF is calculated from the initial reaction rate.

III. Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental workflows can significantly aid in understanding the complex processes involved in catalysis.

Experimental_Workflow_for_Kinetic_Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Substrate Solution Prepare Substrate Solution Equilibrate Temperature Equilibrate Temperature Prepare Substrate Solution->Equilibrate Temperature Prepare Catalyst Solution Prepare Catalyst Solution Initiate Reaction Initiate Reaction Prepare Catalyst Solution->Initiate Reaction Equilibrate Temperature->Initiate Reaction Monitor Progress Monitor Progress Initiate Reaction->Monitor Progress Acquire Data Acquire Data Monitor Progress->Acquire Data Process Data Process Data Acquire Data->Process Data Determine Kinetic Parameters Determine Kinetic Parameters Process Data->Determine Kinetic Parameters

Caption: Experimental workflow for a typical kinetic analysis of a catalytic reaction.

Olefin_Metathesis_Catalytic_Cycle [Ru]=CHR1 [Ru]=CHR¹ Intermediate1 π-Complex [Ru]=CHR1->Intermediate1 + R²CH=CHR³ Metallacyclobutane Metallacyclobutane Intermediate1->Metallacyclobutane Intermediate2 π-Complex Metallacyclobutane->Intermediate2 - R¹CH=CHR³ [Ru]=CHR2 [Ru]=CHR² Intermediate2->[Ru]=CHR2 [Ru]=CHR2->[Ru]=CHR1 + R¹CH=CHR¹ - R²CH=CHR²

Caption: Simplified catalytic cycle for olefin metathesis.

Safety Operating Guide

Proper Disposal of Ruthenium Trichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of Ruthenium (III) chloride are critical for ensuring personnel safety and environmental compliance within research and development settings. Ruthenium trichloride (B1173362) is a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to establish a safe working environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical safety goggles with a face shield.[2][3][4]

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[2] Appropriate spill control materials, such as absorbent pads or vermiculite, should be available.[2][5]

  • Avoid Contamination: Prevent Ruthenium trichloride from entering drains or waterways.[1][3][4] Avoid creating dust during handling and cleanup.[3][4]

Primary Disposal Procedures

There are two primary pathways for the disposal of this compound waste. The choice depends on laboratory capabilities, waste volume, and local regulations.

Option 1: Direct Disposal via Licensed Contractor (Recommended)

The most straightforward and universally compliant method is to manage this compound as hazardous waste.

  • Containment: Keep the waste material in its original container or a suitable, properly labeled, and securely sealed hazardous waste container.[3][4] Do not mix with other waste streams.

  • Labeling: Clearly label the container as "Hazardous Waste: Ruthenium (III) Chloride," including relevant hazard pictograms (e.g., Corrosive, Toxic).

  • Storage: Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][4]

  • Arrangement for Pickup: Contact a licensed professional waste disposal company to arrange for the collection and proper disposal of the material.[4][6] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber or secure landfilling, depending on the facility's capabilities.[3][4]

Option 2: In-Laboratory Chemical Treatment (for Aqueous Waste)

For small quantities of aqueous this compound waste, a chemical precipitation procedure can be employed to convert the soluble ruthenium into a more stable, solid form. This process still results in hazardous waste but can be an effective pre-treatment step.

Quantitative Data for Chemical Treatment

ParameterValue/SpecificationCitation
Neutralization pH Range 6.0 - 8.0[2]
Initial Dilution Dilute concentrations >10% before neutralization.[7]
Neutralizing Agents 1 M Sodium Hydroxide (B78521), Sodium Bicarbonate, Soda Ash, or Lime.[2][5]

Experimental Protocol: Neutralization and Precipitation of Aqueous this compound Waste

This protocol details the steps to convert aqueous this compound into a more stable ruthenium hydroxide/oxide precipitate.

Objective: To neutralize acidic aqueous ruthenium waste and precipitate the ruthenium ion as a solid for easier and safer collection.

Materials:

  • Aqueous this compound waste

  • 1 M Sodium hydroxide (NaOH) solution or other suitable base (e.g., sodium carbonate)[2]

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate glass beakers

  • Two designated hazardous waste containers (one for solid precipitate, one for aqueous supernatant)

Procedure:

  • Preparation: Inside a chemical fume hood, place the beaker containing the aqueous this compound waste onto a stir plate. Add a magnetic stir bar and begin gentle stirring.[2]

  • Neutralization: Slowly and carefully, add the 1 M NaOH solution dropwise to the stirring waste solution. This reaction can be exothermic; proceed with caution to control the rate of addition.[2]

  • pH Monitoring: Periodically check the solution's pH using pH strips or a pH meter. Continue adding the base until the pH is stable within the neutral range of 6-8.[2] As the pH increases, a solid precipitate of ruthenium hydroxide or oxide will form.[2]

  • Precipitation and Settling: Once the solution is neutralized, turn off the stir plate and allow the precipitate to settle completely at the bottom of the beaker. This may take some time.[2]

  • Waste Segregation and Collection:

    • Carefully decant the clear liquid (supernatant) into a hazardous waste container labeled "Aqueous waste, neutralized, may contain trace ruthenium."[2]

    • Transfer the remaining solid precipitate (slurry) into a separate hazardous waste container. Label this container "Hazardous Waste: Ruthenium Hydroxide/Oxide precipitate."[2]

    • Use a small amount of deionized water to rinse the beaker and transfer any residual precipitate into the solids container.[2]

  • Final Disposal: Both the aqueous supernatant and the solid precipitate containers must be sealed, stored, and disposed of as hazardous waste through a licensed disposal service.[2][6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start This compound Waste Generated assess Assess Waste Form & Laboratory Capability start->assess direct_disposal Option 1: Direct Disposal (Recommended) assess->direct_disposal Solid Waste or No Treatment Capability treatment Option 2: Chemical Treatment (Aqueous Waste Only) assess->treatment Aqueous Waste & Treatment Capability contain Contain in a labeled, sealed hazardous waste container direct_disposal->contain prep Step 1: Preparation in Fume Hood treatment->prep store Store in designated hazardous waste area contain->store pickup Arrange pickup by licensed disposal contractor store->pickup end_direct Disposal Complete pickup->end_direct neutralize Step 2: Neutralize with Base to pH 6-8 prep->neutralize settle Step 3: Allow Precipitate to Settle neutralize->settle segregate Step 4: Segregate Supernatant and Precipitate settle->segregate contain_supernatant Contain Aqueous Waste segregate->contain_supernatant contain_precipitate Contain Solid Waste segregate->contain_precipitate end_treatment Proceed to Licensed Disposal contain_supernatant->end_treatment contain_precipitate->end_treatment end_treatment->store

Caption: Logical workflow for this compound disposal.

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[3][4] Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material like vermiculite, sodium carbonate, or sand.[4][5] Carefully sweep or scoop the material into a suitable, closed container for disposal without creating dust.[3][4] Clean the affected area thoroughly. Do not allow the spilled material or cleanup water to enter drains.[3][4][8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.